molecular formula C11H9NO3 B1355483 6-Methoxyquinoline-3-carboxylic acid CAS No. 71082-47-8

6-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1355483
CAS No.: 71082-47-8
M. Wt: 203.19 g/mol
InChI Key: QSFFBQNKTUMKNW-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFBQNKTUMKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557847
Record name 6-Methoxyquinoline-3-carboxylic acid
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-47-8
Record name 6-Methoxyquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its numerous derivatives, 6-methoxyquinoline-3-carboxylic acid holds particular significance as a key intermediate in the synthesis of compounds with diverse biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and seminal synthesis of this important heterocyclic compound. By delving into the historical context and the chemical principles underpinning its first preparation, we aim to offer valuable insights for researchers engaged in the design and synthesis of novel quinoline-based molecules.

The Dawn of Quinolines: A Landscape of Synthetic Innovation

The late 19th and early 20th centuries were a period of intense activity in the field of heterocyclic chemistry, with the development of several named reactions for the synthesis of the quinoline core. Seminal methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses laid the groundwork for accessing a wide array of substituted quinolines.[1][2] These early methods, while groundbreaking, often required harsh reaction conditions.

It was against this backdrop of synthetic exploration that the scientific community sought more versatile and milder routes to functionalized quinolines. The need for methods that could accommodate a variety of substituents on the benzene ring of the quinoline system was particularly pressing for the development of new therapeutic agents.

The First Synthesis: Unraveling the Gould-Jacobs Reaction

While a singular publication explicitly titled "The First Synthesis of this compound" is not readily apparent in the historical literature, the genesis of this molecule is intrinsically linked to the development of the Gould-Jacobs reaction , first reported by R. Gordon Gould and Walter A. Jacobs in 1939.[3][4][5] This versatile method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate proved to be particularly effective for anilines bearing electron-donating groups, such as the methoxy group.[4]

The logical and documented pathway to the first synthesis of this compound is through the application of the Gould-Jacobs reaction, starting from p-anisidine (4-methoxyaniline). The reaction proceeds through the formation of a 4-hydroxyquinoline intermediate, which is a direct precursor to the target molecule.

Causality Behind the Experimental Choices

The choice of p-anisidine as the starting material is dictated by the desired substitution pattern of the final product. The methoxy group at the para position of the aniline nitrogen directs the cyclization to form the 6-methoxy-substituted quinoline ring. Diethyl ethoxymethylenemalonate serves as the three-carbon fragment required to construct the pyridine ring of the quinoline system, with the ethoxycarbonyl group ultimately providing the carboxylic acid functionality at the 3-position.

The high temperatures typically required for the cyclization step in the classical Gould-Jacobs reaction are necessary to overcome the activation energy for the intramolecular aromatic substitution.[4] The subsequent hydrolysis of the ester and decarboxylation (if desired) are standard organic transformations to yield the final carboxylic acid.

A Self-Validating System: The Gould-Jacobs Protocol

The elegance of the Gould-Jacobs reaction lies in its systematic and predictable nature. The sequence of condensation, cyclization, and hydrolysis provides a reliable route to the desired quinoline-3-carboxylic acid scaffold.

The Pioneering Synthesis: A Step-by-Step Protocol

The first synthesis of this compound can be retrospectively constructed based on the general methodology described by Gould and Jacobs. The process involves two key stages: the synthesis of the intermediate ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate and its subsequent conversion to the target carboxylic acid.

Part 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Experimental Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate are heated together at 100-110 °C for approximately one hour. During this step, ethanol is eliminated, and the intermediate diethyl 2-((4-methoxyphenyl)amino)methylenemalonate is formed.

  • Cyclization: The reaction mixture is then heated to a higher temperature, typically around 240-250 °C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form the quinoline ring system. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, precipitates from the solution upon cooling.

  • Isolation: The precipitated solid is collected by filtration, washed with a suitable solvent like ethanol or ether to remove the high-boiling solvent, and dried.

Reactant Molar Ratio Key Role
p-Anisidine1Provides the benzene ring and the nitrogen atom for the quinoline core.
Diethyl ethoxymethylenemalonate1Provides the three-carbon unit for the pyridine ring and the ester functionality.
Part 2: Synthesis of this compound

Experimental Protocol:

  • Hydrolysis: The ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate obtained from Part 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux until the hydrolysis of the ester is complete.

  • Acidification: The reaction mixture is cooled, and the resulting solution of the sodium salt of the carboxylic acid is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4.

  • Isolation: The precipitated 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

  • Deoxygenation (if required to obtain this compound): The 4-hydroxy group can be removed through a two-step process. First, the 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride.[6] Subsequently, the 4-chloro substituent is removed by catalytic hydrogenation to yield this compound.[6]

Visualizing the Pathway

Gould-Jacobs Synthesis of this compound cluster_0 Part 1: Formation of the Quinoline Core cluster_1 Part 2: Formation of the Carboxylic Acid p_anisidine p-Anisidine intermediate1 Condensation Intermediate p_anisidine->intermediate1 Condensation (100-110 °C) deem Diethyl ethoxymethylenemalonate deem->intermediate1 quinoline_ester Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate intermediate1->quinoline_ester Thermal Cyclization (240-250 °C) hydrolysis Hydrolysis (NaOH, Reflux) quinoline_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification hydroxy_acid 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid acidification->hydroxy_acid deoxygenation Deoxygenation (POCl3 then H2/Pd) hydroxy_acid->deoxygenation final_product 6-Methoxyquinoline- 3-carboxylic acid deoxygenation->final_product

Caption: The Gould-Jacobs synthesis of this compound.

Comparative Analysis of Synthetic Methodologies

While the Gould-Jacobs reaction represents the foundational synthesis, other classical and modern methods can also be employed to prepare this compound and its derivatives.

  • Friedländer Synthesis: This method involves the condensation of a 2-amino-4-methoxybenzaldehyde or a 2-amino-4-methoxyacetophenone with a compound containing a reactive α-methylene group, such as pyruvic acid or its esters.[2] The Friedländer synthesis offers a more direct route to the quinoline-3-carboxylic acid skeleton without the need for a deoxygenation step.

  • Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[1] While suitable for preparing certain quinoline derivatives, it is less direct for obtaining the 3-carboxylic acid functionality.

  • Modern Methods: More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions to construct the quinoline ring or to introduce the carboxylic acid group onto a pre-formed 6-methoxyquinoline scaffold. These methods can offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the classical named reactions.

Synthetic Approaches tothis compound center This compound gould_jacobs Gould-Jacobs Reaction gould_jacobs->center From p-anisidine friedlander Friedländer Synthesis friedlander->center From 2-amino-4-methoxy- benzaldehyde derivatives modern Modern Methods (e.g., Cross-Coupling) modern->center Various starting materials

Caption: A comparison of synthetic routes to the target molecule.

Conclusion

The discovery and first synthesis of this compound are deeply rooted in the pioneering work of Gould and Jacobs. Their development of a robust method for quinoline synthesis opened the door to a vast array of functionalized heterocyclic compounds that continue to be of immense interest in the field of drug discovery. Understanding the principles and the practical execution of this seminal synthesis provides a solid foundation for contemporary researchers to innovate and develop the next generation of quinoline-based therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Methoxyquinoline-3-carboxylic acid is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science. As a derivative of the quinoline scaffold—a privileged structure in medicinal chemistry—it serves as a crucial intermediate in the synthesis of a wide array of complex molecules with potential therapeutic activities.[1][2] The strategic placement of the methoxy and carboxylic acid groups on the quinoline core imparts specific electronic and steric properties, influencing its reactivity, solubility, and biological target interactions.[3] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization, designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all subsequent research. This compound is cataloged under CAS Number 71082-47-8.[4] Its molecular formula is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol .[4][5]

The structure consists of a bicyclic quinoline system, with a methoxy group (-OCH₃) at position 6 and a carboxylic acid group (-COOH) at position 3. The IUPAC name for this compound is this compound.[4]

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The utility of a chemical compound in research and development is heavily dictated by its physical and chemical properties. These parameters influence everything from reaction conditions to formulation and bioavailability.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[4][5]
Molecular Weight 203.19 g/mol [4][6]
CAS Number 71082-47-8[4][6]
Appearance Solid[6]
Melting Point Not consistently reported. A related analog, 2-chloro-6-methoxyquinoline-3-carboxylic acid, melts at 259 °C.[7] Another isomer, 6-Methoxyquinoline-4-carboxylic acid, decomposes at 280 °C.[1]
Boiling Point Not experimentally determined. The predicted boiling point for the related ethyl ester is 349.0 ± 22.0 °C.[8]
pKa (Predicted) The predicted pKa for the conjugate acid of the quinoline nitrogen in the related ethyl ester is 3.25 ± 0.14.[8] The pKa of the carboxylic acid group is critical for its biological activity, as modifying it can enhance selectivity for cancer cells.[3]
Solubility Data for the target molecule is sparse. The isomeric 6-Methoxyquinoline-4-carboxylic acid is slightly soluble in water, ether, and alcohol. A similar solubility profile can be anticipated.
InChI Key QSFFBQNKTUMKNW-UHFFFAOYSA-N[4]
SMILES COC1=CC2=CC(=CN=C2C=C1)C(=O)O[4]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons. A sharp singlet for the methoxy (-OCH₃) protons would appear around 3.9 ppm.[7] The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The carboxylic acid proton (-COOH) would be observed as a broad singlet at a very downfield chemical shift, often >10 ppm, depending on the solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 11 distinct signals for the carbon atoms. The carboxylic acid carbonyl carbon would be the most downfield signal (>160 ppm). The methoxy carbon would appear around 55-60 ppm. The remaining signals would correspond to the sp²-hybridized carbons of the quinoline ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI) mode, the compound would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 204.06, or the deprotonated molecule [M-H]⁻ at m/z 202.05.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be visible from 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group would appear around 1700 cm⁻¹. C-O stretching from the methoxy group and C=N/C=C stretching from the quinoline ring would also be present in the fingerprint region.

Synthesis and Chemical Reactivity

This compound is typically prepared through multi-step synthetic sequences. A common strategy involves the construction of the quinoline ring system followed by functional group manipulation.

Representative Synthetic Approach: One established route to substituted quinoline-3-carboxylic acids begins with an appropriately substituted acetanilide.[7] This precursor undergoes a Vilsmeier-Haack reaction to form a 2-chloroquinoline-3-carbaldehyde intermediate. Subsequent oxidation of the aldehyde group yields the desired carboxylic acid.[7] The chlorine at the 2-position can then be removed or substituted as needed for further derivatization.

Key Reactivity Insights:

  • Carboxylic Acid Group: The -COOH group can undergo standard reactions such as esterification, amide bond formation, and reduction. This functional handle is crucial for covalently linking the molecule to other scaffolds or for modulating its pharmacokinetic properties.

  • Methoxy Group: The methoxy group is relatively stable but can be cleaved to the corresponding phenol (6-hydroxyquinoline-3-carboxylic acid) using strong acids like hydrobromic acid (HBr).[9] This provides a route to another important class of derivatives.

  • Quinoline Ring: The quinoline ring is an electron-deficient heteroaromatic system, which influences its reactivity in electrophilic and nucleophilic substitution reactions.

Applications in Research and Development

The structural motifs within this compound make it a valuable starting material in medicinal chemistry.

  • Kinase Inhibitors: Quinoline derivatives are well-known scaffolds for the design of protein kinase inhibitors. Substituted 3-quinoline carboxylic acids have been synthesized and evaluated as inhibitors of protein kinase CK2, a target implicated in cancer.[7]

  • Antiproliferative Agents: The quinoline-3-carboxylic acid core has been explored for developing antiproliferative agents. By modifying the pKa of the carboxylic acid, researchers aim to improve the selective uptake of these compounds by acidic cancer cells, thereby enhancing potency and reducing off-target toxicity.[3]

  • Heterocyclic Chemistry: It serves as a versatile building block for synthesizing more complex fused heterocyclic systems, which are often explored for novel biological activities.[1]

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and analysis of quinoline-3-carboxylic acid derivatives, based on established literature procedures.[7]

Protocol 1: Synthesis of a 2-Chloro-6-methoxyquinoline-3-carboxylic Acid Intermediate

This protocol outlines the oxidation of a carbaldehyde precursor, a key step in forming the carboxylic acid moiety.

Rationale: This oxidation is a critical transformation. Using a mild oxidant like silver nitrate in an alkaline medium is effective for converting aldehydes to carboxylic acids without disrupting other sensitive functional groups on the quinoline ring.

  • Dissolution: Suspend the precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol), in a mixture of ethanol and water.

  • Addition of Oxidant: Add an aqueous solution of silver nitrate (AgNO₃, ~2.2 mmol) to the suspension.

  • Basification: Slowly add an aqueous solution of sodium hydroxide (NaOH) until the mixture becomes strongly alkaline.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the silver precipitate.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation. Dissolve the resulting sodium salt in water.

  • Precipitation: Acidify the aqueous solution with 15% hydrochloric acid (HCl) to a pH of 1.

  • Purification: Collect the resulting solid product by filtration, wash thoroughly with water, and dry in a vacuum oven at 60 °C. The yield for 2-chloro-6-methoxyquinoline-3-carboxylic acid is reported to be high (e.g., 89%).[7]

cluster_synthesis Synthesis Workflow start Start: 2-chloro-6-methoxy- quinoline-3-carbaldehyde step1 Suspend in EtOH/H₂O Add AgNO₃ Solution start->step1 step2 Add NaOH Solution (Alkaline Condition) step1->step2 step3 Stir at RT for 12-18h (Monitor by TLC) step2->step3 step4 Filter through Celite step3->step4 step5 Evaporate Solvent (Isolate Sodium Salt) step4->step5 step6 Redissolve in H₂O Acidify with HCl (pH 1) step5->step6 end Product: 2-chloro-6-methoxy- quinoline-3-carboxylic acid step6->end

Caption: Workflow for the synthesis of a key quinoline-3-carboxylic acid intermediate.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for assessing the purity of synthesized compounds. A reverse-phase method is typically used for polar aromatic compounds like this, separating the target molecule from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 320 nm).

  • Gradient Elution: Run a linear gradient, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is often required for subsequent applications.[6]

cluster_analysis Analytical Workflow start Synthesized Sample step1 Prepare Sample (1 mg/mL in MeOH) start->step1 step2 Inject into HPLC System (C18 Column) step1->step2 step3 Elute with Gradient (H₂O/ACN + 0.1% FA) step2->step3 step4 Detect by UV-Vis (e.g., 254 nm) step3->step4 step5 Integrate Chromatogram step4->step5 end Purity Assessment (Area %) step5->end

Caption: General workflow for purity analysis of the final compound using HPLC.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical synthesis and drug discovery. Its structural features—a rigid heterocyclic core, a hydrogen bond-donating/accepting carboxylic acid, and an electron-donating methoxy group—provide a versatile platform for creating novel molecules with tailored biological functions. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for any researcher aiming to harness its full potential.

References

6-Methoxyquinoline-3-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Methoxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates its core physicochemical properties, provides a detailed, adaptable synthesis protocol, and explores its potential applications, with a particular focus on its role as a scaffold for kinase inhibitors. Furthermore, this guide includes detailed experimental protocols for assessing its biological activity, alongside essential safety and handling information. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their scientific endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The carboxylic acid moiety, particularly at the 3-position, often enhances a compound's ability to form crucial hydrogen bonds with biological targets, a key interaction for modulating protein function.[1]

This compound, the subject of this guide, combines the established pharmacological importance of the quinoline scaffold with the electronic influence of a methoxy group and the interactive potential of a carboxylic acid. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 71082-47-8[2][3]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2][3]
IUPAC Name This compound[2]
Appearance Solid (form may vary)[3]
Canonical SMILES COC1=CC2=CC(=CN=C2C=C1)C(=O)O[2]
InChI Key QSFFBQNKTUMKNW-UHFFFAOYSA-N[2]

Synthesis of this compound: An Adapted Protocol

Diagram of Proposed Synthesis Pathway

Synthesis_Pathway A p-Anisidine C 6-Methoxyquinoline A->C Skraup Reaction Step 1 B Glycerol, Oxidizing Agent (e.g., Nitrobenzene) B->C E 6-Methoxyquinoline-3-carbaldehyde C->E Formylation Step 2 D Vilsmeier-Haack Reagent (POCl₃, DMF) D->E G This compound E->G Oxidation Step 3 F Oxidizing Agent (e.g., AgNO₃, NaOH) F->G

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Adapted)

Step 1: Synthesis of 6-Methoxyquinoline (Adapted from Skraup Synthesis) [5][6]

  • Rationale: The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.

  • Materials: p-Anisidine, glycerol, p-nitroanisole (oxidizing agent), ferrous sulfate, boric acid, concentrated sulfuric acid, sodium hydroxide solution, ethyl acetate.[5]

  • Procedure:

    • In a multi-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid.

    • Slowly add concentrated sulfuric acid dropwise while stirring. The temperature will spontaneously rise.

    • After the addition is complete, heat the mixture to 140°C and reflux for 8-8.5 hours.[5]

    • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[5]

    • Work up the reaction mixture by removing any resinous material, filtering the solid, and washing with distilled water followed by ethyl acetate.

    • Extract the aqueous phase with ethyl acetate and combine all organic phases.

    • Remove the ethyl acetate via reduced pressure distillation to obtain crude 6-methoxyquinoline. Purify by column chromatography or distillation.

Step 2: Formylation to 6-Methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction) [7]

  • Rationale: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic rings.

  • Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydrogen carbonate solution.[7]

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.

    • Add the 6-methoxyquinoline to the Vilsmeier reagent.

    • Heat the reaction mixture in a water bath for several hours (e.g., 4 hours).[7]

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize with a saturated sodium hydrogen carbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography.

Step 3: Oxidation to this compound [4]

  • Rationale: This step utilizes a mild oxidizing agent to convert the aldehyde to a carboxylic acid without over-oxidizing the quinoline ring.

  • Materials: 6-Methoxyquinoline-3-carbaldehyde, silver nitrate (AgNO₃), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl).[4]

  • Procedure:

    • Suspend the 6-methoxyquinoline-3-carbaldehyde in ethanol.

    • Add a warm solution of silver nitrate in ethanol.

    • Add a solution of sodium hydroxide in aqueous ethanol dropwise with vigorous stirring at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Filter the reaction mixture through Celite to remove silver salts.

    • Remove the solvent by rotary evaporation.

    • Dissolve the resulting sodium salt in water and acidify with 15% aqueous HCl to a pH of 1.[4]

    • Filter the resulting precipitate, wash with water, and dry in a vacuum oven to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • Aromatic Protons: Signals are expected in the range of 7.0-9.0 ppm, appearing as multiplets and doublets, characteristic of the substituted quinoline ring system.[8]

    • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.8-4.0 ppm.[8][9]

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of 10-13 ppm, the exact shift being dependent on solvent and concentration.[8]

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals are expected in the 110-160 ppm region.[10]

    • Methoxy Carbon (-OCH₃): A signal is anticipated around 55-60 ppm.

    • Carboxylic Acid Carbon (-COOH): A signal is expected in the range of 165-180 ppm.[10]

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group.[11]

  • C-H Stretch (Aromatic and Methoxy): Signals are anticipated in the 2850-3100 cm⁻¹ region.[11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.[11]

  • C=C and C=N Stretches (Quinoline Ring): Multiple bands are expected in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Methoxy): A signal is anticipated in the 1050-1250 cm⁻¹ region.[11]

Mass Spectrometry (MS) (Predicted)
  • Electrospray Ionization (ESI):

    • Positive Mode ([M+H]⁺): Expected m/z of approximately 204.06.[12]

    • Negative Mode ([M-H]⁻): Expected m/z of approximately 202.05.[12]

Applications in Drug Discovery and Research

Derivatives of 3-quinoline carboxylic acid have shown significant promise as inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in various diseases, including cancer.[4] The overexpression of CK2 is associated with tumor development and resistance to apoptosis.[4] Therefore, this compound serves as a valuable starting point for the design and synthesis of novel CK2 inhibitors.

Diagram of CK2's Role in a Signaling Pathway and Inhibition

CK2_Inhibition cluster_0 Cellular Signaling Upstream Upstream Signal CK2 Protein Kinase CK2 Upstream->CK2 Activation pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Inhibitor This compound (or derivative) Inhibitor->CK2 Inhibition

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol provides a framework for determining the in vitro inhibitory activity of this compound or its derivatives against CK2.

  • Objective: To determine the IC₅₀ value of the test compound against recombinant human CK2.

  • Rationale: This assay directly measures the enzymatic activity of CK2 and allows for the quantification of inhibition, providing a robust and reproducible method for assessing compound potency.

  • Materials: [13][14]

    • Recombinant human CK2 holoenzyme (α2β2)

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

    • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compound stock solution (in DMSO)

    • Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader (for luminescent assay)

  • Procedure: [13][14]

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a microplate or microcentrifuge tubes, combine the kinase buffer, recombinant CK2 enzyme, and the peptide substrate.

    • Add the various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

    • Stop the reaction.

      • For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[14]

      • For ADP-Glo™ assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a plate reader.[13]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the Safety Data Sheet (SDS) for this compound.[6]

  • Hazard Identification:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.

    • Use in a well-ventilated area or under a fume hood.

  • Handling and Storage:

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Store in a cool, dry, well-ventilated area in a tightly closed container.

  • First Aid Measures:

    • If inhaled: Move person into fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If swallowed: Rinse mouth with water.

    • In all cases, consult a physician.[6]

Conclusion

This compound is a compound with significant potential as a building block in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide has provided a comprehensive overview of its fundamental properties, a detailed, adaptable synthesis protocol, and robust experimental procedures for evaluating its biological activity. By integrating theoretical knowledge with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research and contribute to the discovery of new medicines.

References

solubility of 6-Methoxyquinoline-3-carboxylic acid in DMSO and water

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Methoxyquinoline-3-carboxylic Acid in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for its application in drug discovery, chemical biology, and materials science. We will delve into the theoretical and practical aspects of its solubility in dimethyl sulfoxide (DMSO) and water, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in preclinical and clinical development. Poor aqueous solubility can severely limit oral bioavailability, while inadequate solubility in organic solvents like DMSO can hamper compound storage, handling, and the execution of high-throughput screening (HTS) campaigns.[1] This document serves as a core reference for understanding and experimentally determining the solubility of this compound, enabling robust experimental design and reliable data interpretation.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[PubChem][2]
Molecular Weight 203.19 g/mol [PubChem][2]
Appearance Solid[CymitQuimica][3]
IUPAC Name This compound[PubChem][2]
CAS Number 71082-47-8[PubChem][2]

The structure of this compound features a largely aromatic and hydrophobic quinoline backbone. The presence of a methoxy group (-OCH₃) adds some polarity, while the carboxylic acid group (-COOH) is a key determinant of its solubility, particularly in aqueous media, due to its potential for ionization and hydrogen bonding.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of organic compounds, making it the standard for creating high-concentration stock solutions in drug discovery.[4][5]

Predicted Solubility and Physicochemical Rationale

This compound is predicted to have high solubility in DMSO. This is attributable to several factors:

  • Polar Aprotic Nature: DMSO possesses a strong dipole moment, allowing it to effectively solvate polar functional groups like the carboxylic acid and methoxy ether on the target molecule.

  • Disruption of Crystal Lattice: The energy required to break the crystal lattice of the solid compound is a key barrier to dissolution. DMSO is highly effective at forming strong intermolecular interactions with the solute molecules, which helps to overcome these lattice forces.[3]

  • Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of this compound.

While high solubility is expected, it is not infinite. For most fragment-based and drug discovery screening campaigns, achieving a stock solution concentration of 10-100 mM is typically the goal.[4] Exceeding the solubility limit can lead to the formation of micro-precipitates, which can cause significant issues in automated liquid handling and assay readouts.

Importance of Anhydrous Conditions

It is critical to note that DMSO is highly hygroscopic.[4] Absorbed atmospheric moisture can significantly reduce the solubility of certain compounds. Therefore, the use of anhydrous DMSO and proper storage conditions are essential for preparing stable, high-concentration stock solutions.[4]

Solubility in Water: A More Complex Picture

Aqueous solubility is a critical parameter for assessing the potential in vivo behavior of a drug candidate.[1] Unlike its high solubility in DMSO, the aqueous solubility of this compound is predicted to be low and highly pH-dependent .

Predicted Solubility and Physicochemical Rationale

The molecular structure presents competing features that govern its interaction with water:

  • Hydrophobic Core: The quinoline ring system is inherently nonpolar and will resist solvation by water, a phenomenon driven by the hydrophobic effect.

  • Polar Functional Groups: The carboxylic acid and methoxy groups can participate in hydrogen bonding with water. However, the influence of the large hydrophobic core is expected to dominate. A related compound, 6-methoxyquinoline, is described as "very slightly soluble in water," which supports this prediction.[6]

  • pH-Dependence: The carboxylic acid moiety is the most significant factor influencing aqueous solubility. At low (acidic) pH, the carboxylic acid will be protonated (-COOH), rendering the molecule neutral and less soluble. As the pH increases above the compound's pKa, the carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much greater solubility in water.

Therefore, when discussing aqueous solubility, it is essential to specify the pH of the buffer system used. For drug discovery purposes, solubility is often measured at physiologically relevant pH, such as pH 7.4 (phosphate-buffered saline, PBS).[7]

Experimental Determination of Solubility

To obtain reliable and reproducible data, a well-defined experimental protocol is necessary. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[8][9][10]

  • Kinetic Solubility: This is a high-throughput method where a concentrated DMSO stock of the compound is added to an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. While fast and material-sparing, it can sometimes overestimate solubility.[7][8][11]

  • Thermodynamic Solubility: This is the "gold standard" shake-flask method. Excess solid compound is equilibrated in the solvent of interest over an extended period (e.g., 24-48 hours) to determine the true equilibrium concentration. It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.[1][8][9]

The following sections provide detailed, self-validating protocols for determining both the maximum solubility in DMSO and the thermodynamic aqueous solubility.

Protocol: Maximum Solubility Determination in DMSO

This protocol determines the upper limit of solubility in anhydrous DMSO at room temperature.[5]

Methodology Workflow: DMSO Solubility

cluster_prep Preparation cluster_saturate Saturation cluster_analysis Analysis weigh 1. Weigh ~10 mg of This compound add_dmso 2. Add 100 µL anhydrous DMSO weigh->add_dmso vortex 3. Vortex vigorously (2-3 min) add_dmso->vortex check 4. Visually inspect for dissolution vortex->check add_more 5. If dissolved, add more solid incrementally until precipitate forms check->add_more Fully Dissolved equilibrate 6. Equilibrate at RT for 24 hours with mixing check->equilibrate Precipitate Visible add_more->vortex centrifuge 7. Centrifuge at 14,000 rpm for 10 min equilibrate->centrifuge supernatant 8. Collect supernatant centrifuge->supernatant quantify 9. Dilute and quantify (HPLC or UV-Vis) supernatant->quantify

Caption: Workflow for determining maximum DMSO solubility.

Step-by-Step Protocol:

  • Preparation of a Supersaturated Solution: a. Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[5] b. Add a small volume (e.g., 100 µL) of anhydrous DMSO. c. Vortex the mixture vigorously for 2-3 minutes. d. If the compound fully dissolves, add small, pre-weighed increments of the solid, vortexing after each addition, until a solid precipitate persists.[5]

  • Equilibration: a. Incubate the resulting slurry at room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Use a shaker or rotator for gentle, continuous mixing.[5]

  • Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[5]

  • Quantification: a. Carefully collect a known volume (e.g., 10-50 µL) of the clear supernatant without disturbing the pellet. b. Prepare a serial dilution of the supernatant using a suitable solvent (e.g., methanol or acetonitrile). c. Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve prepared with a known concentration of the compound. d. Back-calculate to determine the concentration in the original DMSO supernatant. This value represents the maximum solubility.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility in an aqueous buffer (e.g., PBS at pH 7.4).

Methodology Workflow: Aqueous Solubility

cluster_prep_aq Preparation cluster_separation_aq Phase Separation cluster_analysis_aq Analysis add_solid 1. Add excess solid compound (e.g., 2-5 mg) to buffer incubate 2. Incubate at 25°C with shaking for 24-48 hours add_solid->incubate filter 3. Separate solid from solution (Filtration or Centrifugation) incubate->filter collect 4. Collect the clear filtrate/ supernatant filter->collect quantify_aq 5. Quantify concentration (LC-MS or HPLC-UV) collect->quantify_aq

Caption: Workflow for thermodynamic aqueous solubility.

Step-by-Step Protocol:

  • Preparation: a. Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring that undissolved solid is clearly visible) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: a. Tightly seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended incubation ensures that the system reaches thermodynamic equilibrium.[8]

  • Phase Separation: a. After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either: i. Filtration: Use a low-binding filter plate (e.g., Millipore MultiScreen Solubility filter plate) or a syringe filter (e.g., 0.22 µm PVDF).[8] ii. Centrifugation: Centrifuge the vial at high speed to pellet the solid.

  • Quantification: a. Carefully collect the clear filtrate or supernatant. b. Quantify the concentration of the dissolved compound using a sensitive and validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC-UV, against a standard curve. c. The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Conclusion and Best Practices

The solubility of this compound is a tale of two solvents. It is predicted to be highly soluble in DMSO, making it amenable to storage and use in screening libraries. Conversely, its aqueous solubility is expected to be low and highly dependent on pH, a critical consideration for its potential as an orally administered therapeutic.

Key Takeaways for the Researcher:

  • Always use anhydrous DMSO for preparing stock solutions to ensure maximum solubility and stability.

  • Experimentally verify solubility. Do not rely solely on in silico predictions, which can often be inaccurate.[1]

  • Define your terms. When reporting aqueous solubility, always specify whether it is a kinetic or thermodynamic value and clearly state the composition, pH, and temperature of the buffer system.

  • Mind the "DMSO effect". When performing aqueous solubility experiments starting from a DMSO stock (kinetic method), be aware that even small percentages of residual DMSO can artificially inflate the measured solubility.[12]

By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data for this compound, enabling informed decisions in the complex process of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methoxyquinoline-3-carboxylic acid (CAS No. 71082-47-8), with a particular focus on its melting point. As a crucial parameter for substance identification, purity assessment, and formulation development, a thorough understanding of the melting point is indispensable. This document synthesizes available data, outlines robust experimental protocols for its determination, and provides context regarding the influence of molecular structure on this key physical property.

Introduction to this compound: A Molecule of Interest

This compound belongs to the quinoline class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence of both a methoxy and a carboxylic acid group on the quinoline framework suggests potential for diverse biological activities and makes it a valuable building block in medicinal chemistry.

Table 1: Key Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 71082-47-8--INVALID-LINK--[1]
Molecular Formula C₁₁H₉NO₃--INVALID-LINK--[1]
Molecular Weight 203.19 g/mol --INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[2]
Purity (Typical) ≥95% (HPLC)--INVALID-LINK--[2]

The Melting Point of this compound: An Analysis

A definitive, experimentally determined melting point for this compound is not consistently reported in readily accessible chemical databases. This underscores the importance of empirical determination for any new batch of the compound. However, by examining closely related structural analogs, we can infer an expected range and appreciate the subtleties of structure-property relationships.

Table 2: Melting Points of Structurally Related Quinoline-3-Carboxylic Acid Derivatives

Compound NameStructureMelting Point (°C)Source
6-Methoxyquinoline-4-carboxylic acid Isomer with carboxylic acid at position 4280 (decomposes)--INVALID-LINK--[3]
Ethyl 6-methoxyquinoline-3-carboxylate Ethyl ester of the title compound203-205--INVALID-LINK--
2-Chloro-6-methoxyquinoline-3-carboxylic acid Chloro-substituted analog259--INVALID-LINK--[4]
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 2-oxo substituted analog289--INVALID-LINK--[4]

The high melting points of these analogs, all exceeding 200°C, strongly suggest that this compound is also a high-melting solid. The significant differences in melting points resulting from minor structural modifications—such as the position of the carboxylic acid group or the presence of a substituent—highlight the critical need for precise experimental determination.

Experimental Determination of Melting Point: A Validated Protocol

The following section details a robust, self-validating protocol for the accurate determination of the melting point of this compound. This procedure is applicable for both modern digital melting point apparatus and traditional oil bath methods.

Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1°C). The presence of impurities typically depresses the melting point and broadens the melting range.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

  • Thermometer (calibrated)

  • Spatula

  • Watch glass

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Place a small amount of the dry this compound onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is optimal.

  • Melting Point Measurement:

    • Initial Rapid Determination:

      • Place the packed capillary tube into the melting point apparatus.

      • Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate and saves time.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the estimated melting point.

      • Insert a new packed capillary tube.

      • Heat the sample at a rate of 1-2°C per minute as the temperature approaches the expected melting point.

      • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is reported as T₁ - T₂.

  • Validation and Repetition:

    • Repeat the accurate determination at least two more times with fresh samples.

    • The results should be consistent within 1-2°C for a pure sample.

Visualization of the Experimental Workflow

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Rapid Heating for Approximate M.P. B->C D Slow Heating (1-2°C/min) near M.P. C->D E Record T1 (First Liquid) and T2 (All Liquid) D->E F Repeat Measurement (at least 2x) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for accurate melting point determination.

Synthesis and Purification Considerations

The purity of this compound is paramount for obtaining an accurate melting point. A common synthetic route involves the hydrolysis of the corresponding ester.[5] It is crucial to ensure the complete removal of starting materials, solvents, and by-products through appropriate purification techniques such as recrystallization or column chromatography. The final product should be thoroughly dried under vacuum to remove any residual solvent, which could otherwise depress the melting point.

Conclusion

While a definitive melting point for this compound is not widely published, analysis of its structural analogs suggests a high melting solid. This guide provides a robust, validated protocol for its experimental determination, which is essential for any researcher working with this compound. Adherence to this protocol will ensure accurate and reliable data, which is fundamental for quality control, compound identification, and successful drug development endeavors.

References

theoretical properties of 6-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 6-Methoxyquinoline-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established computational chemistry principles, this document explores the molecule's structural, electronic, and spectroscopic characteristics. The guide is intended for researchers, scientists, and drug development professionals, offering foundational insights into the molecule's behavior and potential applications, grounded in Density Functional Theory (DFT) and other computational methods.

Introduction

This compound belongs to the quinoline class of compounds, a nitrogen-containing heterocyclic aromatic scaffold that is a cornerstone in pharmaceutical development. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The subject of this guide, with its methoxy and carboxylic acid substitutions, presents a unique electronic and structural profile. Understanding its theoretical properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore or functional material. This guide synthesizes fundamental physicochemical data with advanced computational predictions to create a detailed molecular portrait.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its macroscopic behavior and its interactions in a biological system. The properties of this compound are derived from its fused aromatic system and its functional groups.

The molecule's structure consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the quinoline ring, and a carboxylic acid group (-COOH) is at the 3-position.

Caption: 2D structure of this compound.

A summary of its key physicochemical properties, sourced from chemical databases, is presented below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [2]
IUPAC Name This compound[2]
CAS Number 71082-47-8[2][3]
Canonical SMILES COC1=CC2=CC(=CN=C2C=C1)C(=O)O[2]
InChI Key QSFFBQNKTUMKNW-UHFFFAOYSA-N[2]
Predicted pKa 3.25 ± 0.14 (for ethyl ester derivative)[4]
Form Solid[3]

Note: The predicted pKa value is for the related ethyl ester and is provided for estimation purposes; the carboxylic acid moiety will have its own distinct pKa.

Theoretical Spectroscopic Profiles

While experimental data requires synthesis and purification, theoretical spectroscopy provides valuable predictive insights into the molecule's identity and structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The quinoline ring protons will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at the C2 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The methoxy group will present a sharp singlet around 3.9-4.1 ppm.[5] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will show 11 distinct carbon signals. The carboxyl carbon will be the most downfield signal (>160 ppm). The carbons of the quinoline ring will resonate in the 110-150 ppm range. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group will appear around 1700-1725 cm⁻¹. C-O stretching vibrations from the methoxy and carboxylic acid groups will be visible in the 1200-1300 cm⁻¹ region. C=N and C=C stretching vibrations from the aromatic quinoline system will be observed in the 1450-1600 cm⁻¹ range.

  • UV-Visible Spectroscopy: The UV-Vis spectrum, governed by π→π* and n→π* electronic transitions within the conjugated quinoline system, is expected to show strong absorption bands in the UV region. The extended conjugation of the quinoline ring system typically results in multiple absorption maxima.[6]

Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules.[7][8] By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry, energy levels, and reactivity, offering insights that are often difficult to obtain experimentally.[1]

Geometric Optimization

The first step in any DFT analysis is to find the lowest energy conformation of the molecule. The geometry of this compound would be optimized, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p).[6] This process reveals the precise bond lengths, bond angles, and dihedral angles of the most stable structure. The planarity of the quinoline ring is a key feature, while the orientation of the carboxylic acid and methoxy groups relative to the ring will be determined.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.[6]

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, particularly the benzene portion enhanced by the electron-donating methoxy group.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely to be centered on the electron-deficient pyridine part of the quinoline ring and the carboxylic acid group.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6] A small energy gap suggests the molecule is more reactive and can be easily excited, which is relevant for its optical and electronic properties.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): These indicate electron-rich areas and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom and the carbonyl oxygen of the carboxylic acid.

  • Blue Regions (Positive Potential): These indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential is anticipated on the acidic proton of the carboxyl group.

Hypothetical Workflow for Theoretical Analysis

Executing a theoretical analysis of a novel compound follows a structured, multi-step process. This workflow ensures that the computational results are reliable and provide meaningful chemical insights.

G cluster_0 Phase 1: Input & Optimization cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Analysis & Validation A 1. Construct 3D Structure (e.g., using Avogadro, GaussView) B 2. Select DFT Method (Functional: B3LYP, Basis Set: 6-31+G(d,p)) A->B C 3. Perform Geometry Optimization (Find lowest energy conformer) B->C D 4. Frequency Calculation (Confirm minimum energy state, predict IR/Raman) C->D E 5. Electronic Properties (HOMO-LUMO, MEP, NBO Analysis) D->E F 6. Spectroscopic Prediction (TD-DFT for UV-Vis, GIAO for NMR) E->F G 7. Data Extraction & Visualization (Generate spectra, orbital surfaces, MEP maps) F->G H 8. Compare with Experimental Data (If available) G->H I 9. Interpret Results (Relate properties to reactivity, stability, and potential applications) H->I

Caption: Workflow for DFT-based theoretical property analysis.

Protocol for DFT Calculation:

  • Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Input File Preparation: An input file is created for a quantum chemistry package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-31+G(d,p)), and the type of calculation (e.g., optimization followed by frequency).

  • Geometry Optimization: The calculation is run to find the minimum energy structure. This is a computationally intensive step.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This output also provides the data for the theoretical IR spectrum.

  • Single-Point Energy Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution (NBO analysis).[7]

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which allows for the prediction of the UV-Visible spectrum.[6]

Conclusion

The , predicted through computational modeling, paint a picture of a reactive yet stable molecule with significant potential. Its electronic profile, characterized by distinct electron-rich and electron-poor regions, suggests a versatile scaffold for chemical modification. The predicted spectroscopic signatures provide a roadmap for its experimental identification and characterization. This in-depth theoretical guide serves as a critical first step for any research endeavor involving this compound, enabling a more targeted and efficient approach to drug design, synthesis, and materials application.

References

A Technical Guide to the Biological Screening of 6-Methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. The strategic incorporation of a methoxy group at the 6-position and a carboxylic acid at the 3-position of the quinoline ring has given rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological screening of 6-methoxyquinoline-3-carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals. This document delineates the causal relationships behind experimental designs, provides validated protocols for key assays, and synthesizes current data to offer a comprehensive resource for the evaluation of these promising compounds. We will delve into the primary therapeutic areas of investigation for these derivatives—anticancer, antimicrobial, and anti-inflammatory activities—offering both theoretical grounding and practical, field-proven insights.

Introduction: The Quinoline Scaffold and the Significance of 6-Methoxy-3-Carboxylic Acid Substitution

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous natural products and synthetic drugs.[1] Their diverse biological activities span from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects.[1] The therapeutic efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

The focus of this guide, the this compound scaffold, combines two key pharmacophoric features. The carboxylic acid group at the 3-position is crucial for modulating the physicochemical properties of the molecule, such as its pKa, which can influence its absorption and distribution in biological systems.[2] This functional group can also participate in crucial hydrogen bonding interactions with biological targets.[3]

The methoxy group at the 6-position, an electron-donating group, can significantly impact the electronic environment of the quinoline ring system. This can, in turn, influence the molecule's interaction with target enzymes and receptors, often enhancing its biological activity. This guide will explore the methodologies used to screen these derivatives for their therapeutic potential.

Anticancer Activity: Screening for Antiproliferative and Cytotoxic Effects

Derivatives of quinoline-3-carboxylic acid have shown considerable promise as antiproliferative agents.[4] The primary mechanisms underlying their anticancer properties often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4] A critical aspect of developing these compounds is ensuring their selective toxicity towards cancer cells while minimizing harm to healthy, non-cancerous cells.[2]

Key Mechanisms of Anticancer Action
  • Induction of Apoptosis: These compounds can trigger the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.

  • Cell Cycle Arrest: Quinoline derivatives can interfere with the progression of the cell cycle, a fundamental process for cancer cell proliferation. They can induce arrest at various phases, such as G2/M or S phase, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners.

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the in vitro screening of this compound derivatives for anticancer activity.

anticancer_workflow cluster_prep Compound & Cell Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis compound_prep Prepare stock solutions of 6-methoxyquinoline-3-carboxylic acid derivatives (e.g., in DMSO) cell_culture Culture selected cancer cell lines (e.g., MCF-7, K-562, HeLa) and non-cancerous control cells cell_seeding Seed cells into 96-well plates and allow to adhere overnight cell_culture->cell_seeding treatment Treat cells with serial dilutions of the test compounds cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Incubate to allow formazan crystal formation, then solubilize with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader formazan_solubilization->read_absorbance calculate_viability Calculate cell viability (%) relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (concentration for 50% inhibition) calculate_viability->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Quantitative Data: Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potency of a compound. While extensive data for a wide range of this compound derivatives is still emerging, the following table presents illustrative data for related quinoline derivatives against common cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Not specified, but showed 82.9% growth reduction at 100 µM[5]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaNot specified, but induced 35.1% apoptosis[5]
Copper complex of 6-methoxyquinolineA54957.9[6]
Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Selected cancer cell lines (e.g., MCF-7, K-562, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to the desired concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After overnight incubation, replace the old medium with 100 µL of medium containing the various concentrations of the derivatives. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.[7]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against a broad spectrum of bacteria and fungi.[8][9][10][11][12][13] The mechanism of action can vary, with some derivatives inhibiting essential enzymes like peptide deformylase or DNA gyrase.[8][9][13]

Experimental Workflow for Antimicrobial Screening

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][14]

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_dilution Prepare serial two-fold dilutions of 6-methoxyquinoline-3-carboxylic acid derivatives in broth inoculum_prep Prepare standardized inoculum of bacterial or fungal strains (e.g., 0.5 McFarland standard) plate_prep Dispense diluted compounds into 96-well microtiter plates inoculum_prep->plate_prep inoculation Inoculate each well with the standardized microbial suspension plate_prep->inoculation incubation Incubate plates at the appropriate temperature and duration inoculation->incubation visual_inspection Visually inspect for turbidity (microbial growth) incubation->visual_inspection determine_mic Determine the MIC: the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antimicrobial potency. The following table provides illustrative MIC values for some 6-methoxyquinoline derivatives against representative microbial strains.

DerivativeMicroorganismMIC (µg/mL)Reference
Amide derivative 7e of 6-methoxyquinoline-3-carbonitrileAspergillus fumigatusMore active than Amphotericin B[9]
Amide derivative 7e of 6-methoxyquinoline-3-carbonitrileSyncephalastrum racemosumMore active than Amphotericin B[9]
Amide derivative 7e of 6-methoxyquinoline-3-carbonitrileGeotrichum candidumMore active than Amphotericin B[9]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamideCandida albicans31.125[9]
4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamideEscherichia coli7.812[15]
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile test tubes

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform a serial two-fold dilution of the compound in the appropriate broth medium in the wells of a 96-well plate.[9]

  • Preparation of Inoculum: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration.[11]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial inoculum. The final volume in each well should be uniform. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[14]

  • Reading and Interpreting Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have been investigated for their ability to modulate inflammatory pathways.[6][7][15][16]

Key Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: A primary mechanism is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][15]

  • Modulation of Signaling Pathways: These compounds can interfere with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation.[1]

Experimental Workflow for Anti-inflammatory Screening

A common in vitro assay for screening anti-inflammatory activity is the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[17][18] For in vivo assessment, the carrageenan-induced paw edema model is widely used.[19][20]

anti_inflammatory_workflow cluster_invitro In Vitro: LPS-Induced NO Production in RAW 264.7 Cells cluster_invivo In Vivo: Carrageenan-Induced Paw Edema in Rats cluster_analysis_inflam Data Analysis cell_culture_inflam Culture RAW 264.7 macrophage cells treatment_inflam Pre-treat cells with test compounds, then stimulate with LPS cell_culture_inflam->treatment_inflam incubation_inflam Incubate for 24 hours treatment_inflam->incubation_inflam griess_assay Measure nitrite concentration in the supernatant using the Griess reagent incubation_inflam->griess_assay calculate_inhibition_no Calculate % inhibition of NO production griess_assay->calculate_inhibition_no animal_prep Administer test compounds or vehicle to rats (e.g., orally) carrageenan_injection Inject carrageenan into the hind paw to induce edema animal_prep->carrageenan_injection paw_measurement Measure paw volume at regular intervals using a plethysmometer carrageenan_injection->paw_measurement calculate_inhibition_edema Calculate % inhibition of paw edema paw_measurement->calculate_inhibition_edema determine_ic50_inflam Determine IC50 for NO inhibition calculate_inhibition_no->determine_ic50_inflam

Caption: Workflow for in vitro and in vivo anti-inflammatory screening.

Quantitative Data: Anti-inflammatory Activity

The potency of anti-inflammatory compounds is often expressed as the IC50 value for the inhibition of a particular inflammatory mediator.

Compound ClassAssayCell Line/ModelIC50 Value (µM)Reference
Pyrazolo[4,3-c]quinoline derivativeLPS-induced NO productionRAW 264.70.22[21]
CarboxyxanthonePGE2 productionLPS-stimulated macrophagesComparable to Celecoxib at 100 µM[22]
Detailed Protocols for Anti-inflammatory Screening

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of iNOS. The anti-inflammatory potential of a compound is assessed by its ability to inhibit this NO production, which is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[22]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS

  • Griess reagent

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete medium.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL).[1]

  • Incubation: Incubate the plates for 24 hours.[1]

  • Griess Assay: Transfer the cell culture supernatant to a new 96-well plate. Add the Griess reagent to each well and incubate at room temperature.[1]

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response characterized by edema. The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling.[16][20]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups: vehicle control, standard drug, and test compound groups at various doses.[4]

  • Compound Administration: Administer the test compounds and the standard drug, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.[4]

  • Induction of Edema: Measure the initial paw volume. Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4]

  • Paw Volume Measurement: Measure the paw volume at regular time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.[4]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on expanding the structure-activity relationship studies to identify derivatives with enhanced potency and selectivity. Furthermore, elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development. The integration of computational approaches, such as molecular docking and ADMET prediction, can further streamline the drug discovery process for this versatile class of compounds.

References

An In-Depth Technical Guide to Broad Panel Kinase Screening of 6-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Kinome-Wide Interrogation

In the landscape of modern drug discovery, the protein kinase family represents one of the most critical target classes, implicated in a vast array of cellular processes and pathological states. The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects and potential toxicity, while in some cases, polypharmacology can be therapeutically advantageous.[1][3] Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is not merely an academic exercise but a cornerstone of preclinical drug development.[4]

This guide provides a detailed technical overview of the process and rationale behind conducting a broad panel kinase screen, using the novel compound 6-Methoxyquinoline-3-carboxylic acid as a case study. The quinoline scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against various kinases.[5][6] This document is intended for researchers, scientists, and drug development professionals to illustrate the experimental design, execution, data interpretation, and strategic follow-up required for robust kinase inhibitor profiling.

The Compound of Interest: this compound

Before embarking on a large-scale screen, a thorough understanding of the test article is paramount.

  • Structure:

    • IUPAC Name: this compound[7]

    • Molecular Formula: C₁₁H₉NO₃[7]

    • Molecular Weight: 203.19 g/mol [7]

  • Chemical Properties: The compound features a rigid, planar quinoline core, a known hinge-binding motif for many kinases. The methoxy group at the 6-position and the carboxylic acid at the 3-position provide opportunities for hydrogen bonding and other interactions within the ATP-binding pocket.

  • Hypothesized Rationale for Screening: Based on its structural alerts and the known activity of related quinoline-3-carboxylic acid derivatives against protein kinase CK2, there is a strong rationale to hypothesize that this molecule may exhibit inhibitory activity against a range of protein kinases.[5][6] A broad panel screen is therefore the most efficient first step to identify its primary targets and assess its selectivity profile across the human kinome.

Designing the Kinase Screening Campaign

A successful screening campaign is built on a foundation of careful experimental design. The choices made at this stage will directly impact the quality and interpretability of the resulting data.

Selecting the Appropriate Assay Platform

Several robust platforms exist for profiling kinase inhibitor activity, each with distinct advantages.[4][8]

  • Radiometric Assays (e.g., HotSpot™): These are often considered the "gold standard."[8][9] They directly measure the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate, providing a direct and unambiguous measure of catalytic activity.[10][11] This method is less prone to interference from compound autofluorescence or light scattering.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] They offer a non-radioactive, homogeneous format that is highly amenable to high-throughput screening.[12]

  • Fluorescence-Based and Mobility Shift Assays: These methods rely on various detection principles, including antibodies specific for phosphorylated substrates or changes in the charge of a peptide substrate upon phosphorylation.[4][8]

For this initial broad screen of this compound, a radiometric assay is selected to ensure the highest data quality and minimize the potential for false positives or negatives.[9]

Defining the Screening Parameters
  • Kinase Panel Selection: The goal is a comprehensive, kinome-wide view. A panel of over 300 unique wild-type human kinases, covering all major branches of the kinome tree, is essential to make informed decisions about selectivity and potential off-target liabilities.[13] Service providers like Reaction Biology offer extensive panels for this purpose.[10][11]

  • Compound Concentration: For a primary screen, a single high concentration is typically used to identify any potential activity. A concentration of 10 µM is chosen as it is high enough to detect moderate-to-potent inhibitors while minimizing non-specific or aggregation-based effects.

  • ATP Concentration: The inhibitor potency (IC₅₀) is dependent on the concentration of ATP, as most inhibitors are ATP-competitive.[1] Screening at the apparent ATP Kₘ for each kinase provides a standardized condition that reflects the enzyme's natural affinity for its co-factor. This approach is crucial for comparing potency across different kinases.[11]

The logical workflow for the primary kinase screen is outlined below.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: High-Throughput Screening cluster_analysis Phase 3: Data Analysis cluster_followup Phase 4: Follow-up Compound 6-Methoxyquinoline- 3-carboxylic acid (10 mM DMSO Stock) Dilution Prepare 10 µM Working Solution Compound->Dilution Assay Radiometric Assay (e.g., HotSpot™) [ATP] = Km (apparent) Dilution->Assay Panel Kinase Panel (>300 Wild-Type Kinases) Panel->Assay Incubation Incubate: Kinase + Substrate + ³³P-ATP + Compound Assay->Incubation Detection Quantify Substrate Phosphorylation Incubation->Detection RawData Raw Scintillation Counts (CPM) Detection->RawData Normalization Normalize to Controls (% Inhibition) RawData->Normalization HitID Hit Identification (Inhibition > Threshold) Normalization->HitID DoseResponse Dose-Response (IC₅₀) for Primary Hits HitID->DoseResponse

Figure 1: Workflow for Primary Broad Panel Kinase Screening.

Experimental Protocol: Radiometric Kinase Assay

The following is a generalized, step-by-step protocol for a radiometric kinase activity assay, as would be performed by a specialized contract research organization (CRO).[9][10]

  • Compound Preparation: A 10 mM stock solution of this compound in 100% DMSO is prepared. This is serially diluted to create the final assay concentration (e.g., 10 µM).

  • Reaction Mixture Assembly: In a 384-well plate, the following components are combined:

    • Kinase Reaction Buffer.

    • The specific kinase being assayed.

    • The appropriate peptide or protein substrate.

    • Required cofactors (e.g., Mg²⁺, Mn²⁺).

    • The test compound (this compound) or DMSO vehicle control.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing MgATP and γ-³³P-ATP at the predetermined apparent Kₘ concentration for each specific kinase.

  • Incubation: The reaction plates are incubated for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Reaction Termination & Capture: The reaction is stopped. An aliquot of the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.[11]

  • Washing: The filter membranes are washed extensively to remove unincorporated γ-³³P-ATP.

  • Detection: The radioactivity retained on the filter membranes, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Calculation: The activity of the kinase in the presence of the test compound is calculated relative to the DMSO vehicle control (representing 100% activity) and a no-enzyme control (representing 0% activity). The result is expressed as Percent Inhibition.

    • % Inhibition = 100 - [((CPM_compound - CPM_background) / (CPM_DMSO - CPM_background)) * 100]

Data Presentation and Interpretation: A Hypothetical Case Study

Following the primary screen of this compound at 10 µM, the data is compiled. A "hit" is defined as a kinase exhibiting >80% inhibition at this concentration.

Table 1: Hypothetical Primary Screening Results for this compound (10 µM)

Kinase TargetKinase Family% Inhibition at 10 µMClassification
MAPK1 (ERK2) CMGC98%Primary Hit
MAPK3 (ERK1) CMGC95%Primary Hit
GSK3B CMGC92%Primary Hit
AURKA Other85%Primary Hit
VEGFR2 (KDR)TK45%Non-Hit
ABL1TK21%Non-Hit
SRCTK18%Non-Hit
AKT1AGC15%Non-Hit
CDK2CMGC35%Non-Hit
PIM1CAMK12%Non-Hit
... (plus >300 other kinases with <50% inhibition)
Initial Interpretation

The primary screen reveals a promising and relatively selective profile. The compound potently inhibits a small number of kinases, primarily within the CMGC family (MAPK1, MAPK3, GSK3B), along with Aurora Kinase A (AURKA). The lack of significant activity against a broad range of other kinases, including those from the Tyrosine Kinase (TK) and AGC families, is a positive initial finding, suggesting a degree of selectivity.[2]

Hit Validation and Follow-Up Strategy

Identifying primary hits is only the first step. A rigorous validation process is essential to confirm the initial findings and characterize the potency and mechanism of inhibition.

Dose-Response (IC₅₀) Determination

The most critical follow-up experiment is to determine the half-maximal inhibitory concentration (IC₅₀) for each primary hit. This involves a 10-point dose-response curve, typically in half-log dilutions, to precisely quantify the compound's potency against each kinase.

Table 2: Hypothetical IC₅₀ Values for Primary Hits

Kinase TargetIC₅₀ (nM)
MAPK1 (ERK2)75
MAPK3 (ERK1)90
GSK3B250
AURKA850

These hypothetical IC₅₀ values confirm the primary screening data. This compound is a potent inhibitor of ERK1/2, a moderately potent inhibitor of GSK3B, and a weaker inhibitor of AURKA. This quantitative data allows for a rank-ordering of the compound's activity and provides a clearer picture of its selectivity window. Interpreting selectivity requires careful consideration; a 10-fold difference in IC₅₀ is generally considered significant.[1]

The workflow for validating these hits and planning subsequent studies is crucial for advancing the project.

G cluster_input Phase 1: Input cluster_validation Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular Characterization cluster_progression Phase 4: Program Progression PrimaryHits Primary Hits from Broad Panel Screen (MAPK1, MAPK3, GSK3B, AURKA) IC50 IC₅₀ Determination (10-point dose response) PrimaryHits->IC50 OrthoAssay Orthogonal Assay (e.g., ADP-Glo™) IC50->OrthoAssay MoA Mechanism of Action Studies (ATP Competition) IC50->MoA TargetEngage Target Engagement Assay (e.g., NanoBRET™, CETSA®) OrthoAssay->TargetEngage PathwayAssay Phospho-Substrate Western Blot (e.g., p-ERK, p-GSK3β) TargetEngage->PathwayAssay PhenoAssay Phenotypic Assays (e.g., Cell Proliferation) PathwayAssay->PhenoAssay SAR Structure-Activity Relationship (SAR) Studies PathwayAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Figure 2: Hit Validation and Follow-Up Workflow.
Next Steps and Strategic Considerations

  • Orthogonal Assays: Confirm the IC₅₀ values using a different assay technology (e.g., ADP-Glo™) to rule out technology-specific artifacts.[12]

  • Mechanism of Action (MoA): Conduct ATP competition assays to confirm if the inhibitor binds in the ATP pocket, which is the presumed MoA.

  • Cellular Target Engagement: Move from biochemical assays to a cellular context. Techniques like NanoBRET™ or Cellular Thermal Shift Assays (CETSA®) can confirm that the compound engages its intended targets (ERK1/2, GSK3B) in live cells.[14]

  • Pathway Modulation: Use Western blotting to measure the phosphorylation of downstream substrates (e.g., p-RSK for ERK, p-Tau for GSK3B) to confirm that target engagement translates into functional pathway inhibition.

  • Structure-Activity Relationship (SAR): Synthesize and screen analogs of this compound to improve potency against the primary targets (ERK1/2) and/or selectivity against secondary targets (GSK3B, AURKA).

Conclusion

The broad panel kinase screen is an indispensable tool in modern drug discovery.[4][10] Through the hypothetical case study of this compound, we have demonstrated how a single, comprehensive experiment can yield a wealth of actionable data. The initial screen provided a critical fingerprint of the compound's activity, identifying potent on-target activity within the MAPK pathway and a favorable initial selectivity profile. This data forms the empirical foundation for subsequent hit-to-lead activities, including IC₅₀ determination, cellular validation, and medicinal chemistry efforts. By systematically profiling inhibitor candidates against the kinome, research teams can make more informed decisions, mitigating risks of off-target toxicity and accelerating the development of novel, effective, and safe kinase-targeted therapeutics.

References

A Technical Guide to the Identification of Novel Targets for 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. 6-Methoxyquinoline-3-carboxylic acid, a member of this versatile class of compounds, presents a compelling case for novel therapeutic target identification. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically uncover and validate novel protein targets for this molecule. Moving beyond a rigid, templated approach, this document is structured to logically flow from initial computational predictions to rigorous experimental validation, mirroring a real-world drug discovery workflow. Each step is underpinned by a rationale grounded in scientific expertise, with detailed protocols and illustrative diagrams to ensure both clarity and reproducibility. The methodologies described herein are designed to function as a self-validating system, where the convergence of computational and experimental data builds a robust case for target engagement and downstream functional consequences.

Introduction: The Quinoline Scaffold and the Imperative for Novel Target Discovery

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications[1]. The diverse biological effects of quinoline derivatives are a direct consequence of their ability to interact with a multitude of protein targets. Specifically, derivatives of quinoline-3-carboxylic acid have been reported to exhibit antiproliferative effects on cancer cell lines such as MCF-7 and K562, and also possess anti-inflammatory properties[2][3]. Furthermore, the broader 6-methoxyquinoline scaffold has been implicated in the inhibition of key drug discovery targets like P-glycoprotein (P-gp) and the c-Met kinase[4][5].

While the pharmacological potential of the quinoline class is well-established, the specific molecular targets of many individual derivatives, including this compound, remain to be fully elucidated. Identifying the direct binding partners of this compound is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and identifying any off-target effects that could lead to toxicity. This guide outlines a systematic, multi-pronged strategy to deorphanize this compound, beginning with a hypothesis-generating in-silico approach and culminating in robust experimental validation.

In-Silico Target Prediction: A Hypothesis-Generating Framework

The initial phase of target identification for a novel compound leverages the power of computational chemistry and bioinformatics to generate a tractable list of potential protein targets. This in-silico approach is rapid, cost-effective, and provides a crucial foundation for subsequent experimental work.

Rationale for a Multi-Modal In-Silico Approach

No single computational method is infallible. Therefore, a consensus-based approach, integrating data from multiple predictive algorithms, is advocated to enhance the confidence in predicted targets. We will employ a combination of ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities, while structure-based methods utilize the three-dimensional structure of the compound to predict its binding to protein targets.

Ligand-Based Target Prediction

The first step is to identify known bioactive molecules that are structurally similar to this compound. Publicly available databases such as ChEMBL and PubChem are invaluable resources for this purpose[6][7][8]. These databases contain vast amounts of curated data on the biological activities of small molecules.

Table 1: Public Databases for Chemical Similarity Searching

DatabaseURLKey Features
ChEMBL--INVALID-LINK--Manually curated database of bioactive molecules with drug-like properties, containing chemical, bioactivity, and genomic data.[6][7][8]
PubChem--INVALID-LINK--A public repository of information on chemical substances and their biological activities.

Experimental Protocol: Chemical Similarity Search

  • Input Structure: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Database Selection: Choose a database for the search (e.g., ChEMBL).

  • Similarity Metric: Select a similarity metric, such as the Tanimoto coefficient.

  • Search Execution: Perform the similarity search using the database's built-in tools.

  • Data Analysis: Analyze the search results, paying close attention to the known targets of the most structurally similar compounds. This will provide an initial list of potential target classes (e.g., kinases, GPCRs).

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. By aligning the structures of known active compounds, a common pharmacophore can be generated and used to screen for other molecules that fit the model. Web-based tools like PharmMapper and PharmaGist can be used for this purpose[3][9].

Experimental Protocol: Pharmacophore-Based Target Prediction

  • Input Molecule: Provide the 3D structure of this compound to the web server.

  • Pharmacophore Generation: The server will generate a set of pharmacophore models based on the input molecule's features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Database Screening: These pharmacophore models are then used to screen a database of known protein structures with defined binding sites.

  • Target Ranking: The server will return a ranked list of potential targets based on the goodness-of-fit of the input molecule's pharmacophore to the target's binding site.

Structure-Based Target Prediction: Reverse Docking

Reverse docking, also known as inverse virtual screening, flips the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, a single compound is docked against a large collection of protein structures. This approach can identify potential binding partners for a compound with an unknown mechanism of action[10][11][12].

Table 2: Web Servers for Reverse Docking

Web ServerURLDescription
TarFisDock(Currently offline, but historically significant)A web server for identifying drug targets using a docking approach against a potential drug target database.[13][14]
ReverseDock--INVALID-LINK--A blind docking web server based on AutoDock Vina that allows users to dock a ligand to a user-defined set of protein structures.[15]
CRDS--INVALID-LINK--A consensus reverse docking system that uses multiple scoring functions to improve the accuracy of target prediction.[16]

Experimental Protocol: Reverse Docking

  • Ligand Preparation: Prepare a 3D structure of this compound, ensuring correct protonation and energy minimization.

  • Target Database Selection: Choose a relevant protein structure database. This could be a comprehensive database like the PDB or a more focused collection of, for example, all human kinases.

  • Docking Execution: Submit the ligand and selected target database to a reverse docking server.

  • Scoring and Ranking: The server will dock the ligand to each protein in the database and rank the potential targets based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Critically evaluate the top-ranked targets, considering the biological plausibility of the interaction and any corroborating evidence from the ligand-based methods.

in_silico_workflow cluster_ligand_based Ligand-Based Prediction cluster_structure_based Structure-Based Prediction cluster_analysis Data Integration & Hypothesis Generation Chemical Similarity Chemical Similarity Consensus Target List Consensus Target List Chemical Similarity->Consensus Target List Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Consensus Target List Reverse Docking Reverse Docking Reverse Docking->Consensus Target List Pathway Analysis Pathway Analysis Consensus Target List->Pathway Analysis Hypothesized Targets Hypothesized Targets Pathway Analysis->Hypothesized Targets This compound This compound This compound->Chemical Similarity This compound->Pharmacophore Modeling This compound->Reverse Docking

Figure 1: In-silico workflow for novel target identification.

Experimental Validation of Target Engagement

The hypotheses generated from in-silico predictions must be validated through rigorous experimental methods. The following techniques provide orthogonal approaches to confirm direct binding of this compound to its putative targets in a biological context.

Chemical Proteomics Approaches

Chemical proteomics is a powerful discipline that employs chemical probes to study protein function in complex biological systems. For the purpose of target identification, we will focus on two key methodologies: affinity chromatography-mass spectrometry and thermal proteome profiling[2][17][18].

This technique involves immobilizing a ligand of interest on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry[19][20].

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., an amine or carboxylic acid for coupling to NHS-activated beads). It is crucial to design the linker attachment point to minimize disruption of the pharmacophore responsible for target binding. A control molecule, structurally similar but biologically inactive, should also be synthesized.

  • Immobilization: Covalently attach the affinity probe and the control molecule to a solid support (e.g., agarose or magnetic beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Affinity Purification: Incubate the immobilized probes with the cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins captured by the active probe to those captured by the control probe to identify specific binding partners.

ac_ms_workflow Compound 6-Methoxyquinoline-3- carboxylic acid Synthesis Synthesize Affinity Probe Compound->Synthesis Immobilization Immobilize on Beads Synthesis->Immobilization Incubation Incubate Probe with Lysate Immobilization->Incubation Cell Lysate Prepare Cell Lysate Cell Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution LC-MS/MS Identify Proteins by LC-MS/MS Elution->LC-MS/MS Data Analysis Identify Specific Binders LC-MS/MS->Data Analysis

Figure 2: Affinity Chromatography-Mass Spectrometry Workflow.

TPP is a powerful method for monitoring changes in protein thermal stability across the entire proteome in response to ligand binding. The principle is that a protein's melting point will shift upon ligand binding. This technique has the advantage of being performed in intact cells or lysates without the need for compound modification[21][22][23].

Experimental Protocol: Thermal Proteome Profiling

  • Cell Culture and Treatment: Culture cells of interest and treat them with either this compound or a vehicle control.

  • Heat Treatment: Aliquot the treated cells or lysates and heat them to a range of different temperatures.

  • Separation of Soluble and Aggregated Proteins: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein digestion and peptide labeling with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve. A shift in the melting curve between the drug-treated and control samples indicates a direct or indirect interaction between the compound and the protein.

Table 3: Comparison of AC-MS and TPP

FeatureAffinity Chromatography-Mass Spectrometry (AC-MS)Thermal Proteome Profiling (TPP)
Compound Modification Required (synthesis of an affinity probe)Not required
Cellular Context Typically performed on cell lysatesCan be performed on intact cells or lysates
Throughput LowerHigher (proteome-wide)
Potential for Artifacts Linker attachment can disrupt binding; steric hindrance from the solid support.Indirect effects on protein stability can be observed.
Genetic Approaches for Target Identification

Genetic methods provide an orthogonal and powerful approach to identify targets by observing the phenotypic consequences of gene perturbation in the presence of the compound.

CRISPR-Cas9 technology can be used in genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a compound. This can reveal the target of the compound or key components of the pathway it modulates[1][24][25][26][27].

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.

  • Compound Treatment: Treat the cells with this compound at a concentration that causes partial growth inhibition.

  • Selection: Continue to culture the cells under drug selection for a sufficient period to allow for the enrichment of resistant cells.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use next-generation sequencing to identify the guide RNAs (gRNAs) that are enriched in the resistant population.

  • Hit Identification: The genes targeted by the enriched gRNAs are candidate targets or essential components of the drug's mechanism of action.

crispr_workflow Library Genome-wide CRISPR Knockout Library Transduction Transduce into Cells Library->Transduction Treatment Treat with Compound Transduction->Treatment Selection Select for Resistant Cells Treatment->Selection Sequencing Sequence Enriched gRNAs Selection->Sequencing Analysis Identify Candidate Targets Sequencing->Analysis

Figure 3: CRISPR-Cas9 Screening Workflow for Target ID.

Downstream Pathway Analysis and Functional Characterization

Once a high-confidence list of direct binding partners for this compound has been established, the next crucial step is to understand the functional consequences of these interactions.

Signaling Pathway Analysis

The identified targets should be mapped to known signaling pathways using databases such as KEGG and Reactome. This will provide insights into the potential biological processes that are modulated by the compound.

Cellular Assays

Based on the pathway analysis, a panel of cell-based assays should be developed to confirm the functional effects of this compound. For example, if a kinase is identified as a target, a western blot analysis can be performed to assess the phosphorylation status of its known substrates in the presence of the compound. If a transcription factor is identified, a reporter gene assay can be used to measure its activity.

Conclusion and Future Directions

The systematic approach outlined in this guide, which integrates in-silico prediction with robust experimental validation, provides a powerful framework for the identification of novel targets for this compound. The convergence of data from multiple orthogonal methods is key to building a compelling case for target engagement and functional modulation. The successful identification of novel targets will not only elucidate the mechanism of action of this compound but also open up new avenues for its therapeutic development. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound for its newly identified targets, as well as in vivo studies to validate its therapeutic potential in relevant disease models.

References

6-Methoxyquinoline-3-carboxylic Acid: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Tailored Fluorophore

In the dynamic landscape of molecular sensing and bio-imaging, the demand for versatile and sensitive fluorescent probes is insatiable. Among the myriad of heterocyclic scaffolds, quinoline and its derivatives have consistently demonstrated significant potential due to their inherent photophysical properties and amenability to synthetic modification.[1][2] This guide delves into the technical intricacies of a particularly promising, yet underexplored, member of this family: 6-Methoxyquinoline-3-carboxylic acid .

While its close analogs have been the subject of photophysical studies, this document aims to consolidate our understanding of this compound, projecting its potential as a robust fluorescent probe for researchers, scientists, and drug development professionals. We will navigate through its synthesis, explore its anticipated fluorescent properties based on foundational principles and data from related compounds, and provide a framework for its practical application in a laboratory setting. This guide is structured to provide not just a set of protocols, but a deeper understanding of the scientific rationale that underpins the use of this molecule as a fluorescent sensor.

Core Physicochemical and Spectroscopic Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of approximately 203.19 g/mol .[3] The core structure consists of a quinoline ring system, which is a fusion of a benzene and a pyridine ring. The key functional groups that dictate its properties as a potential fluorescent probe are the methoxy group (-OCH₃) at the 6-position and the carboxylic acid group (-COOH) at the 3-position.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃[3]
Molecular Weight203.19 g/mol [3]
IUPAC NameThis compound[3]
CAS Number71082-47-8[3]

The electronic landscape of the quinoline ring is inherently fluorescent. The methoxy group, an electron-donating group, is anticipated to enhance the fluorescence quantum yield and modulate the emission wavelength.[4] Conversely, the carboxylic acid group, an electron-withdrawing group, can influence the molecule's solubility in aqueous media and provides a reactive handle for bioconjugation or for interaction with specific analytes. The interplay of these two functional groups is what makes this compound a compelling candidate for a tailored fluorescent probe.

Based on studies of closely related 6-methoxyquinoline (6MQ), we can anticipate that this compound will exhibit fluorescence emission that is sensitive to its local environment, particularly solvent polarity.[5][6] For 6MQ, a red shift in the emission maximum is observed with increasing solvent polarity, which is indicative of a more polar excited state.[6] It is also likely that the fluorescence lifetime of this compound will be in the nanosecond range, a common characteristic of small organic fluorophores.[1][6]

Synthesis of this compound: A Plausible Protocol

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Precursor)

This initial step involves the creation of a key intermediate. The synthesis of related quinoline-3-carbaldehydes has been previously described.[8]

Step 2: Oxidation to 2-Chloro-6-methoxyquinoline-3-carboxylic acid

This step focuses on converting the aldehyde to a carboxylic acid.

Materials:

  • 2-chloro-6-methoxyquinoline-3-carbaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 15% aqueous solution)

  • Celite

Procedure:

  • Prepare a suspension of 2-chloro-6-methoxyquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve silver nitrate (2.71 g, 0.016 mol) in 30 mL of warm ethanol. Add this solution to the aldehyde suspension.

  • Prepare a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove insoluble materials.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • Add water to the residue to completely dissolve the sodium salt of the carboxylic acid.

  • Acidify the aqueous solution to pH 1 with a 15% aqueous HCl solution.

  • Collect the resulting solid product by filtration, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C to yield 2-chloro-6-methoxyquinoline-3-carboxylic acid.[7]

Step 3: Dechlorination to this compound

The final step would involve the reductive removal of the chlorine atom at the 2-position. This can typically be achieved through catalytic hydrogenation.

Materials:

  • 2-chloro-6-methoxyquinoline-3-carboxylic acid

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 2-chloro-6-methoxyquinoline-3-carboxylic acid in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with an inert gas, and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate by rotary evaporation to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Dechlorination Precursor 2-Chloro-6-methoxyquinoline-3-carbaldehyde Oxidation Oxidation (AgNO3, NaOH, EtOH) Precursor->Oxidation Reactant Intermediate 2-Chloro-6-methoxyquinoline-3-carboxylic acid Oxidation->Intermediate Product Dechlorination Catalytic Hydrogenation (H2, Pd/C) Intermediate->Dechlorination Reactant Final_Product This compound Dechlorination->Final_Product Product

Caption: Synthetic workflow for this compound.

Potential as a Fluorescent Probe: Mechanisms and Applications

The true value of this compound lies in its potential to act as a fluorescent probe, where its emission properties are modulated by its interaction with specific analytes or changes in its environment. The primary mechanisms that could govern its function as a sensor include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[9]

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the quinoline core could be quenched by a nearby electron-rich moiety. Upon binding of an analyte, the electron transfer process is disrupted, leading to a "turn-on" fluorescence response. The carboxylic acid group could be derivatized to introduce a recognition element that operates via this mechanism.[9]

  • Intramolecular Charge Transfer (ICT): The combination of an electron-donating group (methoxy) and an electron-withdrawing group (carboxylic acid) on the quinoline scaffold can lead to an ICT state upon excitation. The energy of this ICT state, and thus the emission wavelength, can be highly sensitive to the polarity of the environment. This makes this compound a potential probe for micro-environmental changes, such as binding to a protein.[8]

Based on these mechanisms, several applications can be envisioned:

pH Sensing

The carboxylic acid and the nitrogen atom in the quinoline ring are both ionizable. Protonation or deprotonation of these groups will significantly alter the electronic structure of the molecule, leading to changes in its fluorescence intensity and/or emission wavelength. This makes this compound a strong candidate for a ratiometric or "turn-on" pH sensor.[10]

pH_Sensing_Mechanism Probe_low_pH Probe (Protonated) Low Fluorescence Probe_high_pH Probe (Deprotonated) High Fluorescence Probe_low_pH->Probe_high_pH Increase pH Probe_high_pH->Probe_low_pH Decrease pH H_plus H+

Caption: Proposed pH sensing mechanism.

Metal Ion Detection

The carboxylic acid group and the quinoline nitrogen can act as a chelating site for metal ions.[11] Binding of a metal ion can rigidify the structure, leading to an enhancement of fluorescence (Chelation-Enhanced Fluorescence, CHEF). Alternatively, if the metal ion is paramagnetic, it could lead to fluorescence quenching. The selectivity of the probe for different metal ions would depend on the coordination geometry and the binding affinity.

Bio-imaging

The carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins or peptides.[12] This would allow for the targeted delivery of the fluorophore to specific cellular compartments or for the study of biomolecular interactions. The sensitivity of the probe's fluorescence to its environment could provide information about the local environment within a cell.

Experimental Protocol: Characterization and Application as a Fluorescent Probe

The following is a generalized protocol for the characterization and application of this compound as a fluorescent probe. Researchers should optimize these steps for their specific application.

Stock Solution Preparation
  • Materials: this compound, appropriate solvent (e.g., DMSO for initial stock, then buffer for working solutions).

  • Procedure:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution protected from light at -20°C.

    • For experiments, dilute the stock solution to the desired working concentration (typically in the low micromolar range) in the appropriate buffer or solvent.

Spectroscopic Characterization
  • Instrumentation: UV-Vis spectrophotometer, spectrofluorometer.

  • Procedure:

    • Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe in the desired solvent or buffer to determine the absorption maximum (λ_abs).

    • Emission Spectrum: Excite the probe at its λ_abs and record the fluorescence emission spectrum to determine the emission maximum (λ_em).

    • Excitation Spectrum: Set the emission monochromator to λ_em and scan the excitation wavelengths to obtain the excitation spectrum. This should overlap with the absorption spectrum.

    • Quantum Yield Determination: The fluorescence quantum yield should be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).[13]

    • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime.

Application as a Sensor (Example: pH Titration)
  • Materials: this compound working solution, a series of buffers with a range of pH values.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of the probe in buffers of varying pH.

    • Record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at λ_em as a function of pH.

    • Analyze the data to determine the pKa of the probe.

Data Analysis and Interpretation

LOD = 3σ / S

Where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve (fluorescence intensity vs. analyte concentration).

For ratiometric probes, the ratio of fluorescence intensities at two different wavelengths is plotted against the analyte concentration. This method can correct for variations in probe concentration and instrumental factors.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Fluorescence Signal - Low probe concentration- Incorrect excitation/emission wavelengths- Quenching by solvent or contaminants- Increase probe concentration- Optimize wavelength settings- Use high-purity solvents and degas solutions if necessary
High Background Fluorescence - Autofluorescence from sample matrix or cuvette- Impure solvents- Use a blank subtraction- Use quartz cuvettes- Use spectroscopy-grade solvents
Inner Filter Effect - Probe concentration is too high- Dilute the sample until the absorbance at the excitation wavelength is below 0.1
Photobleaching - Prolonged exposure to excitation light- Reduce excitation light intensity- Minimize exposure time- Use an anti-fade reagent if applicable

Conclusion and Future Directions

This compound stands as a promising candidate for the development of novel fluorescent probes. Its synthesis is accessible through established chemical routes, and its predicted photophysical properties, based on closely related compounds, suggest a high potential for applications in pH sensing, metal ion detection, and bio-imaging. The presence of a carboxylic acid moiety is a key feature, offering both a means to tune its electronic properties and a versatile handle for bioconjugation.

Future research should focus on the detailed experimental characterization of this molecule to confirm its fluorescence quantum yield, lifetime, and sensitivity to various analytes. The exploration of its derivatization to create a library of probes with tailored specificities will undoubtedly open up new avenues for its application in diverse scientific fields. This technical guide provides a solid foundation for researchers to embark on the exciting journey of unlocking the full potential of this compound as a valuable tool in the ever-expanding world of fluorescence.

References

Methodological & Application

synthesis of 6-Methoxyquinoline-3-carboxylic acid mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 6-Methoxyquinoline-3-carboxylic Acid: Mechanism and Protocol

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the Gould-Jacobs reaction, a classical and robust method for constructing the quinoline core, and provide detailed, field-proven protocols for the multi-step synthesis, from common starting materials to the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted quinoline-3-carboxylic acids.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Molecules incorporating this bicyclic heterocycle exhibit a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecular architectures, where the methoxy group at the 6-position and the carboxylic acid at the 3-position provide versatile handles for further chemical modification.[5][6]

While numerous methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions, the Gould-Jacobs reaction offers a reliable and predictable pathway to 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the target molecule.[7][8][9] This guide focuses on a synthetic strategy beginning with the Gould-Jacobs reaction, followed by subsequent functional group manipulations to achieve the desired this compound.

Mechanistic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline skeleton.[10] The process begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[8][9]

The key steps for the synthesis of the quinoline core are as follows:

  • Nucleophilic Substitution: The synthesis initiates with a nucleophilic attack by the amino group of p-anisidine (4-methoxyaniline) on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((4-methoxyphenylamino)methylene)malonate.

  • Thermal Electrocyclization: The critical ring-forming step requires significant thermal energy (typically >250 °C).[10] The aniline derivative undergoes a 6-π electron electrocyclization, a type of pericyclic reaction, to form a bicyclic intermediate. This intramolecular cyclization is generally the rate-limiting step and dictates the high-temperature requirement.[11]

  • Aromatization: The bicyclic intermediate rapidly eliminates a second molecule of ethanol to achieve an aromatic system, yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Keto-Enol Tautomerism: The product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with its more stable keto form, ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[8] For simplicity, it is often referred to by its 4-hydroxy name.

Below is a diagram illustrating the reaction mechanism.

Gould_Jacobs_Mechanism cluster_start Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization & Aromatization cluster_tautomerism Step 3: Tautomerism p_Anisidine p-Anisidine Intermediate1 Diethyl 2-((4-methoxyphenylamino) methylene)malonate p_Anisidine->Intermediate1 Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 6-π Electrocyclization (High Temp.) Intermediate1->Intermediate2 Intermediate3 Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate Intermediate2->Intermediate3 - EtOH Final_Intermediate Ethyl 6-methoxy-4-oxo-1,4-dihydro quinoline-3-carboxylate (Keto Form) Intermediate3->Final_Intermediate <=>

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocols

This synthesis is a multi-step process. The overall workflow is outlined below, followed by detailed protocols for each major stage.

Synthesis_Workflow Start p-Anisidine + Diethyl Ethoxymethylenemalonate Step1 Part A: Gould-Jacobs Reaction (Thermal Cyclization) Start->Step1 Intermediate1 Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate Step1->Intermediate1 Step2 Part B: Saponification (Ester Hydrolysis) Intermediate1->Step2 Intermediate2 4-Hydroxy-6-methoxy quinoline-3-carboxylic acid Step2->Intermediate2 Step3 Part C: Chlorination (Aromatization) Intermediate2->Step3 Intermediate3 Ethyl 4-chloro-6-methoxy quinoline-3-carboxylate* Step3->Intermediate3 Step4 Part D: Reductive Dechlorination & Saponification Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall synthetic workflow. Note: The sequence has been optimized for clarity; in practice, chlorination may be performed on the ester before final hydrolysis.

Part A: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol is adapted from the classical Gould-Jacobs procedure which requires high temperatures to facilitate the intramolecular cyclization.[10][11] The use of a high-boiling point solvent like diphenyl ether or Dowtherm A is critical for achieving the necessary reaction temperature and improving yields.[10]

Table 1: Reagents for Part A

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
p-Anisidine123.150.101.012.3 g
Diethyl ethoxymethylenemalonate216.230.111.123.8 g (22.5 mL)
Diphenyl ether170.21--150 mL

Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Add 150 mL of diphenyl ether to the flask.

  • Reagent Addition: While stirring, add 12.3 g (0.10 mol) of p-anisidine to the diphenyl ether. Once dissolved, add 22.5 mL (0.11 mol) of diethyl ethoxymethylenemalonate.

  • Thermal Cyclization: Heat the reaction mixture slowly and carefully in a heating mantle to 250-260 °C. Maintain this temperature for 30-45 minutes. The reaction is vigorous and evolves ethanol. The product will begin to precipitate from the hot solution.

  • Cooling and Isolation: Allow the mixture to cool to approximately 100 °C, then add 150 mL of petroleum ether or hexane to dilute the mixture and precipitate more product. Cool to room temperature.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.

  • Drying: Dry the pale yellow solid product in a vacuum oven. The expected yield is typically 70-80%.

Part B & C: Conversion to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate

The stable 4-oxo tautomer of the quinoline intermediate allows for its conversion to a 4-chloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it re-aromatizes the pyridine ring and installs a leaving group (chloride) that can be removed in the subsequent step.

Table 2: Reagents for Part B & C

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
Ethyl 4-hydroxy-6-methoxy...247.250.071.017.3 g
Phosphorus oxychloride (POCl₃)153.33--70 mL
Toluene92.14--50 mL

Protocol:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: To the flask, add 17.3 g (0.07 mol) of the product from Part A and 50 mL of toluene. Carefully and slowly add 70 mL of phosphorus oxychloride (POCl₃). The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice (approx. 500 g), slowly and carefully pour the reaction mixture with vigorous stirring. POCl₃ reacts violently with water.

  • Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic solution with a saturated solution of sodium carbonate or aqueous ammonia until the pH is ~8. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

Part D: Final Synthesis via Dechlorination and Saponification

The final step involves two key transformations: reductive dechlorination to remove the chloro group at the 4-position, followed by saponification of the ethyl ester to the desired carboxylic acid.

Table 3: Reagents for Part D

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
Ethyl 4-chloro-6-methoxy...265.690.051.013.3 g
Palladium on Carbon (10% Pd)---~0.5 g
Sodium Acetate82.030.153.012.3 g
Ethanol46.07--200 mL
Sodium Hydroxide (NaOH)40.000.153.06.0 g
Water18.02--50 mL

Protocol:

  • Reductive Dechlorination:

    • To a hydrogenation vessel, add 13.3 g (0.05 mol) of the chloro-quinoline from Part C, 12.3 g (0.15 mol) of sodium acetate (to neutralize the HCl byproduct), and 200 mL of ethanol.

    • Carefully add ~0.5 g of 10% Palladium on Carbon catalyst.

    • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm or 50 psi) and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Saponification:

    • Combine the ethanolic filtrate in a round-bottom flask.

    • Add a solution of 6.0 g (0.15 mol) of NaOH dissolved in 50 mL of water.

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

    • Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.

    • Dilute the remaining solution with 100 mL of water and cool in an ice bath.

  • Isolation of Final Product:

    • Acidify the cold solution to pH 3-4 by the slow addition of concentrated HCl. The final product, this compound, will precipitate as a solid.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold water and dry in a vacuum oven.

Conclusion

The synthetic route detailed herein, commencing with the Gould-Jacobs reaction, provides a robust and well-established pathway for the preparation of this compound. By understanding the causality behind each step—from the high-temperature requirements of the electrocyclization to the functional group manipulations required to achieve the final structure—researchers can effectively produce this valuable synthetic intermediate. The protocols provided are designed to be self-validating and serve as a reliable foundation for laboratory synthesis.

References

Synthesis of 6-Methoxyquinoline-3-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-Methoxyquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. The described methodology is grounded in the well-established Gould-Jacobs reaction, a robust and versatile method for quinoline synthesis.[3][4][5] This document offers in-depth technical guidance, explains the underlying chemical principles, and provides practical insights to ensure a successful and reproducible synthesis.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antibacterial, antimalarial, and anticancer agents.[4] Specifically, this compound serves as a crucial building block for more complex bioactive molecules.[2] The Gould-Jacobs reaction, first reported in 1939, provides a reliable pathway for the synthesis of 4-hydroxyquinoline derivatives, which are precursors to the target compound.[3][4][6] This method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Reaction Pathway: The Gould-Jacobs Reaction

The synthesis of this compound via the Gould-Jacobs reaction proceeds through a multi-step mechanism. The key steps are:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of p-anisidine (4-methoxyaniline) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.[4]

  • Thermal Cyclization: This critical step requires high temperatures (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[4] This results in the formation of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Hydrolysis: The final step involves the saponification (base-catalyzed hydrolysis) of the ester group to the corresponding carboxylic acid, yielding this compound.[3]

Gould_Jacobs_Reaction p_anisidine p-Anisidine intermediate Anilinomethylenemalonate Intermediate p_anisidine->intermediate + DEEM - EtOH deem Diethyl Ethoxymethylenemalonate (DEEM) quinolone_ester Ethyl 4-Hydroxy-6-methoxyquinoline-3-carboxylate intermediate->quinolone_ester Thermal Cyclization (High Temp) final_product This compound quinolone_ester->final_product Hydrolysis (e.g., NaOH, H₂O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
p-AnisidineC₇H₉NO123.151.0 eqSigma-Aldrich, ≥99%
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.231.1 eqSigma-Aldrich, 97%
Dowtherm A (or Mineral Oil)Mixture-As neededHigh-boiling solvent
Sodium Hydroxide (NaOH)NaOH40.00ExcessACS Reagent Grade
Hydrochloric Acid (HCl)HCl36.46As neededConcentrated, 37%
Ethanol (EtOH)C₂H₅OH46.07As neededAnhydrous
Deionized WaterH₂O18.02As needed-
Step 1: Synthesis of Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture at 100-130 °C for 1-2 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Ethanol Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is the anilidomethylenemalonate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-Hydroxy-6-methoxyquinoline-3-carboxylate
  • Solvent Addition: To the intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or mineral oil. The use of such solvents can increase the cyclization yields to as high as 95%.[7]

  • High-Temperature Heating: Heat the mixture to 250 °C for 20-30 minutes.[4] This high temperature is crucial for the intramolecular cyclization to occur.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, should precipitate out of the solution. Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.[4]

  • Filtration and Washing: Filter the solid product and wash it with the non-polar solvent to remove the high-boiling solvent.

  • Drying: Dry the resulting solid under vacuum.

Step 3: Hydrolysis to this compound
  • Saponification: Suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.[4]

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, which will cause the final product to precipitate.

  • Isolation and Purification: Filter the precipitated this compound, wash it with cold deionized water, and dry it under vacuum. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, can be performed for further purification if necessary.

Experimental_Workflow start Start step1 Step 1: Condensation p-Anisidine + DEEM 100-130°C, 1-2h start->step1 step2 Step 2: Thermal Cyclization High-boiling solvent 250°C, 20-30 min step1->step2 step3 Step 3: Hydrolysis 10% NaOH (aq), Reflux 1-2h step2->step3 acidification Acidification with HCl step3->acidification isolation Filtration & Drying acidification->isolation end End Product: This compound isolation->end

Caption: A generalized workflow for the synthesis of this compound.

Expertise and Field-Proven Insights

  • Temperature Control: The thermal cyclization step is highly temperature-sensitive. Insufficient temperature will lead to low yields, while excessive heat can cause decomposition and the formation of side products.[7] The use of a high-boiling point solvent with a precise temperature controller is highly recommended.

  • Solvent Choice: While Dowtherm A is effective, it can be difficult to remove completely. Mineral oil is a more economical alternative, but thorough washing of the product is crucial.

  • Microwave-Assisted Synthesis: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation, which can significantly shorten reaction times and improve yields.[4] For instance, heating the initial mixture of aniline and DEEM in a microwave reactor can lead to the formation of the cyclized product in minutes rather than hours.[4]

  • Regioselectivity: When using asymmetrically substituted anilines, the Gould-Jacobs reaction can yield a mixture of products due to cyclization at different ortho positions.[7] For p-anisidine, this is not a concern as both ortho positions are equivalent.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following self-validating measures should be implemented:

  • TLC Monitoring: Throughout the synthesis, TLC should be used to monitor the consumption of starting materials and the formation of intermediates and the final product. This allows for real-time assessment of the reaction's progress and completion.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values.

  • Melting Point Determination: The melting point of the synthesized this compound should be measured and compared to the literature value (approximately 280 °C with decomposition) as a preliminary indicator of purity.[2]

References

Application Note: A Framework for In Vitro Profiling of 6-Methoxyquinoline-3-carboxylic acid and its Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of targets in modern drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases. Specifically, 3-quinoline carboxylic acids have been identified as promising inhibitors of enzymes like Protein Kinase CK2[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxyquinoline-3-carboxylic acid in in vitro kinase assays. We present a detailed protocol using a robust, non-radiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, explain the critical scientific principles behind each step, and offer a framework for data analysis and interpretation.

Introduction to Kinase Inhibition and the Quinoline Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction that governs processes like cell growth, differentiation, and metabolism[3]. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets[4]. The development of small molecule kinase inhibitors is a major focus of pharmaceutical research, with over 80 agents approved by the FDA[4].

A critical step in this process is the accurate in vitro characterization of potential inhibitors to determine their potency (IC50) and selectivity[4][5]. The quinoline core is a versatile heterocyclic scaffold found in numerous bioactive compounds. Derivatives of quinoline-3-carboxylic acid, in particular, have been synthesized and evaluated as inhibitors of Protein Kinase CK2, a pleiotropic serine/threonine kinase involved in cell growth and proliferation[1][2]. This compound (PubChem CID: 14241502) is a representative of this chemical class, making it an excellent candidate for screening and characterization studies[6].

This guide details a universal, fluorescence-based assay protocol suitable for high-throughput screening (HTS) and lead optimization of compounds like this compound against a target kinase, using CK2 as a representative example.

Assay Principle: Time-Resolved FRET (TR-FRET)

The protocol described herein is a homogenous TR-FRET assay, a powerful method for quantifying kinase activity[3].

The core principle involves:

  • Kinase Reaction: The kinase of interest (e.g., CK2) phosphorylates a specific biotinylated peptide substrate in the presence of ATP.

  • Detection: The reaction is stopped, and detection reagents are added. These consist of a Terbium (Tb)-labeled phosphospecific antibody and a Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).

  • FRET Signal: If the substrate is phosphorylated, the antibody binds to the phospho-site. The biotin tag on the same peptide binds to the streptavidin-acceptor. This brings the Tb-donor and the acceptor fluorophore into close proximity, allowing for Fluorescence Resonance Energy Transfer upon excitation of the donor.

  • Inhibition Measurement: The presence of an effective inhibitor, such as this compound, reduces substrate phosphorylation. This prevents the donor-acceptor complex from forming, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is directly proportional to the inhibitor's potency[3].

Experimental Workflow

The following diagram outlines the complete experimental workflow, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Serial Dilution of 6-Methoxyquinoline- 3-carboxylic acid prep_reagents Prepare Kinase, Substrate, & ATP Solutions add_inhibitor Dispense Inhibitor or Vehicle (DMSO) to Plate prep_compound->add_inhibitor 10-point, 3-fold dilution prep_detection Prepare Detection Reagent Mix add_kinase Add Kinase & Substrate Mix prep_reagents->add_kinase stop_rxn Stop Reaction & Add Detection Reagents prep_detection->stop_rxn add_inhibitor->add_kinase Step 1 initiate_rxn Initiate Reaction with ATP add_kinase->initiate_rxn Step 2 incubate_rxn Incubate at RT initiate_rxn->incubate_rxn Step 3 incubate_rxn->stop_rxn Step 4 incubate_detect Incubate for Signal Development stop_rxn->incubate_detect Step 5 read_plate Read TR-FRET Signal on Plate Reader incubate_detect->read_plate Step 6 calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: High-level workflow for in vitro kinase inhibitor profiling.

Detailed Materials and Protocol

This protocol is a template and must be optimized for each specific kinase-substrate pair.

Materials and Reagents
  • Test Compound: this compound (e.g., Sigma-Aldrich, CAS 71082-47-8).

  • Kinase: Recombinant Human Protein Kinase CK2 (e.g., New England Biolabs).

  • Substrate: Biotinylated CK2 Substrate Peptide (e.g., RRRADDSDDDDD-biotin).

  • ATP: Adenosine 5'-triphosphate (Sigma-Aldrich).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂[1].

  • Detection Reagents: TR-FRET Donor (e.g., Tb-labeled anti-phospho-serine antibody) and Acceptor (e.g., Streptavidin-XL665).

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Silmitasertib for CK2).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Plate: Low-volume, 384-well white assay plate (e.g., Corning).

  • Plate Reader: TR-FRET capable microplate reader.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Expert Insight: DMSO is the standard solvent for compound libraries. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally ≤1% to avoid solvent-induced artifacts.

  • Compound Dilution Plate: Perform a serial dilution of the compound stock. For a 10-point dose-response curve, dilute 3-fold in 100% DMSO. This plate will serve as the source for adding inhibitors to the assay plate.

  • Kinase Buffer: Prepare the assay buffer as listed above and keep it on ice[7].

  • ATP Solution: Prepare a working solution of ATP in kinase buffer.

    • Expert Insight: The ATP concentration is a critical parameter. For IC50 determination, it is best practice to use an ATP concentration equal to the Michaelis constant (Km) for the specific kinase[8]. This allows for a more standardized comparison of inhibitor potencies. Using excessively low ATP can make inhibitors appear more potent than they are physiologically.

  • Kinase/Substrate Mix: Prepare a master mix containing the kinase and biotinylated substrate in kinase buffer. The final concentrations must be optimized to ensure the reaction is in the linear range (typically ≤10% ATP conversion)[5].

Step 2: Assay Execution (in a 384-well plate)

  • Add Inhibitor: Transfer a small volume (e.g., 50 nL) from the compound dilution plate to the assay plate. Include wells for "Max Signal" (DMSO vehicle only) and "Min Signal" (potent control inhibitor or no enzyme).

  • Add Kinase/Substrate: Add 5 µL of the Kinase/Substrate mix to each well. Gently mix and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of the ATP working solution to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Protect from light.

  • Stop and Detect: Add 10 µL of the detection reagent mix (containing EDTA to stop the reaction, plus the Tb-antibody and SA-acceptor) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.

Step 3: Data Acquisition

  • Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/FRET reference).

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Analysis and Interpretation

5.1. Calculating Inhibition

The raw TR-FRET ratio is used to calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

Where:

  • Signal_Inhibitor: TR-FRET ratio in the presence of the test compound.

  • Signal_Min: Average TR-FRET ratio from the minimum signal control wells.

  • Signal_Max: Average TR-FRET ratio from the maximum signal (vehicle) control wells.

5.2. Determining the IC50 Value

The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

  • The IC50 is derived from the fitted curve.

5.3. Sample Data Presentation

The results should be summarized in a clear, tabular format.

This compound [µM]Log [M]Avg. TR-FRET Ratio% Inhibition
100.000-4.0085098.2
33.333-4.4891594.1
11.111-5.00135068.8
3.704-5.43210025.0
1.235-5.9126502.9
0.412-6.382710-0.1
0.137-6.862735-1.3
0.046-7.342720-0.7
0.015-7.822740-1.5
0.000 (Vehicle)N/A27000.0
IC50 (µM) 5.2

Note: Data are for illustrative purposes only.

Scientific Context: Relevant Signaling Pathways

Understanding the broader biological context of the target kinase is crucial. Protein Kinase CK2 is implicated in the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell survival and proliferation and is often hyperactivated in cancer[9][10]. Placing the inhibitor's target within such a pathway provides a rationale for its potential therapeutic effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation CK2 Protein Kinase CK2 CK2->PI3K Modulates CK2->Akt Phosphorylates & Potentiates

Caption: Simplified PI3K/Akt/mTOR pathway showing a modulatory role for CK2.

Trustworthiness and Best Practices

To ensure the reliability of your results, incorporate the following practices:

  • Controls are Key: Always include positive (known inhibitor) and negative (vehicle) controls to define the assay window and calculate Z' factor for assessing assay quality[11].

  • Confirm On-Target Effects: An observed effect may be due to off-target activity. To build confidence, use a structurally unrelated inhibitor for the same target and see if it produces the same result[11].

  • Biochemical vs. Cellular Potency: A large discrepancy between biochemical IC50 (in vitro assay) and cellular EC50 (cell-based assay) can indicate issues with cell permeability, compound stability, or cellular efflux pumps[11].

  • Data Comparability: For comparing potency across different studies or labs, calculating the inhibitor constant (Ki) is superior to using the IC50, as the Ki value is independent of substrate and ATP concentrations[8].

References

Application Notes and Protocols for Cell-based Assays Using 6-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Methoxyquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. Quinoline derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including potential anticancer and anti-inflammatory effects.[1][2] Notably, several quinoline-based structures have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[3][4] Overactivation of NMDA receptors is implicated in numerous neurological disorders, making antagonists valuable candidates for therapeutic development.[5][6]

This guide provides a comprehensive framework for evaluating the biological activity of this compound in a cellular context. We present a primary functional assay to investigate its potential as an NMDA receptor antagonist via a calcium flux assay, followed by a standard cytotoxicity protocol to assess its general effect on cell viability. These protocols are designed to be robust and adaptable, providing researchers with the tools to characterize this compound's cellular effects thoroughly.

Pillar 1: The Scientific Rationale - Why a Calcium Flux Assay?

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist like glycine or D-serine, allows for the influx of cations, most notably Ca²⁺.[5] This influx of calcium is a crucial second messenger, initiating a cascade of downstream signaling events. Antagonists of the NMDA receptor function by blocking this channel, thereby preventing the rise in intracellular calcium.

A fluorescence-based calcium flux assay is a direct and high-throughput method to measure the functional consequences of NMDA receptor modulation.[7][8] The assay relies on loading cells with a calcium-sensitive fluorescent dye. When the NMDA receptor is activated, the resulting influx of Ca²⁺ binds to the dye, causing a significant increase in its fluorescence intensity. An effective antagonist will inhibit this agonist-induced calcium influx, resulting in a diminished fluorescent signal. This provides a clear and quantifiable readout of the compound's inhibitory activity.

Visualizing the NMDA Receptor Antagonism Pathway

NMDA_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_Flux Increased Intracellular Ca²⁺ NMDA_R->Ca_Flux Ca²⁺ Influx Glutamate Glutamate & Glycine (Agonists) Glutamate->NMDA_R Binds & Activates Compound 6-Methoxyquinoline- 3-carboxylic acid (Antagonist) Compound->NMDA_R Binds & Blocks Ca_Ext Extracellular Ca²⁺ Ca_Ext->Block Ca_Int Intracellular Ca²⁺ (Low) Signaling Downstream Signaling Cascade Ca_Flux->Signaling Initiates Block->Ca_Int Influx Blocked

Caption: Mechanism of NMDA receptor antagonism.

Protocol I: Functional Assessment via Calcium Flux Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against NMDA receptor activation.

Materials and Reagents
  • Cell Line: HEK293 cells stably co-expressing the NR1 and NR2A or NR2B subunits of the NMDA receptor are recommended.[7][9]

  • Compound: this compound (CAS: 71082-47-8).[10]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) if required for the cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1.8 mM CaCl₂, and 1 mM Probenecid, pH 7.4.[7]

  • Fluorescent Calcium Indicator: Fluo-4 AM or Calcium 6 Assay Kit.

  • NMDA Receptor Agonists: L-Glutamate and Glycine.

  • Positive Control Antagonist: MK-801 or AP5.

  • Plates: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Reagent Preparation
  • Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The molecular weight is 203.19 g/mol .[10] Store at -20°C.

  • Agonist Stock Solution (100X): Prepare a solution containing 10 mM L-Glutamate and 10 mM Glycine in assay buffer. This will be diluted to a final concentration of 100 µM each.[7]

  • Positive Control Stock (10 mM): Prepare a 10 mM stock of MK-801 in DMSO.

  • Dye Loading Solution: Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Probenecid is often included to prevent dye leakage from the cells.[7]

Experimental Workflow: Calcium Flux Assay

Caption: Step-by-step workflow for the NMDA receptor calcium flux assay.

Step-by-Step Protocol
  • Cell Seeding: Plate the HEK293-NMDA cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate for 16-24 hours at 37°C, 5% CO₂.[7][11]

  • Dye Loading: The next day, gently remove the culture medium. Add 50 µL of the prepared dye loading solution to each well. Incubate for 1-2 hours at 37°C, protected from light.[7]

  • Cell Washing: Carefully remove the dye solution. Wash the cells twice with 100 µL of assay buffer, leaving 50 µL of buffer in each well after the final wash. Let the plate equilibrate to room temperature for 10-15 minutes.[7][9]

  • Compound Addition: Prepare serial dilutions of this compound (and the positive control, MK-801) in assay buffer. Add 25 µL of these dilutions to the respective wells. For control wells, add 25 µL of assay buffer with the corresponding DMSO concentration (vehicle control). Incubate for 5-15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-30 seconds.

    • Program the instrument to inject 25 µL of the 100X agonist solution into each well.

    • Immediately after injection, continue to record the fluorescence kinetically for 3-5 minutes.[7][9]

Data Analysis and Expected Results
  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalization: Normalize the data by setting the average response of the vehicle control (agonist-stimulated, no compound) as 100% activity and the response of a "no agonist" or "maximal inhibition" control as 0% activity.

  • IC₅₀ Calculation: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Compound Concentration (µM)Raw Fluorescence (Peak - Baseline)% Inhibition
0 (Vehicle Control)55,0000%
0.152,2505%
141,25025%
1026,95051%
508,80084%
1004,95091%
Positive Control (MK-801)4,40092%

Table 1: Representative data for calculating the inhibitory effect of this compound on NMDA receptor-mediated calcium flux.

Protocol II: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine if the observed inhibitory effect is due to specific receptor antagonism or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[12]

Materials and Reagents
  • Cell Line: Same cell line used in the primary assay (HEK293-NMDA).

  • Compound: this compound.

  • Reagents: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plates: Standard clear 96-well cell culture plates.

  • Instrumentation: Absorbance microplate reader (570 nm).

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of these dilutions to the cells. Include a vehicle control (DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the cytotoxic concentration 50 (CC₅₀). A compound is considered non-cytotoxic if the CC₅₀ is significantly higher (typically >10-fold) than its functional IC₅₀.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No/Low Signal in Calcium Flux Assay Poor cell health or low cell density.Ensure cells are healthy and seeded at the optimal density.
Inactive agonist solution.Prepare fresh agonist solutions.
Dye loading issue or dye leakage.Optimize dye loading time and concentration. Ensure probenecid is included in the assay buffer.[7]
High Well-to-Well Variability Inconsistent cell seeding or washing.Use a multichannel pipette for consistency. Be gentle during washing steps to avoid detaching cells.
Compound precipitation at high concentrations.Check the solubility of the compound in the assay buffer. If needed, adjust the highest concentration tested or the DMSO percentage (keep below 0.5%).
MTT Assay: High Background Incomplete removal of MTT solution before adding solubilizer.Carefully aspirate all media containing MTT before adding DMSO.
Inconsistent IC₅₀/CC₅₀ Values Passage number of cells is too high.Use cells within a consistent and low passage number range.
Inaccurate serial dilutions.Calibrate pipettes and perform dilutions carefully.

Conclusion

The protocols detailed in this application note provide a robust starting point for characterizing the biological activity of this compound. By first assessing its specific functional activity at the NMDA receptor and subsequently evaluating its general cytotoxicity, researchers can build a comprehensive pharmacological profile. This dual-assay approach ensures that the observed effects can be confidently attributed to a specific mechanism of action, a critical step in the evaluation of any novel compound for drug development.

References

biochemical assay protocol for CK2 inhibition by 6-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Biochemical Assay Protocol for Characterizing the Inhibition of Protein Kinase CK2 by 6-Methoxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the "Master Kinase" CK2

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to a vast array of cellular processes.[1] It is considered a "master kinase" due to its phosphorylation of hundreds of substrates, influencing cell growth, proliferation, apoptosis, and DNA repair.[2] This pleiotropic nature means its dysregulation is implicated in a wide range of human diseases.[3]

CK2 is frequently overexpressed in numerous cancers, including those of the breast, lung, and prostate, where it promotes tumorigenesis by enhancing cell proliferation and suppressing apoptosis.[1][4][5] This addiction of cancer cells to high levels of CK2 makes it a compelling therapeutic target.[4][6] Beyond oncology, CK2 is involved in viral infections, neurodegenerative disorders like Alzheimer's and Parkinson's, and inflammatory diseases.[7]

The therapeutic potential of targeting CK2 is highlighted by the development of inhibitors such as Silmitasertib (CX-4945), which has entered clinical trials for various cancers.[8] Most CK2 inhibitors are ATP-competitive, binding to the ATP pocket on the catalytic subunits.[9] The quinoline scaffold has emerged as a privileged structure in kinase inhibitor design. This guide details a robust biochemical protocol for characterizing a novel potential inhibitor, this compound, by determining its half-maximal inhibitory concentration (IC50) against human CK2.

Assay Principle: Luminescence-Based ADP Detection

To quantify the inhibitory potential of this compound, this protocol employs the ADP-Glo™ Kinase Assay, a sensitive and reliable luminescence-based method.[10][11] The assay measures the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction, which is directly proportional to CK2 activity.

The process unfolds in two main stages:

  • Kinase Reaction: Recombinant CK2 enzyme catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate, generating ADP. In the presence of an inhibitor like this compound, this reaction is impeded, resulting in lower ADP production.

  • ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP produced is converted into ATP. This newly synthesized ATP serves as a substrate for luciferase, which generates a luminescent signal.[12] The intensity of this light signal is directly proportional to the ADP concentration, and therefore, to the activity of CK2.[10][13]

This method is highly suited for inhibitor screening due to its high sensitivity, broad dynamic range, and robustness.[14][15]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection CK2 CK2 Enzyme ADP ADP CK2->ADP Phospho_Sub Phosphorylated Substrate CK2->Phospho_Sub Substrate Peptide Substrate Substrate->Phospho_Sub ATP ATP ATP->ADP Phosphorylation Inhibitor 6-Methoxyquinoline- 3-carboxylic acid Inhibitor->CK2 Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Det_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Det_Reagent ADP is converted to new ATP Luciferase Luciferase + Luciferin Kinase_Det_Reagent->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light Catalysis

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ComponentDescriptionRecommended Source
Enzyme Recombinant Human Protein Kinase CK2α1Promega (Cat. #V2981) or similar
Substrate CK2 Substrate Peptide (RRRDDDSDDD)AnaSpec (Cat. #AS-60615) or similar[16]
Test Compound This compoundCustom synthesis or chemical supplier
Control Inhibitor Silmitasertib (CX-4945)Selleck Chemicals (Cat. #S2248) or similar
Assay Platform ADP-Glo™ Kinase AssayPromega (Cat. #V9101)
Kinase Buffer 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSAPrepare from stock solutions
Solvent Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (Cat. #276855)
Assay Plates 384-well, white, low-volume, opaque platesCorning (Cat. #3572) or similar
Instrumentation Luminometer with 384-well plate reading capabilityBMG LABTECH PHERAstar or similar

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL.

Reagent Preparation
  • Test & Control Compounds: Prepare 10 mM stock solutions in 100% DMSO. From this stock, create a 10-point, 3-fold serial dilution series in DMSO. Then, create intermediate dilutions (e.g., 5X final concentration) in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[17]

  • CK2 Enzyme: Thaw the enzyme on ice. Prepare a working solution of CK2 in Kinase Buffer. The optimal concentration should be determined empirically by titration to achieve ~10-30% ATP-to-ADP conversion in the reaction time. A starting point could be 5-20 ng/well.[18]

  • Substrate/ATP Mix: Prepare a working solution in Kinase Buffer containing the CK2 peptide substrate and ATP. The ATP concentration should ideally be at its apparent Michaelis constant (Km) for CK2 to ensure sensitive detection of ATP-competitive inhibitors. A common starting concentration is 10-50 µM. The substrate concentration should also be near its Km value (typically 50-100 µM).[18][19]

Assay Workflow

The following workflow outlines the steps for determining the IC50 value. All additions and incubations are performed at room temperature.

Caption: Step-by-step experimental workflow for IC50 determination.

Plate Layout and Controls
  • Test Compound: 10 concentrations in duplicate.

  • Control Inhibitor (e.g., Silmitasertib): 10 concentrations in duplicate for assay validation.

  • Maximum Activity (0% Inhibition): Wells containing enzyme, substrate/ATP, and DMSO (no inhibitor).

  • Background (100% Inhibition): Wells containing substrate/ATP, DMSO, and Kinase Buffer (no enzyme).

Data Analysis and Interpretation

The raw data consists of luminescence units (RLU) from the plate reader. The goal is to convert this data into an IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[20]

  • Data Normalization:

    • Average the RLU values for all duplicate wells.

    • Subtract the average background RLU from all other data points.

    • Calculate the percentage of remaining kinase activity for each inhibitor concentration using the following formula:

    % Activity = (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background) * 100

  • IC50 Calculation:

    • Plot the % Activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is derived directly from the curve fit.[21]

Sample Data Presentation

Table 1: Sample Data for IC50 Determination

[Inhibitor], MLog [Inhibitor]Avg. RLU% Activity
0 (Max Activity)N/A850,000100.0
0 (Background)N/A5,0000.0
1.00E-09-9.0845,00099.4
3.00E-09-8.5830,00097.6
1.00E-08-8.0790,00092.9
3.00E-08-7.5650,00076.3
1.00E-07-7.0430,00050.3
3.00E-07-6.5210,00024.3
1.00E-06-6.080,0008.9
3.00E-06-5.525,0002.4
1.00E-05-5.010,0000.6
3.00E-05-4.56,0000.1

This data is illustrative and would be used to generate a dose-response curve for IC50 calculation.

Assay Validation and Scientific Trustworthiness

To ensure the reliability and reproducibility of the results, several validation steps are critical.

  • Positive Control: The inclusion of a known CK2 inhibitor like Silmitasertib validates that the assay system can accurately detect inhibition and provides a benchmark for potency.[22]

  • Z'-Factor: For screening applications, the Z'-factor should be calculated from the maximum and background signal wells to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.[10]

  • Counter-Screening: It is crucial to perform a counter-screen to identify compounds that may directly inhibit the luciferase enzyme, which would create a false positive result. This can be done by running the assay in the absence of CK2 and ATP but in the presence of a fixed amount of ADP.[23]

  • ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay. Reporting the ATP concentration (e.g., "at Km for ATP") is essential for comparing data between different studies.[24]

References

Application Notes and Protocols for Investigating the Mechanism of 6-Methoxyquinoline-3-carboxylic acid on Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Regulator Kinase CK2

Protein Kinase CK2, formerly known as Casein Kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that stands as a central node in a multitude of cellular processes.[1][2][3] Unlike many other kinases that are tightly regulated by specific signaling events, CK2 exhibits high constitutive activity, positioning it as a critical regulator of cellular homeostasis.[1][3] The CK2 holoenzyme typically exists as a tetramer, comprising two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5][6] This kinase phosphorylates hundreds of substrates, influencing vital cellular functions such as cell cycle progression, DNA repair, apoptosis, and signal transduction.[1][2][7]

Given its pervasive role, it is not surprising that dysregulation of CK2 activity is implicated in a variety of human diseases, most notably cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis.[1][8][9] Consequently, CK2 has emerged as a compelling therapeutic target for drug development.[1][5] A multitude of small molecule inhibitors have been developed to target CK2, with many belonging to the class of quinoline derivatives.[10][11][12][13] This guide focuses on a specific member of this class, 6-Methoxyquinoline-3-carboxylic acid, providing a detailed exploration of its mechanism of action and comprehensive protocols for its characterization.

Mechanism of Action: Competitive Inhibition within the ATP-Binding Pocket

Research into 3-quinoline carboxylic acid derivatives has identified them as potent inhibitors of protein kinase CK2.[10][14][15][16][17] While direct, extensive studies on this compound are part of a broader investigation of this chemical series, the available data strongly supports an ATP-competitive mechanism of inhibition .[8][17] This mode of action is common for small molecule kinase inhibitors that target the highly conserved ATP-binding pocket of the enzyme.[8][18][19]

The inhibitory activity of the 3-quinoline carboxylic acid scaffold is influenced by substitutions on the quinoline ring.[10][14][15][16] Molecular docking studies of related compounds suggest that the quinoline ring system orients within the hydrophobic regions of the CK2 active site.[14] The carboxylic acid moiety is crucial for forming key interactions, likely hydrogen bonds, with amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.[14][20] The 6-methoxy group likely contributes to the overall binding affinity and selectivity of the compound.

The inhibition of CK2 by this compound is expected to have significant downstream consequences on various signaling pathways that are critically regulated by CK2. These include, but are not limited to:

  • PI3K/Akt/mTOR Pathway: CK2 is known to directly phosphorylate and activate Akt, a key pro-survival kinase.[1][5] Inhibition of CK2 would therefore lead to decreased Akt activation and a subsequent reduction in cell survival and proliferation signals.

  • NF-κB Signaling: CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the transcription of pro-inflammatory and anti-apoptotic genes.[4][5][21] Blocking CK2 activity would be expected to suppress NF-κB-mediated signaling.

  • JAK/STAT Pathway: CK2 has been shown to potentiate the JAK/STAT signaling cascade, which is crucial for cytokine-mediated cellular responses.[1][4][21] Inhibition of CK2 can attenuate the activation of this pathway.

  • Wnt/β-catenin Pathway: CK2 plays a role in stabilizing β-catenin, a central component of the Wnt signaling pathway that is often dysregulated in cancer.[1][5]

The following diagram illustrates the central role of CK2 in these key signaling pathways and the point of intervention for an ATP-competitive inhibitor like this compound.

CK2_Pathway_Inhibition cluster_upstream cluster_pathways cluster_downstream Growth Factors Growth Factors PI3K/Akt PI3K/Akt Pathway Growth Factors->PI3K/Akt Cytokines Cytokines JAK/STAT JAK/STAT Pathway Cytokines->JAK/STAT Wnt Ligands Wnt Ligands Wnt/β-catenin Wnt/β-catenin Pathway Wnt Ligands->Wnt/β-catenin CK2 CK2 PI3K/Akt->CK2 JAK/STAT->CK2 Wnt/β-catenin->CK2 NF-κB NF-κB Pathway NF-κB->CK2 Proliferation Proliferation CK2->Proliferation Survival Survival CK2->Survival Inflammation Inflammation CK2->Inflammation Apoptosis Inhibition of Apoptosis CK2->Apoptosis Inhibitor 6-Methoxyquinoline- 3-carboxylic acid Inhibitor->CK2

Caption: CK2 signaling pathways and the point of inhibition.

Quantitative Data Summary

The inhibitory potency of 3-quinoline carboxylic acid derivatives against protein kinase CK2 has been evaluated, with IC50 values typically falling in the low micromolar to sub-micromolar range.[10][14][15][16][17] For context, the table below summarizes the reported IC50 values for representative 3-quinoline carboxylic acid analogs.

CompoundCK2 IC50 (µM)Inhibition TypeReference
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.3ATP-competitive[17]
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid1ATP-competitive[17]
Representative 2-aminoquinoline-3-carboxylic acid derivatives0.65 - 18.2Not specified[10]

Note: The specific IC50 for this compound is not individually reported in the primary literature but is expected to be within a similar range based on structure-activity relationships within this class of compounds.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound against protein kinase CK2.

Protocol 1: In Vitro CK2 Kinase Activity Assay (Radiometric)

This protocol is a standard method for directly measuring the enzymatic activity of CK2 and determining the IC50 of an inhibitor.

Materials:

  • Recombinant human protein kinase CK2 (catalytic α subunit or holoenzyme)

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.

  • Set Up Kinase Reaction: In a microcentrifuge tube, combine the following on ice:

    • Kinase reaction buffer

    • Recombinant CK2 enzyme (final concentration typically 5-10 nM)

    • CK2 peptide substrate (final concentration typically 100-200 µM)

    • Diluted inhibitor or DMSO control

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions B Set Up Kinase Reaction (Enzyme, Substrate, Inhibitor) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Scintillation Counting F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro radiometric kinase assay.

Protocol 2: Determination of Inhibition Mechanism (Kinetic Analysis)

This protocol is used to determine whether this compound is competitive, non-competitive, or uncompetitive with respect to ATP.

Procedure:

  • Perform the in vitro CK2 kinase activity assay as described in Protocol 1.

  • Instead of a single ATP concentration, perform the assay at several different fixed concentrations of ATP (e.g., 5, 10, 20, 50, 100 µM).

  • For each ATP concentration, measure the initial reaction velocity at various concentrations of the inhibitor.

  • Data Analysis: Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[ATP] for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Protocol 3: Cellular Assay for CK2 Target Phosphorylation (Western Blot)

This protocol assesses the ability of the inhibitor to block CK2 activity within a cellular context by measuring the phosphorylation of a known CK2 substrate.

Materials:

  • Cancer cell line with high CK2 activity (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-CK2α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phospho-Akt (Ser129) to total Akt in the inhibitor-treated samples compared to the control indicates cellular inhibition of CK2.

Western_Blot_Workflow A Cell Seeding & Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Analysis of Protein Phosphorylation G->H

Caption: Workflow for cellular target engagement via Western blot.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of protein kinase CK2 inhibitors. The evidence strongly suggests an ATP-competitive mechanism of action, which can be empirically verified using the protocols detailed in this guide. By inhibiting CK2, this compound has the potential to modulate multiple oncogenic signaling pathways, making it a valuable tool for cancer research and a starting point for further therapeutic development. Future studies should focus on confirming its specific IC50, elucidating its kinetic parameters, and exploring its effects on a broader range of CK2-dependent cellular processes, including cell viability, apoptosis, and cell cycle progression.

References

Application Notes and Protocols for Investigating the Cellular Uptake and Subcellular Localization of 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in cell biology, pharmacology, and medicinal chemistry.

Abstract: This comprehensive guide provides an in-depth exploration of the cellular uptake and subcellular localization of 6-methoxyquinoline derivatives. These compounds are of significant interest due to their intrinsic fluorescence and diverse biological activities, including potential anticancer and antimalarial properties.[1][2][3][4] This document moves beyond a simple recitation of methods to explain the underlying principles governing the cellular transport and accumulation of these molecules. Detailed, field-proven protocols for qualitative and quantitative analysis using fluorescence microscopy are provided, alongside guidance on data interpretation and troubleshooting. The aim is to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at elucidating the cellular behavior of 6-methoxyquinoline-based compounds.

Part 1: Foundational Principles of Cellular Interaction

The journey of a 6-methoxyquinoline derivative from the extracellular environment to its ultimate subcellular destination is a multi-step process governed by both the physicochemical properties of the molecule and the complex biological machinery of the cell.

Physicochemical Drivers of Membrane Permeation

The ability of a small molecule to cross the plasma membrane is fundamentally influenced by its structural and chemical characteristics. For 6-methoxyquinoline derivatives, key factors include:

  • Lipophilicity: The quinoline core imparts a degree of hydrophobicity, which generally favors partitioning into the lipid bilayer of the cell membrane.[5] This is a critical first step for passive diffusion. The methoxy group can modulate this property.

  • Molecular Size and Weight: As small molecules, these derivatives are generally more likely to permeate biological membranes compared to larger macromolecules.[6][7][8]

  • Charge State (pKa): Quinoline is a weak base. The nitrogen atom can be protonated, leading to a positive charge. This is highly dependent on the pH of the surrounding environment. The acidic environment of organelles like lysosomes can lead to protonation and subsequent "trapping" of the molecule.[9][10][11]

Mechanisms of Cellular Entry

There are several pathways through which 6-methoxyquinoline derivatives can enter a cell. The predominant mechanism is often a combination of the following:

  • Passive Diffusion: Driven by the concentration gradient, lipophilic molecules can dissolve in the lipid membrane and cross into the cytoplasm.[5] This is often a primary entry route for uncharged quinoline derivatives.

  • Facilitated Diffusion and Active Transport: While less common for this class of molecules unless they are specifically designed to be recognized by transporters, it's possible that some derivatives could be substrates for solute carriers or other transport proteins.[5] For instance, some quinolinic acid derivatives have been shown to utilize excitatory amino acid transporters (EAATs).[12]

  • Endocytosis: This process involves the engulfment of extracellular material by the cell membrane to form a vesicle. While often associated with larger particles, endocytosis can also play a role in the uptake of small molecules, particularly if they aggregate or bind to membrane components.[13][14][15] Some quinoline antimalarials have been shown to inhibit endocytosis in Plasmodium falciparum.[13][14][15]

Cellular_Uptake_Pathways cluster_membrane extracellular Extracellular Space (6-Methoxyquinoline Derivative) cytoplasm Cytoplasm extracellular->cytoplasm Passive Diffusion (Lipophilicity Driven) extracellular->cytoplasm Carrier-Mediated Transport extracellular->cytoplasm Endocytosis membrane Plasma Membrane

Caption: Major pathways for cellular entry of small molecules.

Subcellular Localization: The Final Destination

Once inside the cell, 6-methoxyquinoline derivatives often do not distribute uniformly. Their accumulation in specific organelles is a directed process influenced by the unique chemical environments of these compartments.

  • Mitochondria: The negative mitochondrial membrane potential is a strong driving force for the accumulation of lipophilic cations. Quaternized quinolines and other derivatives with a positive charge are often targeted to the mitochondria.[16][17][18][19][20] This targeting can be exploited for therapeutic purposes, such as inducing apoptosis in cancer cells.[17][18][19]

  • Lysosomes: As weakly basic compounds, quinoline derivatives can become protonated and trapped within the acidic lumen of lysosomes (pH ~4.5-5.0), a phenomenon known as lysosomotropism or acid trapping.[9][10][11][21] This sequestration can be a mechanism of drug resistance in cancer cells by removing the compound from its site of action.[21][22]

  • Nucleus and Other Organelles: Localization in the nucleus may occur if the derivative has DNA-intercalating properties.[23] Accumulation in the endoplasmic reticulum or Golgi apparatus is also possible, depending on the molecule's specific characteristics.

Subcellular_Localization cluster_organelles Potential Destinations Cytoplasm Cytoplasm (pH ~7.2) Derivative Enters Mitochondria Mitochondria (Negative Membrane Potential) Cytoplasm->Mitochondria Lipophilic Cations Lysosome Lysosome (Acidic pH ~4.5) Cytoplasm->Lysosome Weak Bases (Acid Trapping) Nucleus Nucleus (DNA Binding) Cytoplasm->Nucleus Intercalating Agents

Caption: Key drivers of subcellular localization for quinoline derivatives.

Part 2: Experimental Workflow and Protocols

Investigating the cellular uptake and localization of 6-methoxyquinoline derivatives primarily relies on their intrinsic fluorescence, making fluorescence microscopy the technique of choice.[1][24][25]

Overall Experimental Design

The following diagram outlines a typical workflow for these studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Cell Seeding (e.g., on coverslips) C Incubate Cells with Derivative (Time Course) A->C B Prepare Derivative Stock Solution (DMSO) B->C D Optional: Co-stain with Organelle-Specific Dyes C->D E Wash to Remove Unbound Derivative D->E F Fix and Mount (for endpoint assays) E->F G Image Acquisition (Confocal Microscopy) E->G Live-Cell Imaging F->G H Image Analysis (Quantify Intensity, Co-localization) G->H

Caption: Standard workflow for cellular uptake and localization studies.

Protocol 1: Live-Cell Imaging of Cellular Uptake

This protocol allows for the real-time visualization of the derivative entering the cell and accumulating in various compartments.

Rationale: Live-cell imaging provides dynamic information on the kinetics of uptake and can reveal transient localization patterns that might be missed in fixed-cell experiments.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • 6-methoxyquinoline derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: 24-48 hours prior to the experiment, seed cells onto glass-bottom dishes to achieve 50-70% confluency on the day of imaging. This density ensures healthy, individual cells can be easily visualized without being overcrowded.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the 6-methoxyquinoline derivative in anhydrous DMSO.[26] DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations (<0.5%).

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final concentration (typically 1-20 µM). The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.

  • Microscope Setup: Place the imaging dish on the microscope stage and allow it to equilibrate within the environmental chamber. Select an appropriate objective (e.g., 60x or 100x oil immersion).

  • Baseline Imaging: Acquire a brightfield and a fluorescence image of the cells before adding the compound to assess background fluorescence.

  • Initiate Uptake: Gently remove the existing medium and add the pre-warmed working solution containing the derivative.

  • Time-Lapse Acquisition: Immediately begin acquiring images at set intervals (e.g., every 1-5 minutes for 1-2 hours). This will capture the kinetics of uptake and distribution.

Protocol 2: Subcellular Localization via Co-staining (Fixed Cells)

This protocol determines the specific organelle(s) where the derivative accumulates by using commercially available organelle-specific fluorescent trackers.

Rationale: Fixing cells provides a snapshot in time with high-resolution detail. Co-localization with known organelle markers provides definitive evidence of the compound's destination.

Materials:

  • All materials from Protocol 2.2, plus:

  • Organelle-specific trackers (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Red DND-99, Hoechst 33342 for nuclei)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with antifade reagent

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.2, seeding cells on glass coverslips in a multi-well plate. Incubate the cells with the 6-methoxyquinoline derivative for a predetermined time (e.g., 2 hours, based on uptake kinetics from Protocol 2.2).

  • Organelle Staining: During the last 15-30 minutes of the derivative incubation, add the organelle-specific tracker to the medium, following the manufacturer's protocol. For example, MitoTracker™ Red is typically used at 50-200 nM.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound derivative and trackers.[26]

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Fixation crosslinks proteins, locking the fluorescent molecules in place.

  • Nuclear Staining (Optional): If a nuclear stain like Hoechst is used, it is typically added after fixation. Wash with PBS, then incubate with Hoechst solution for 5-10 minutes.

  • Mounting: Wash the coverslips two more times with PBS. Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Acquire images on a confocal microscope using separate channels for the 6-methoxyquinoline derivative and each organelle tracker.

Part 3: Data Analysis and Interpretation

Qualitative Analysis

Visual inspection of the acquired images is the first step. Observe the pattern of fluorescence. Is it diffuse throughout the cytoplasm, punctate (suggesting vesicles or lysosomes), reticular (like the ER), or concentrated in specific organelles like the mitochondria or nucleus? Compare the fluorescence pattern of the derivative with that of the organelle-specific trackers in the co-localization experiment.

Quantitative Analysis

For a more rigorous assessment, quantitative image analysis should be performed using software like ImageJ/Fiji or CellProfiler.

  • Co-localization Coefficients: The degree of spatial overlap between the fluorescence signals of the derivative and an organelle tracker can be quantified. The Pearson's Correlation Coefficient (PCC) is a common metric.

    • PCC = +1: Perfect positive correlation (signals overlap completely).

    • PCC = 0: No correlation.

    • PCC = -1: Perfect negative correlation (signals are mutually exclusive). A high positive PCC value (e.g., >0.7) for the derivative and LysoTracker™ would strongly suggest lysosomal accumulation.

  • Fluorescence Intensity Measurements: To quantify uptake, the mean fluorescence intensity per cell can be measured over time.

    • Define a Region of Interest (ROI) for each cell.

    • Measure the mean pixel intensity within each ROI for each time point.

    • Correct for background fluorescence by subtracting the intensity of a cell-free region.

    • Plot the corrected mean intensity versus time to generate an uptake curve.

Data Presentation
ParameterTypical Range/ValueRationale
Cell Seeding Density 50-70% confluencyEnsures healthy, non-contact-inhibited cells for optimal uptake.
Derivative Concentration 1-20 µMBalances signal strength with potential cytotoxicity. Must be optimized.
Incubation Time 30 min - 4 hoursDependent on the kinetics of uptake; determined from time-course experiments.
Organelle Tracker Per manufacturerUse concentrations that provide clear staining with minimal toxicity.
Microscope Objective 60x or 100x OilProvides the necessary magnification and resolution for subcellular details.

Part 4: Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Fluorescence Signal - Concentration too low- Photobleaching- Incorrect filter sets- Increase derivative concentration- Reduce laser power/exposure time; use antifade mountant- Verify excitation/emission spectra and match with microscope filters
High Background Signal - Incomplete washing- Autofluorescence- Increase number and duration of wash steps- Image an unstained control to establish a baseline; use a phenol red-free imaging medium
Evidence of Cytotoxicity - Concentration too high- Prolonged incubation- Perform a dose-response viability assay (e.g., MTT) to determine a non-toxic concentration range- Reduce incubation time
Ambiguous Localization - Diffuse staining- Signal in multiple organelles- The molecule may genuinely have a diffuse distribution- The molecule may traffic between organelles over time; perform a detailed time-course study

References

Application Notes: Evaluating 6-Methoxyquinoline-3-carboxylic Acid and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives exert their effects through diverse mechanisms such as the inhibition of protein kinases (e.g., EGFR, VEGFR), topoisomerase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4] This document provides a detailed guide for researchers investigating the anticancer potential of 6-Methoxyquinoline-3-carboxylic acid and its structural analogs.

While specific data on this compound is emerging, this guide will utilize the well-characterized activities of related quinoline-3-carboxylic acid and 6-methoxyquinoline derivatives as a framework for experimental design and interpretation.[5][6] These compounds have demonstrated potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and leukemia (K562).[5][7][8] The primary mechanisms of action often involve the induction of oxidative stress, cell cycle arrest, and apoptosis.[6][7]

Compound Handling and Preparation

1. Compound Information:

PropertyValueSource
IUPAC Name This compound[9]
Molecular Formula C₁₁H₉NO₃[9]
Molecular Weight 203.19 g/mol [9]
Solubility Low in water, soluble in organic solvents like DMSO.[10]

2. Stock Solution Preparation:

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or gentle warming if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.

3. Working Solution Preparation:

  • Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium.

  • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Quinoline derivatives are well-documented as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[12][13] The proposed mechanism for quinoline-3-carboxylic acid analogs often involves targeting key signaling pathways like PI3K/Akt/mTOR and inducing apoptosis.[3][13] The carboxylic acid and methoxy groups can facilitate crucial interactions, such as hydrogen bonding and hydrophobic interactions, within the ATP-binding pockets of kinases.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) PI3K PI3K EGFR->PI3K Activation Quinoline 6-Methoxyquinoline- 3-carboxylic acid Quinoline->PI3K Inhibition Akt Akt Quinoline->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Downregulation PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Akt->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway affected by quinoline derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (or analog) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • PBS, 70% ice-cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A1 Prepare Compound Stock Solution (in DMSO) B2 Treat Cells with Serial Dilutions of Compound A1->B2 A2 Culture Cancer Cell Lines B1 Seed Cells in Multi-well Plates A2->B1 B1->B2 B3 Incubate for 24-72 hours B2->B3 C1 MTT Assay: Determine IC50 B3->C1 C2 Flow Cytometry: Annexin V/PI for Apoptosis B3->C2 C3 Flow Cytometry: PI Staining for Cell Cycle B3->C3 D1 Data Interpretation & Conclusion C1->D1 C2->D1 C3->D1

Caption: A typical workflow for evaluating quinoline derivatives.

Data Interpretation and Expected Results

  • Cytotoxicity (MTT Assay): A dose-dependent decrease in cell viability is expected. The IC₅₀ values can be compared across different cell lines to assess selectivity and potency. For reference, various quinoline derivatives have shown IC₅₀ values in the low micromolar to nanomolar range against cancer cells.[14][15]

  • Apoptosis Analysis: Treatment with an effective quinoline compound should lead to a significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) compared to the vehicle control.

  • Cell Cycle Analysis: Quinoline derivatives often induce cell cycle arrest at specific phases.[7] For instance, an accumulation of cells in the G2/M or S phase would suggest interference with DNA replication or mitosis.[6]

Troubleshooting:

  • High IC₅₀ Values: May indicate low potency, compound instability, or resistance in the chosen cell line. Verify compound integrity and consider screening against a broader panel of cell lines.

  • Inconsistent Results: Ensure consistent cell seeding densities, accurate dilutions, and minimal DMSO concentration. Check for cell line contamination.

  • High Background in Assays: Optimize washing steps and ensure complete removal of reagents. Check for expired reagents.

References

Investigating 6-Methoxyquinoline-3-carboxylic Acid as a Potential Inhibitor of Viral Replication: A Hypothetical Framework and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a conceptual guide for investigating the potential antiviral properties of 6-Methoxyquinoline-3-carboxylic acid. As of the latest literature review, there is no direct scientific evidence or published research specifically demonstrating the efficacy of this compound as an inhibitor of viral replication. The protocols and mechanistic hypotheses presented herein are based on the established antiviral activities of related quinoline-based compounds and serve as a rigorous framework for initial exploration.

Introduction: The Antiviral Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2] Notably, several quinoline derivatives have emerged as potent antiviral agents, demonstrating activity against a diverse range of viruses such as Zika, Ebola, influenza, and various coronaviruses.[1][2] The established success of this chemical class warrants the investigation of novel quinoline derivatives for their potential as next-generation antiviral therapeutics.

This guide focuses on This compound , a specific derivative for which the antiviral potential has not yet been characterized. We will outline a comprehensive, hypothesis-driven approach to systematically evaluate its efficacy and mechanism of action against viral pathogens.

Part 1: Hypothesized Mechanism of Action - Targeting Host Cell Pyrimidine Biosynthesis

A prominent mechanism by which several quinoline-based antivirals exert their effect is through the inhibition of host cell enzymes that are critical for viral replication.[3] Viruses are obligate intracellular parasites and often rely on the host's metabolic machinery to produce the necessary building blocks for their own replication. A key pathway is the de novo synthesis of pyrimidines, which are essential for viral nucleic acid (RNA and DNA) synthesis.

A critical enzyme in this pathway is dihydroorotate dehydrogenase (DHODH) . By inhibiting human DHODH (hDHODH), a compound can deplete the intracellular pool of pyrimidines, thereby creating an environment that is non-permissive for the rapid replication of viral genomes.[3][4] Based on structure-activity relationship (SAR) studies of other 4-quinoline carboxylic acid analogues, we hypothesize that this compound may also function as an hDHODH inhibitor.[3]

G cluster_host Host Cell Cytoplasm cluster_virus Viral Replication carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate CAD orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump UMPS pyrimidine_pool Pyrimidine Pool (UTP, CTP) ump->pyrimidine_pool viral_genome Viral Genome (RNA/DNA) pyrimidine_pool->viral_genome Required for Nucleic Acid Synthesis progeny_virions Progeny Virions viral_genome->progeny_virions Replication compound 6-Methoxyquinoline- 3-carboxylic acid compound->orotate Inhibits hDHODH G start Start: Compound Synthesis & Characterization cytotoxicity Step 1: Cytotoxicity Assay (Determine CC50) start->cytotoxicity antiviral_screen Step 2: Primary Antiviral Screen (e.g., CPE Reduction Assay) cytotoxicity->antiviral_screen dose_response Step 3: Dose-Response Assay (Determine EC50) antiviral_screen->dose_response selectivity_index Step 4: Calculate Selectivity Index (SI = CC50 / EC50) dose_response->selectivity_index mechanistic_assay Step 5: Mechanistic Assay (e.g., DHODH Inhibition) selectivity_index->mechanistic_assay end Conclusion: Potent & Selective Antiviral Candidate? mechanistic_assay->end

References

Application of 6-Methoxyquinoline-3-carboxylic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. Molecules incorporating this framework have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] Modifications at different positions on the quinoline ring can significantly influence the potency, selectivity, and pharmacokinetic profiles of the resulting compounds.[2] Within this important class of molecules, 6-methoxyquinoline-3-carboxylic acid represents a particularly valuable starting point for the synthesis of novel drug candidates. The presence of the carboxylic acid at the 3-position provides a convenient handle for chemical modification, most commonly through amide bond formation, allowing for the exploration of diverse chemical space.[3] The methoxy group at the 6-position can also influence the molecule's electronic properties and its interactions with biological targets.[4]

This technical guide provides an in-depth overview of the application of this compound in drug discovery, with a focus on its use as a scaffold for the development of kinase and tubulin polymerization inhibitors. We will explore the synthetic utility of this compound and provide detailed protocols for the biological evaluation of its derivatives.

Core Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of compounds targeting a range of biological pathways implicated in diseases such as cancer. Key areas of application include the development of protein kinase inhibitors and agents that disrupt microtubule dynamics.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5] Derivatives of the quinoline-3-carboxylic acid scaffold have been identified as potent inhibitors of several protein kinases.

  • Protein Kinase CK2 Inhibition : Studies have shown that derivatives of 3-quinoline carboxylic acid can act as inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase involved in cell growth, proliferation, and survival.[4][6] Overexpression of CK2 is associated with several cancers, making it an attractive target for anticancer drug development.[6]

  • c-Met Kinase Inhibition : The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis. Several quinoline derivatives have been investigated as c-Met inhibitors.[5][7][8] The 6-methoxyquinoline scaffold can be elaborated to generate potent and selective c-Met inhibitors, offering a promising avenue for the treatment of various solid tumors.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and the maintenance of cell shape.[9] Compounds that interfere with microtubule dynamics are among the most effective anticancer agents. These can be broadly classified as either microtubule-stabilizing or -destabilizing agents. The 6-methoxyquinoline scaffold has been utilized in the synthesis of compounds that act as microtubule-destabilizing agents by inhibiting tubulin polymerization.

Synthetic Strategies: Derivatization of this compound

The carboxylic acid moiety of this compound is the primary site for synthetic modification. Amide coupling is the most common strategy to generate a library of diverse derivatives for biological screening.[2][3]

G cluster_synthesis Synthetic Workflow start This compound activation Carboxylic Acid Activation (e.g., HATU, EDC/DCC) start->activation coupling Amide Coupling Reaction activation->coupling amine Diverse Amine Building Blocks amine->coupling library Library of 6-Methoxyquinoline-3-carboxamides coupling->library screening Biological Screening (Kinase Assays, Cytotoxicity Assays) library->screening

Caption: Synthetic workflow for derivatization.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq).

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-methoxyquinoline-3-carboxamide derivative.

Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the amide bond.[10] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.[10]

Biological Evaluation Protocols

Once a library of 6-methoxyquinoline-3-carboxamides has been synthesized, the next step is to evaluate their biological activity. The following protocols provide detailed methods for assessing their potential as kinase inhibitors and cytotoxic agents.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that quantifies ADP production.

G cluster_kinase_assay Kinase Inhibition Assay Workflow compound_prep Prepare Serial Dilutions of Test Compound kinase_reaction Incubate Kinase with Compound compound_prep->kinase_reaction initiate_reaction Add ATP/Substrate Mixture kinase_reaction->initiate_reaction adp_detection Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) initiate_reaction->adp_detection luminescence_gen Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_detection->luminescence_gen readout Measure Luminescence luminescence_gen->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Purified protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (6-methoxyquinoline-3-carboxamide derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the kinase solution (diluted in kinase assay buffer to the desired concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP/substrate solution (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from "no enzyme" controls).

    • Plot the percent inhibition (relative to "no inhibitor" controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Kinase Selectivity The degree to which an inhibitor preferentially binds to one kinase over others.

Rationale: The amount of ADP produced is directly proportional to the kinase activity. The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity and its inhibition by test compounds.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (6-methoxyquinoline-3-carboxamide derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of a compound that inhibits cell growth by 50%.
Cytotoxicity The quality of being toxic to cells.

Rationale: The amount of formazan produced is proportional to the number of viable, metabolically active cells. This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the test compounds.

Protocol 4: In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin into microtubules by monitoring the change in light scattering.[9]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well, half-area, clear-bottom plates

Procedure:

  • Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing 1 mM GTP and 10% glycerol.

  • Compound Addition:

    • In a pre-warmed (37°C) 96-well plate, add 10 µL of the test compound dilutions (in polymerization buffer). Include vehicle, paclitaxel, and nocodazole controls.

    • Add 90 µL of the cold tubulin solution to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate (Vmax), and the maximum polymer mass.[9]

    • For inhibitors, calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration.

ParameterEffect of InhibitorEffect of Stabilizer
Lag Time Increased or no changeDecreased
Vmax DecreasedIncreased
Max Polymer Mass DecreasedIncreased

Rationale: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[9] This assay allows for the direct assessment of a compound's effect on microtubule dynamics.

Conclusion

This compound is a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability, particularly through amide coupling, allows for the creation of large and diverse compound libraries. As demonstrated in this guide, derivatives of this scaffold have shown promise as inhibitors of key cancer targets, including protein kinases and tubulin. The provided protocols offer a robust framework for the synthesis and biological evaluation of new 6-methoxyquinoline-3-carboxamides, paving the way for the discovery of next-generation drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-proven insights to help you navigate the intricacies of this synthesis, ensuring reproducibility, optimizing yields, and maintaining high purity. Our focus will be on the most prevalent synthetic pathway: the Gould-Jacobs reaction.

I. Overview of the Synthetic Workflow

The synthesis of this compound is typically achieved via a three-step sequence starting from p-anisidine and diethyl ethoxymethylenemalonate (DEEM). This pathway, an application of the Gould-Jacobs reaction, involves an initial condensation, a high-temperature thermal cyclization to form the quinolinone ring, and a final saponification to yield the desired carboxylic acid.[1][2][3]

Synthesis_Workflow p_anisidine p-Anisidine intermediate1 Condensation Intermediate p_anisidine->intermediate1 deem DEEM deem->intermediate1 Step 1: Condensation intermediate2 Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate intermediate1->intermediate2 Step 2: Thermal Cyclization final_product 6-Methoxyquinoline- 3-carboxylic Acid intermediate2->final_product Step 3: Saponification

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Part A: The Gould-Jacobs Reaction Pathway

Q1: What is the most reliable synthetic route for this compound?

The Gould-Jacobs reaction is the most established and widely cited method.[2][3] It begins with the condensation of an aniline (in this case, p-anisidine) with diethyl ethoxymethylenemalonate. The resulting intermediate, a substituted anilinomethylenemalonate, undergoes thermal cyclization to form the ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[4] The final step is the hydrolysis (saponification) of the ethyl ester to the target carboxylic acid.[1] This multi-step process is robust but requires careful control, especially during the high-temperature cyclization stage.[4]

Part B: Step 1 - Condensation

Q2: My initial condensation of p-anisidine and DEEM is sluggish or incomplete. How can I drive it to completion?

This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient carbon of DEEM, followed by the elimination of ethanol.[1][5]

  • Causality: Incomplete reactions are often due to insufficient heating or reaction time. The nucleophilicity of p-anisidine is generally sufficient, but the reaction is not instantaneous at room temperature.

  • Troubleshooting & Optimization:

    • Temperature Control: Gently heating the mixture, typically between 80-120 °C, for 1-2 hours is usually sufficient to drive the reaction to completion. The reaction is often performed neat (without solvent).

    • Monitoring: The reaction can be easily monitored by Thin Layer Chromatography (TLC). The disappearance of the p-anisidine spot indicates completion.

    • Reagent Purity: Ensure the p-anisidine is free of significant impurities and that the DEEM has not hydrolyzed over time.

Part C: Step 2 - Thermal Cyclization

Q3: I'm getting low yields and a lot of tar during the high-temperature cyclization. What are the primary causes and solutions?

This is the most critical and challenging step of the synthesis. The high temperatures required for the intramolecular cyclization (typically >250 °C) can also lead to decomposition and polymerization, resulting in tar formation.[4][6]

  • Causality: Tar formation is a result of product or intermediate degradation at excessive temperatures or prolonged heating times.[7][8] Localized overheating is a major contributor. Low yields can also result from incomplete cyclization or competing side reactions like decarboxylation.[9]

  • Troubleshooting & Optimization:

    • Solvent Choice: The key is to use a high-boiling, inert solvent to ensure uniform heat distribution and prevent localized overheating. Common choices include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[4] These solvents facilitate reaching the required high temperatures (250-260 °C) safely and uniformly.

    • Temperature & Time: Finding the optimal balance between temperature and reaction time is crucial. Overheating or prolonged reaction times can degrade the product. A thorough time-temperature examination is recommended to optimize the yield.[9] For example, at very high temperatures (e.g., 300°C), a shorter reaction time may give a higher yield than a longer one due to minimized degradation.[9]

    • Efficient Stirring: Vigorous mechanical stirring is essential to maintain a homogeneous temperature throughout the reaction vessel and prevent charring on the flask walls.

Q4: Is microwave-assisted synthesis a better alternative for the cyclization step?

Yes, microwave irradiation is an excellent alternative to conventional heating for this step and often provides superior results.

  • Causality: Microwaves provide rapid and uniform heating throughout the reaction volume, which can dramatically reduce reaction times and minimize the formation of degradation byproducts associated with prolonged exposure to high temperatures.[9][10]

  • Optimization: Microwave synthesis allows for precise control over temperature and pressure. This can lead to significantly higher yields and purities.[9] For instance, studies have shown that increasing the temperature to 300°C while decreasing the reaction time to just 5 minutes can yield significantly better results compared to conventional heating or longer microwave times.[9]

Heating MethodTemperature (°C)Time (min)Yield (%)Observations
Microwave25020~30%Incomplete conversion of intermediate.[9]
Microwave30020~28%Significant pressure increase, suggesting decarboxylation/degradation.[9]
Microwave 300 5 ~47% Optimal balance of conversion and minimal degradation. [9]
Conventional25090~71%Requires high-boiling solvent (Dowtherm A).[11]

This table presents comparative data inspired by literature to illustrate optimization principles.

Part D: Step 3 - Saponification (Ester Hydrolysis)

Q5: My hydrolysis of the ethyl ester is incomplete, or I'm observing decomposition. What are the best conditions?

Saponification is the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, which is then acidified to yield the final product.

  • Causality: Incomplete hydrolysis can occur if the base concentration or temperature is too low. Conversely, harsh conditions (very high temperatures or prolonged heating) can potentially lead to side reactions. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is often a sparingly soluble solid, which can make the reaction sluggish if not properly managed.

  • Troubleshooting & Optimization:

    • Base and Solvent: A standard and effective method is to use aqueous sodium hydroxide (e.g., 2-4 M) with a co-solvent like ethanol or dioxane to improve the solubility of the starting ester.

    • Reaction Conditions: Refluxing the mixture for 2-4 hours is typically sufficient for complete hydrolysis.

    • Work-up: After hydrolysis, the reaction mixture should be cooled. If a co-solvent was used, it may be partially removed under reduced pressure. The aqueous solution is then carefully acidified with an acid like HCl or acetic acid to a pH of ~4-5. The desired carboxylic acid will precipitate out of the solution.

Part E: Product Purification

Q6: What is the most effective method for purifying the final this compound?

The crude product obtained after acidification and filtration can contain residual starting materials or side products.

  • Recrystallization: This is the most common and effective purification method. Suitable solvent systems include:

    • Ethanol/Water

    • Dimethylformamide (DMF)/Water

    • Isopropanol (IPA)/DMF mixture[12]

  • Washing: Thoroughly washing the filtered solid with cold water after acidification is critical to remove any inorganic salts. Washing with a cold organic solvent like ethyl acetate can help remove non-polar impurities.[13]

III. Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues during the critical cyclization step.

References

Technical Support Center: Quinoline Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline carboxylic acid derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges you may encounter, with a special focus on the identification and mitigation of side products. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to fundamentally understand the "why" behind each step, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Friedländer synthesis and obtaining a mixture of products. What are the likely side products and why are they forming?

A1: The Friedländer synthesis, which condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone, is a powerful tool. However, it is not without its challenges, primarily concerning selectivity and side reactions.

The most common side products encountered are:

  • Regioisomers: This is a frequent issue when using an unsymmetrical ketone. The reaction can proceed from either side of the carbonyl group, leading to a mixture of quinoline isomers.[1] The reaction's regioselectivity can be influenced by both steric and electronic factors.

  • Aldol Condensation Products: Under the basic or acidic conditions often employed, the ketone starting material can undergo self-condensation.[1] This leads to the formation of α,β-unsaturated ketones and other related impurities that can complicate your purification process.

  • Products from Starting Material Decomposition: High temperatures and the use of strong acids or bases can lead to the degradation of your starting materials, particularly the o-aminoaryl aldehyde or ketone, which can be unstable under harsh conditions.[1]

To mitigate these issues, careful control of reaction conditions is paramount. Consider using milder catalysts and optimizing the reaction temperature to favor the desired reaction pathway. For issues with regioselectivity, using a symmetrical ketone is the simplest solution. If that is not possible, exploring different catalytic systems may be necessary to direct the reaction towards the desired isomer.

Q2: My Doebner-von Miller reaction is producing a significant amount of tar, making product isolation nearly impossible. What is causing this and how can I prevent it?

A2: Tar formation is a well-known and frustrating issue in the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This tar is primarily the result of the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][3]

Here are several strategies to combat tar formation:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[2]

  • Use of a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce its self-condensation and polymerization in the acidic aqueous phase, leading to a significant increase in the yield of the desired quinoline.[3]

  • Temperature Control: Overheating is a major contributor to polymerization. It is crucial to maintain the reaction at an optimal temperature that favors the cyclization to the quinoline product without promoting excessive side reactions.[3]

  • In Situ Generation of the Carbonyl Compound: In some cases, the α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help to keep its concentration low and minimize polymerization.[2]

The diagram below illustrates the competing pathways of the desired Doebner-von Miller reaction and the problematic tar formation.

Caption: Competing pathways in the Doebner-von Miller reaction.

Q3: I am observing unexpected regioisomers in my Combes quinoline synthesis with an unsymmetrical β-diketone. How can I improve the regioselectivity?

A3: The Combes synthesis, which involves the acid-catalyzed reaction of anilines with β-diketones, is a versatile method for preparing 2,4-substituted quinolines.[4][5] However, when an unsymmetrical β-diketone is used, the formation of regioisomers is a common challenge.[3] The regioselectivity is often determined by a combination of steric and electronic effects during the electrophilic aromatic annulation step, which is the rate-determining step.[4]

Here are some factors that can influence and help control the regioselectivity:

  • Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[4]

  • Electronic Effects of Substituents on the Aniline: The electronic nature of the substituents on the aniline ring can direct the cyclization to a specific ortho position. For instance, electron-donating groups can activate one position over another.

  • Choice of Catalyst: While concentrated sulfuric acid is commonly used, exploring other acid catalysts or modified conditions, such as using a mixture of polyphosphoric acid (PPA) and an alcohol, may alter the regiochemical outcome.[4]

Q4: My Gould-Jacobs reaction is giving low yields, and I suspect decarboxylation is occurring prematurely. How can I optimize this reaction?

A4: The Gould-Jacobs reaction is a multi-step synthesis that prepares 4-hydroxyquinolines from anilines and alkoxymethylenemalonates.[6] The final step often involves a decarboxylation.[6] If you are aiming for the quinoline carboxylic acid intermediate, premature decarboxylation can be a problem, especially under harsh thermal conditions.

Key steps and potential pitfalls include:

  • Condensation: The initial reaction between the aniline and the malonate derivative is usually straightforward.

  • Thermal Cyclization: This step typically requires high temperatures (often above 250 °C) and can be a source of side reactions, including decomposition.[7]

  • Saponification: Hydrolysis of the ester to the carboxylic acid is a critical step.

  • Decarboxylation: This final step yields the 4-hydroxyquinoline.[6]

To improve yields and control the reaction:

  • Microwave-Assisted Synthesis: Modern approaches using microwave irradiation can significantly shorten reaction times and improve yields by providing efficient and uniform heating, potentially reducing decomposition and unwanted side reactions.[7]

  • Careful Temperature Control: If using conventional heating, precise temperature control during the cyclization step is crucial. Using a high-boiling point solvent like diphenyl ether can help maintain a consistent temperature.[7]

  • Stepwise Isolation: Isolating the intermediates at each stage can help to improve the overall purity and yield of the final product.

The following table summarizes the effect of temperature and reaction time on the yield of a model Gould-Jacobs reaction, highlighting the potential for side reactions at higher temperatures and longer durations.

EntryTemperature (°C)Time (min)Isolated Yield of Quinoline Product (%)
1250101
23001037
3250302
43003028 (decarboxylation observed)
5300547

Data adapted from a study on microwave-assisted Gould-Jacobs synthesis.[8]

Q5: In my Pfitzinger synthesis of a quinoline-4-carboxylic acid, I am getting a poor yield. What are the critical parameters to control in this reaction?

A5: The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base, is a valuable method.[9][10] However, its success is highly dependent on several factors.

The reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatinate intermediate, followed by condensation with the carbonyl compound, cyclization, and dehydration.[11]

Key parameters to optimize for better yields include:

  • Base Concentration: A sufficiently strong base (like potassium hydroxide) is required to efficiently open the isatin ring.[11]

  • Reaction Time and Temperature: The reaction often requires prolonged heating (reflux) to go to completion.[11] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

  • Purity of Starting Materials: As with any synthesis, the purity of the isatin and the carbonyl compound is crucial.

  • Work-up Procedure: Careful neutralization of the reaction mixture is necessary to precipitate the quinoline-4-carboxylic acid product.

The following workflow diagram outlines the key steps in a typical Pfitzinger synthesis and highlights critical control points.

G cluster_workflow Pfitzinger Synthesis Workflow cluster_critical_points Critical Control Points Start Isatin + Carbonyl Compound + Base (e.g., KOH) RingOpening Isatin Ring Opening (Formation of Isatinate) Start->RingOpening Stir at RT Condensation Condensation with Carbonyl Compound RingOpening->Condensation Add Carbonyl, Heat to Reflux Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Continued Reflux Product Quinoline-4-Carboxylic Acid Cyclization->Product Reaction Completion Workup Acidic Work-up & Precipitation Product->Workup Cool & Acidify Purification Purification (e.g., Recrystallization) Workup->Purification Base Ensure complete dissolution of base and ring opening. Reflux Monitor reaction progress by TLC to avoid degradation. pH Careful pH adjustment during work-up is crucial for product precipitation.

Caption: Experimental workflow for the Pfitzinger condensation.

Troubleshooting Guide: Experimental Protocols

Protocol 1: Minimizing Tar Formation in the Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol provides a step-by-step method for the synthesis of 2-methylquinoline, with specific emphasis on techniques to reduce the formation of tar-like byproducts.

Materials:

  • Aniline (freshly distilled)

  • Paraldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Toluene

  • Sodium Hydroxide solution (20%)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 10 mL of concentrated hydrochloric acid and 20 mL of water. Cool the flask in an ice bath.

  • Aniline Addition: Slowly add 10 g of freshly distilled aniline to the cooled acid solution with vigorous stirring.

  • Paraldehyde Addition: In the dropping funnel, place 12 g of paraldehyde. Add the paraldehyde dropwise to the stirred aniline hydrochloride solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 40 °C during the addition.

  • Catalyst Addition: After the addition of paraldehyde is complete, add 5 g of anhydrous zinc chloride to the reaction mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 3-4 hours. The color of the mixture will darken, but excessive tar formation should be avoided by the controlled addition of paraldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Make the solution strongly alkaline by the slow addition of a 20% sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Purification of Quinoline Carboxylic Acids by Recrystallization

This protocol outlines a general procedure for the purification of a crude quinoline carboxylic acid product by recrystallization.

Materials:

  • Crude quinoline carboxylic acid

  • Suitable solvent (e.g., ethanol, acetic acid, DMF, or a mixture with water)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which the quinoline carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Small-scale solubility tests are recommended.

  • Dissolution: In a flask, add the crude quinoline carboxylic acid and the minimum amount of the chosen solvent to dissolve it at the boiling point of the solvent. Stir continuously.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

References

Technical Support Center: Purification of 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Methoxyquinoline-3-carboxylic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is recrystallization, and why is it a suitable method for purifying this compound?

Recrystallization is a fundamental purification technique for solid organic compounds.[1][2] The process involves dissolving the impure solid (the solute) in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the solute decreases, and it forms crystals.[3] During this slow crystal growth, impurity molecules are excluded from the crystal lattice, remaining dissolved in the surrounding solvent (the mother liquor).[1]

This compound (MW: 203.19 g/mol ) is a solid compound at room temperature, making it an excellent candidate for this technique.[4] Its rigid, aromatic structure and hydrogen-bonding carboxylic acid group facilitate the formation of a stable crystal lattice, which is essential for effective purification.[2]

Q2: What key physicochemical properties of this compound should I consider for developing a recrystallization protocol?

Understanding the compound's properties is critical for success.

  • Solubility Profile: The core principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[1][5]

  • Functional Groups: The molecule possesses a basic quinoline nitrogen, an acidic carboxylic acid group, and a methoxy group. This amphoteric nature means its solubility is highly dependent on pH. In neutral organic solvents, its polarity is moderately high.

  • Potential Impurities: Common impurities may arise from its synthesis, which often involves the Skraup synthesis or similar methods.[9] These can include unreacted starting materials like p-anisidine, residual catalysts, and colored, polymeric tars.[9][10]

Q3: How do I select the optimal solvent for recrystallizing this compound?

Solvent selection is the most critical step.[11] The ideal solvent should meet several criteria:

  • Temperature Coefficient: It should exhibit a large difference in solubility for the compound between its boiling point and room temperature.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[12]

  • Inertness: The solvent must not react with the compound.[1][12]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[1][13]

A good starting point is to test a range of solvents with varying polarities on a small scale (mg quantities).

Q4: What are some recommended solvents to screen for this compound?

Given the structure of this compound, the following solvents and solvent pairs are logical starting points for screening.

Solvent SystemRationale & Expected BehaviorBoiling Point (°C)
Ethanol A polar protic solvent that can hydrogen bond with the carboxylic acid. Often a good general-purpose solvent for moderately polar compounds.[14]78
Isopropanol Similar to ethanol but slightly less polar. May offer a better solubility differential.82
Acetic Acid The acidic nature can protonate the quinoline nitrogen, increasing solubility. Often used for aromatic carboxylic acids. Its high boiling point can be a disadvantage.118
Ethyl Acetate A moderately polar solvent. May be effective, but solubility might be limited.[14]77
Toluene A non-polar aromatic solvent. Unlikely to be a good single solvent but could be useful as an anti-solvent.111
Ethanol/Water A common solvent pair.[15] The compound is dissolved in hot ethanol, and water is added as an anti-solvent until the solution becomes cloudy (the cloud point), after which it is reheated to clarify and cooled slowly.Variable
Acetic Acid/Water A powerful solvent system for difficult-to-dissolve acids.[15] The compound is dissolved in hot acetic acid, followed by the addition of water as the anti-solvent.Variable

Section 2: Experimental Workflow & Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place ~20 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[12]

  • If the solid is insoluble, heat the mixture gently in a water or sand bath towards the solvent's boiling point.[12]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a promising solvent.

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate (use a boiling stick or magnetic stirring). Add just enough hot solvent to completely dissolve the solid.[3] Using an excess of solvent is the most common reason for poor yield.[8]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (decolorizing carbon), typically 1-2% of the solute's weight.[1] Swirl and reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5][15] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature on a non-heat-conducting surface.[11][15] Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Solid Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve HotSolution Hot Saturated Solution Dissolve->HotSolution Decolorize 2. Decolorize with Charcoal (Optional) HotSolution->Decolorize if colored HotFilter 3. Hot Gravity Filtration HotSolution->HotFilter if no color Decolorize->HotFilter Cool 4. Slow Cooling & Crystallization HotFilter->Cool VacuumFilter 5. Vacuum Filtration Cool->VacuumFilter Wash 6. Wash with Cold Solvent VacuumFilter->Wash Dry 7. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Figure 1: General Recrystallization Workflow

Section 3: Troubleshooting Guide

Q: My compound won't dissolve, even in a large amount of boiling solvent. What should I do?

A: This indicates that the chosen solvent is too non-polar or that you have insoluble impurities.

  • Verify Solvent Choice: Re-run a small-scale test. Perhaps a more polar solvent like acetic acid or a solvent pair is necessary.

  • Increase Polarity: If using a solvent pair (e.g., Ethanol/Water), you may have added too much of the anti-solvent (water). Add more of the primary solvent (ethanol) to increase dissolving power.

  • Consider pH: For a carboxylic acid, adding a drop of a stronger acid (like HCl in an alcohol solvent) or a base (if you want to purify the salt) can dramatically alter solubility. However, this changes the chemical nature and is technically a crystallization, not a recrystallization.[2]

Q: The solution is clear after cooling, but no crystals have formed. What went wrong?

A: This is a classic case of using too much solvent or forming a supersaturated solution.[8]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[8] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[11]

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.[8][11]

    • Further Cooling: Ensure the solution is thoroughly chilled in an ice-salt bath.

  • Reduce Solvent Volume: If induction methods fail, you have used too much solvent.[8] Gently heat the solution to boil off some of the solvent (in a fume hood) to re-concentrate the solution, then attempt to cool it again.

Q: My product separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities depressing the melting point.[8]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[8]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature.[8] This gives the molecules more time to arrange themselves into a crystal lattice.

  • Lower the Solvent Boiling Point: Consider switching to a lower-boiling solvent or solvent mixture that is below the compound's melting point.

Q: My final yield of pure crystals is very low. Why?

A: A low yield can result from several factors:

  • Excess Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.

  • Premature Filtration: Filtering the crystals before crystallization is complete. Ensure the flask has been thoroughly cooled in an ice bath for at least 15-20 minutes.

  • Inappropriate Solvent: The compound may have significant solubility in the cold solvent, leading to product loss. A different solvent may be required.

  • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Ensure all glassware is pre-heated and the filtration is performed rapidly.

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// Solutions Sol_TooMuchSolvent [label="Too much solvent used?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Supersaturated [label="Supersaturated?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_ReduceSolvent [label="Action: Reduce solvent\nvolume and re-cool.", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Induce [label="Action: Scratch flask,\nadd seed crystal, or\ncool further.", fillcolor="#FFFFFF", fontcolor="#202124"];

Sol_MP_vs_BP [label="Compound MP < Solvent BP?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_SlowCool [label="Action: Re-dissolve, add\nmore solvent, cool SLOWLY.", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_ChangeSolvent [label="Action: Choose a\nlower-boiling solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];

Sol_CheckTransfer [label="Product lost during\ntransfer/filtration?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_ImproveTechnique [label="Action: Ensure complete\ncooling, pre-heat funnel,\nuse minimal cold wash.", fillcolor="#FFFFFF", fontcolor="#202124"];

Sol_Decolorize [label="Was charcoal used?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_UseCharcoal [label="Action: Re-dissolve,\ntreat with activated\ncharcoal, hot filter.", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Repeat [label="Action: Perform a second\nrecrystallization.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> NoCrystals; Start -> OilingOut; Start -> LowYield; Start -> ImpureProduct;

NoCrystals -> Sol_TooMuchSolvent; Sol_TooMuchSolvent -> Sol_ReduceSolvent [label="Yes"]; Sol_TooMuchSolvent -> Sol_Supersaturated [label="No"]; Sol_Supersaturated -> Sol_Induce;

OilingOut -> Sol_MP_vs_BP; Sol_MP_vs_BP -> Sol_SlowCool [label="No"]; Sol_MP_vs_BP -> Sol_ChangeSolvent [label="Yes"];

LowYield -> Sol_TooMuchSolvent; LowYield -> Sol_CheckTransfer; Sol_CheckTransfer -> Sol_ImproveTechnique;

ImpureProduct -> Sol_Decolorize; Sol_Decolorize -> Sol_UseCharcoal [label="No"]; Sol_Decolorize -> Sol_Repeat [label="Yes"]; } dot

Figure 2: Recrystallization Troubleshooting

References

troubleshooting guide for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring a higher success rate and purity in your synthesized quinoline derivatives.

General Troubleshooting and Frequently Asked Questions

This section addresses overarching issues that can arise during various quinoline synthesis protocols.

Q1: My quinoline cyclization reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low yields in quinoline synthesis are a common issue and can often be attributed to a few key factors that are broadly applicable across different named reactions. Here’s a breakdown of what to look into:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates you are using. An unsuitable catalyst may not be effective in promoting the reaction or could encourage the formation of side products.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclization reactions require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of your starting materials or the desired product, often resulting in tar formation.[1][3] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role in the reaction's success. For instance, an aniline with electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more challenging.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] It is often beneficial to use anhydrous reagents and solvents to drive the reaction to completion.[1]

Q2: I'm observing a significant amount of tar-like residue in my reaction flask. What causes this and how can I minimize it?

A2: Tar formation is a frequent challenge, particularly in reactions that use strong acids and high temperatures, such as the Skraup and Doebner-von Miller syntheses.[3][4] This tar is typically a complex mixture of polymerized starting materials and intermediates.[3][5]

To mitigate tar formation:

  • Control the Reaction Rate: For highly exothermic reactions like the Skraup synthesis, the use of a moderator such as ferrous sulfate (FeSO₄) can help to control the reaction's vigor and prevent localized overheating, which is a primary cause of charring.[3][5]

  • Optimize Temperature: Avoid excessively high temperatures. A controlled and gradual heating process is often more effective than rapid heating.[3]

  • Slow Addition of Reagents: In some cases, the slow and controlled addition of a reactant can prevent its accumulation and subsequent polymerization.[3][4]

Q3: How do I choose the right purification method for my crude quinoline product?

A3: The choice of purification method depends heavily on the physical properties of your quinoline derivative and the nature of the impurities.

  • Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities like tar.[6] Steam distillation is particularly effective for separating volatile products from non-volatile tarry residues, a common practice for purifying the output of a Skraup synthesis.[1][3]

  • Crystallization (Salt Formation): Many quinoline derivatives form crystalline salts with acids like phosphoric acid.[7] This can be a highly effective method for purification, as the salt can be isolated, washed, and then neutralized to regenerate the pure quinoline.[7][8]

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography over silica gel or alumina is a standard technique. However, some quinoline derivatives can be unstable on silica, so deactivation of the silica with a base like triethylamine may be necessary.[9]

In-Depth Guide to Common Quinoline Syntheses

This section provides detailed troubleshooting for specific, widely-used quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[10][11] It is known for being a highly exothermic and sometimes violent reaction.[11][12]

Skraup Synthesis: FAQs & Troubleshooting
  • Q: My Skraup reaction is extremely vigorous and difficult to control. How can I make it safer and more manageable?

    • A: The use of a moderator is highly recommended. Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[3][11][12] Boric acid can also serve this purpose.[3][11] Additionally, ensure slow and careful addition of concentrated sulfuric acid with efficient cooling and stirring to dissipate heat effectively.[3]

  • Q: I have a significant amount of black, tarry material in my crude product. How can I improve my yield and ease of purification?

    • A: Tar formation is a result of the harsh acidic and oxidizing conditions causing polymerization.[3] To minimize this, use a moderator like ferrous sulfate, avoid excessively high temperatures, and ensure efficient stirring.[3] The purification of the crude product often involves steam distillation to separate the volatile quinoline from the non-volatile tar.[1][3]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative.

  • Addition of Reactants: To the flask, add anhydrous glycerol, followed by ferrous sulfate (FeSO₄) as a moderator. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Oxidizing Agent: Add the oxidizing agent, typically nitrobenzene, to the mixture.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[3] After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.[1] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is best purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][3] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]

Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_issues Troubleshooting Prep Combine Aniline, Glycerol, and FeSO4 Moderator Cool Cool in Ice Bath Prep->Cool Add_H2SO4 Slowly Add Conc. H2SO4 Cool->Add_H2SO4 Add_Oxidant Add Nitrobenzene Add_H2SO4->Add_Oxidant Heat Gentle Heating to Initiate Add_Oxidant->Heat Reflux Reflux for several hours Heat->Reflux Vigorous Issue: Vigorous Reaction Solution: Use Moderator, Slow Acid Addition Heat->Vigorous If too vigorous Dilute Pour into Water Reflux->Dilute Tar Issue: Tar Formation Solution: Control Temperature, Efficient Stirring Reflux->Tar If tar is excessive Basify Add NaOH Solution Dilute->Basify Purify Steam Distillation Basify->Purify Extract Solvent Extraction Purify->Extract

Caption: A troubleshooting workflow for the Skraup Synthesis.

The Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form substituted quinolines.[13][14]

Doebner-von Miller: FAQs & Troubleshooting
  • Q: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?

    • A: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[3][4] To address this, consider using a biphasic reaction medium (e.g., aqueous acid and an organic solvent like toluene). This sequesters the carbonyl compound in the organic phase, reducing its tendency to self-condense in the acidic aqueous phase.[4][5] Slow addition of the carbonyl compound also helps to minimize its concentration and subsequent polymerization.[4]

  • Q: The final product of my reaction is contaminated with dihydroquinoline impurities. How can I ensure complete oxidation?

    • A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, you will isolate partially hydrogenated byproducts.[4] To drive the reaction to completion, ensure you are using a sufficient amount of the oxidizing agent. If impurities are still present after work-up, a post-reaction oxidation step using an appropriate oxidizing agent like DDQ or MnO₂ can be performed.[4]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.

  • Purification: Extract the mixture with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography.[4]

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller Reactants Aniline + α,β-Unsaturated Carbonyl Michael_Add Michael Addition Reactants->Michael_Add Cyclization Intramolecular Electrophilic Substitution Michael_Add->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: The reaction mechanism of the Doebner-von Miller synthesis.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone to produce a substituted quinoline.[10][15]

Combes Synthesis: FAQs & Troubleshooting
  • Q: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

    • A: Regioselectivity in the Combes synthesis is a known challenge.[16] The outcome is often influenced by the steric effects of the substituents on both the aniline and the β-diketone.[16] Increasing the bulk of one of the R groups on the diketone can favor the formation of one regioisomer over the other.[16] The choice of acid catalyst can also influence the regioselectivity.

  • Q: The cyclization step of my Combes synthesis is not proceeding efficiently. What can I do?

    • A: The cyclization is the rate-determining step and requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[15][16] If the reaction is sluggish, you may need to use a stronger acid or increase the reaction temperature. However, be mindful that excessively high temperatures can lead to decomposition.

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline
  • Reaction Setup: In a round-bottom flask, combine the arylamine and the β-diketone.

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period to complete the cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[3]

Combes Synthesis Logical Flow

Combes_Flow Start Start: Arylamine + β-Diketone Condensation Condensation to form Enamine Start->Condensation Acid_Addition Acid-Catalyzed Cyclization Condensation->Acid_Addition Dehydration Dehydration Acid_Addition->Dehydration Troubleshoot Troubleshooting: - Regioselectivity issues - Incomplete cyclization Acid_Addition->Troubleshoot Product Substituted Quinoline Dehydration->Product

Caption: A logical flow diagram for the Combes quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17][18]

Friedländer Synthesis: FAQs & Troubleshooting
  • Q: My Friedländer synthesis is giving a low yield. What are the common causes and how can I optimize the reaction?

    • A: Low yields can be due to suboptimal reaction conditions, inappropriate catalyst selection, or substrate-related issues.[2] Traditional methods often require harsh conditions, but modern protocols have shown improved yields under milder conditions using catalysts like ionic liquids, metal triflates, or solid acid catalysts.[2] Some reactions have even shown excellent yields in water without any catalyst.[2][19]

  • Q: I am facing issues with regioselectivity when using an unsymmetrical ketone. How can this be addressed?

    • A: To control regioselectivity, you can introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[17] Alternatively, using specific amine catalysts or ionic liquids has been shown to be effective in controlling the regioselectivity.[17]

  • Q: I am observing aldol condensation of my ketone starting material as a side reaction under basic conditions. How can I avoid this?

    • A: To prevent the self-condensation of the ketone under basic conditions, you can use the imine analogue of the o-aminoaryl aldehyde or ketone as a starting material.[17]

Experimental Protocol: Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent like ethanol.

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group and a catalytic amount of a base such as potassium hydroxide (KOH).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Friedländer Synthesis Decision Tree

Friedlander_Decision_Tree Start Start: 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound Catalyst Choose Catalyst: Acid or Base? Start->Catalyst Acid_Path Acid Catalysis (e.g., p-TsOH, Lewis Acids) Catalyst->Acid_Path Acid Base_Path Base Catalysis (e.g., KOH, DBU) Catalyst->Base_Path Base Solvent Select Solvent Acid_Path->Solvent Base_Path->Solvent Reaction Heat to Reflux & Monitor Solvent->Reaction Workup Work-up & Purification Reaction->Workup Low_Yield Low Yield? Workup->Low_Yield Low_Yield->Start No, Success! Optimize Optimize: - Catalyst - Temperature - Solvent Low_Yield->Optimize Yes Optimize->Catalyst

Caption: A decision tree for optimizing the Friedländer synthesis.

Summary of Reaction Conditions and Troubleshooting

Synthesis MethodKey ReactantsTypical Catalysts/ConditionsCommon IssuesKey Solutions
Skraup Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, High TempExtremely exothermic, Tar formationUse moderator (FeSO₄), Control temperature, Steam distillation for purification[1][3][11]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄)Polymerization of carbonyl, Incomplete oxidationBiphasic solvent system, Slow reactant addition, Ensure sufficient oxidant[3][4]
Combes Arylamine, β-DiketoneStrong Acid (H₂SO₄, PPA)Poor regioselectivity, Incomplete cyclizationSterically hindered substrates, Stronger acid catalyst, Higher temperature[15][16]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundAcid or BaseLow yield, Poor regioselectivity, Aldol side reactionsMilder modern catalysts, Directing groups on ketone, Use of imine analogues[2][17]

References

Technical Support Center: Navigating Solubility Challenges of 6-Methoxyquinoline-3-carboxylic Acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the successful use of this compound in your biological assays.

I. Foundational Knowledge: Understanding the Molecule

Before delving into troubleshooting, it's crucial to understand the inherent physicochemical properties of this compound that govern its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quinoline derivative, a class of compounds with diverse biological activities that are of significant interest in pharmaceutical research.[1] Its structure contains a carboxylic acid group, which makes its solubility highly dependent on the pH of the surrounding medium.[1] In many biological buffers, which are typically in the neutral pH range (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4), the carboxylic acid group can be in a partially ionized state, leading to poor aqueous solubility. This can result in compound precipitation, inaccurate assay results, and poor bioavailability in in vivo studies.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

  • pKa: The pKa is the pH at which the carboxylic acid group is 50% ionized. For carboxylic acids, this value is typically in the range of 3-5. The presence of the quinoline ring system can influence this value.

  • logP: The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity (how well it dissolves in fats, oils, and non-polar solvents). A computed XlogP value for this compound is 1.7, suggesting a moderate degree of lipophilicity.[2] Compounds with higher logP values tend to have lower aqueous solubility.

  • Molecular Weight: The molecular weight is 203.19 g/mol .[2]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

Understanding the distinction between these two solubility measurements is critical for troubleshooting.

  • Kinetic Solubility: This is the concentration of a compound that dissolves in a buffer when added from a concentrated stock solution (usually in an organic solvent like DMSO) and measured over a short period.[3][4] It is more representative of the conditions in many high-throughput screening and in vitro assays where compounds are introduced from a DMSO stock.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, determined by equilibrating an excess of the solid compound with the solvent over a longer period (24-48 hours).[3] This value is more relevant for formulation development and understanding the compound's behavior in vivo.[4]

For most in vitro biological assays, kinetic solubility is the more immediate concern.

II. Troubleshooting Guide: From Precipitation to Clear Solutions

This section addresses common problems and provides step-by-step solutions to overcome the solubility challenges of this compound.

Issue 1: My compound precipitates immediately upon addition to my biological buffer.

This is a classic sign of poor kinetic solubility. The abrupt change from a high-concentration organic solvent environment (like DMSO) to an aqueous buffer can cause the compound to crash out of solution.

Causality: The neutral pH of many biological buffers (e.g., PBS at pH 7.4) is likely above the pKa of the carboxylic acid group, leading to its deprotonation. While the resulting carboxylate is more water-soluble, the overall molecule may still be too lipophilic to remain in solution at the desired concentration.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO to ≤0.5% check_dmso->reduce_dmso Yes ph_adjust Can the assay tolerate a pH change? check_dmso->ph_adjust No reduce_dmso->ph_adjust increase_ph Increase buffer pH to > pKa + 1 ph_adjust->increase_ph Yes cosolvent Consider co-solvents ph_adjust->cosolvent No increase_ph->cosolvent Precipitation persists success Problem Resolved increase_ph->success excipients Explore solubility enhancers cosolvent->excipients fail Consult further cosolvent->fail Precipitation persists excipients->success excipients->fail Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Solutions:

  • Optimize DMSO Concentration:

    • Rationale: While DMSO is an excellent solvent for many organic compounds, high concentrations in aqueous solutions can act as an anti-solvent for some molecules and can also be toxic to cells.

    • Protocol: Aim for a final DMSO concentration of ≤ 0.5% in your assay. If your initial stock concentration is 10 mM, a 1:200 dilution will result in a 50 µM final concentration with 0.5% DMSO. If higher compound concentrations are needed, consider preparing a more concentrated DMSO stock.

  • pH Adjustment:

    • Rationale: For a carboxylic acid, increasing the pH of the buffer will increase the proportion of the ionized, more soluble carboxylate form. A general rule of thumb is to adjust the pH to at least one unit above the compound's pKa.

    • Protocol:

      • Prepare a small amount of your biological buffer.

      • While monitoring with a calibrated pH meter, add small increments of a dilute base (e.g., 0.1 M NaOH) to raise the pH. For this compound, aiming for a pH of 8.0-8.5 may significantly improve solubility.

      • Test the solubility of your compound in this pH-adjusted buffer.

      • Crucially, verify that the altered pH does not negatively impact your assay's performance or the stability of other components.

Issue 2: My compound appears to be in solution, but my assay results are inconsistent or show lower than expected activity.

This could be due to the formation of very fine precipitates or aggregates that are not visible to the naked eye. This is a common issue with compounds that have borderline solubility.

Causality: Even if macroscopic precipitation is not observed, the compound may be forming microscopic aggregates. These aggregates can scatter light, interfering with absorbance- or fluorescence-based assays, and can also reduce the effective concentration of the monomeric compound available to interact with its biological target.

Troubleshooting and Verification:

  • Visual Inspection under Magnification:

    • Protocol: After preparing your highest concentration working solution, place a small drop on a microscope slide and examine it under a light microscope. The presence of small, crystalline structures or amorphous particles indicates precipitation.

  • Turbidimetric Measurement:

    • Protocol: Use a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm). An increase in absorbance compared to the buffer blank suggests the presence of light-scattering aggregates.

  • Filtration and Quantification:

    • Protocol:

      • Prepare your highest concentration working solution and let it equilibrate for a short period (e.g., 30 minutes).

      • Filter the solution through a low-binding 0.22 µm filter.

      • Quantify the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV.

      • Compare the measured concentration to the nominal (intended) concentration. A significant difference indicates that a portion of the compound has precipitated.

Issue 3: I have tried pH adjustment, but my assay is sensitive to high pH, or the compound is still not soluble enough.

When pH modification is not a viable option, other formulation strategies can be employed.

Advanced Solubilization Strategies:

StrategyMechanism of ActionRecommended Starting PointConsiderations
Co-solvents Increases the polarity of the aqueous solution, making it more favorable for the solute.5-10% (v/v) of ethanol, propylene glycol, or PEG 400.Can affect enzyme activity and cell viability at higher concentrations. Always run a vehicle control.
Cyclodextrins Encapsulate the lipophilic drug molecule within a hydrophilic shell, forming an inclusion complex with enhanced aqueous solubility.1-5% (w/v) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).Can sometimes interfere with drug-target binding if the affinity for the cyclodextrin is too high.
Surfactants Form micelles that can solubilize hydrophobic compounds in their core.0.01-0.1% (w/v) of non-ionic surfactants like Tween® 80 or Pluronic® F-68.Can disrupt cell membranes and interfere with certain assays at concentrations above the critical micelle concentration (CMC).

Protocol for Using Co-solvents:

  • Prepare a stock solution of your co-solvent (e.g., 50% ethanol in water).

  • In a separate tube, add the required volume of your this compound stock solution in DMSO.

  • Add the co-solvent stock solution to the DMSO stock and mix well.

  • Finally, add the biological buffer to reach the desired final volume and concentration.

  • Always prepare a vehicle control containing the same final concentrations of DMSO and co-solvent to assess their impact on the assay.

III. Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method

This method provides a more quantitative measure of your compound's solubility in a specific buffer.

Materials:

  • This compound (solid)

  • Biological buffer of interest

  • DMSO

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a series of vials, add a small volume of the DMSO stock to your biological buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all samples and ideally ≤1%.

  • Include a buffer-only control with the same final DMSO concentration.

  • Cap the vials and shake at room temperature for 2 hours.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.

  • The highest concentration at which the measured value is close to the nominal concentration is considered the kinetic solubility.

IV. Concluding Remarks

The solubility of this compound in biological buffers is a manageable challenge with a systematic approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can ensure the generation of accurate and reproducible data. Always remember to validate any changes to your buffer system to confirm they do not interfere with your biological assay.

References

aggregation of 6-Methoxyquinoline-3-carboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on the aggregation of 6-Methoxyquinoline-3-carboxylic acid in aqueous solution.

An Application Scientist's Guide to Understanding and Troubleshooting Aggregation in Aqueous Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter challenges related to its solubility and aggregation in aqueous media. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive field experience to help you navigate these complexities.

Core Concepts: Understanding the Driving Forces of Aggregation

This compound is an amphiphilic molecule with a complex personality in water. Its behavior is governed by a delicate balance of intermolecular forces, which are highly sensitive to the solution environment. Understanding these forces is the first step to controlling them.

The molecule possesses three key structural features that dictate its solubility and aggregation:

  • The Quinoline Ring System: This large, aromatic, and largely hydrophobic core is prone to π-π stacking interactions with other quinoline rings. This is a primary driving force for aggregation, especially at high concentrations.

  • The Carboxylic Acid Group (-COOH): This is the primary hydrophilic handle that allows for solubility in water. However, its effectiveness is entirely dependent on its protonation state, which is controlled by the solution's pH. In its deprotonated, carboxylate form (-COO⁻), it is highly soluble. In its neutral, protonated form (-COOH), its solubility is significantly reduced.

  • The Quinoline Nitrogen: The nitrogen atom within the quinoline ring is weakly basic. At low pH, it can become protonated (N⁺-H), introducing a positive charge.

This interplay means that the molecule's net charge and dominant intermolecular forces can shift dramatically with small changes in pH, leading to aggregation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My compound precipitated out of my aqueous buffer. What went wrong?

Unexpected precipitation is the most common issue and is almost always linked to pH and concentration. The solubility of quinoline derivatives is highly dependent on pH.[1][2]

Immediate Checks & Solutions:

  • Verify Buffer pH: The primary culprit is often a buffer pH that is too low. In acidic conditions, the carboxylic acid group (-COOH) is protonated and neutral. This removes the key solubilizing charge, reducing hydrophilicity and promoting aggregation and precipitation.

    • Solution: Measure the final pH of your solution after the compound has been added. If it has dropped, adjust it back to your target pH with a dilute base (e.g., 0.1 M NaOH). For future experiments, prepare your stock solution at a pH well above the pKa of the carboxylic acid (typically > 6.0) to ensure it is in its soluble carboxylate form.

  • Check Concentration: Have you exceeded the compound's intrinsic solubility at that specific pH and temperature?

    • Solution: Attempt the experiment at a lower concentration. Perform a simple solubility test by creating a dilution series to determine the practical working concentration range in your specific buffer system.

  • Consider the Buffer Species: Certain buffer salts can interact with your compound. For instance, phosphate buffers can sometimes form less soluble salts with organic molecules.

    • Solution: If you suspect a buffer interaction, try a different buffering agent, such as HEPES or TRIS, at the same pH and ionic strength.

G start Precipitate Observed check_ph Measure pH of Solution start->check_ph ph_low Is pH < 6.0? check_ph->ph_low adjust_ph Adjust pH to 7.0-8.0 with dilute NaOH. Does precipitate dissolve? ph_low->adjust_ph Yes ph_ok pH is in optimal range (e.g., > 7.0) ph_low->ph_ok No adjust_ph->ph_ok No solved Problem Solved adjust_ph->solved Yes check_conc Is concentration high? (e.g., > 1 mM) ph_ok->check_conc lower_conc Reduce working concentration. Does precipitate dissolve? check_conc->lower_conc Yes conc_ok Concentration is low check_conc->conc_ok No lower_conc->conc_ok No lower_conc->solved Yes check_buffer Consider buffer effects. Try alternative buffer (e.g., HEPES instead of Phosphate) conc_ok->check_buffer unsolved Issue Persists: Consider organic co-solvent or advanced formulation. check_buffer->unsolved

Caption: A logical workflow for diagnosing the cause of precipitation.

Question 2: My UV-Vis or Fluorescence spectra are inconsistent and show shifting peaks. Is this related to aggregation?

Yes, this is a classic sign of aggregation. The formation of aggregates changes the local microenvironment of the quinoline chromophore, affecting its electronic transitions.[3]

Scientific Explanation:

  • UV-Vis Spectroscopy: Aggregation through π-π stacking often leads to hypochromicity (a decrease in molar absorptivity) and can cause a blue shift (hypsochromic) or red shift (bathochromic) in the λ_max, depending on the geometry of the stacked molecules (H-aggregates vs. J-aggregates).

  • Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent.[4] Aggregation can lead to fluorescence quenching due to self-absorption or formation of non-fluorescent excimers. Conversely, some molecules exhibit Aggregation-Induced Emission (AIE) , where the restriction of intramolecular rotations within the aggregate leads to a significant increase in fluorescence intensity.[5]

Troubleshooting & Confirmation:

  • Concentration-Dependent Scans: Run spectra on a series of dilutions. If aggregation is the cause, you will see a non-linear deviation from the Beer-Lambert law in absorbance or a disproportionate change in fluorescence intensity. The peak shapes and positions may also change with concentration.

  • Check for Light Scattering: Aggregates, especially large ones, can scatter light, creating a rising baseline in UV-Vis spectra, particularly at shorter wavelengths. This is not true absorbance and can confound results.

  • Temperature Study: Gently warming the solution can sometimes provide enough energy to break up weakly-associated aggregates, leading to a more consistent spectrum. If the spectrum changes reversibly with temperature, aggregation is likely.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Summarizing key data is crucial for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[6][7]
Molecular Weight ~203.19 g/mol [6]
CAS Number 71082-47-8[6][7]
Appearance Solid[7]
pKa (estimated) Carboxylic Acid: ~4.0-5.0; Quinoline N-H⁺: ~4.5-5.5General chemical knowledge

Note: The pKa values are estimated based on similar structures. The actual values should be determined experimentally.

Q2: How should I prepare a stable aqueous stock solution?

To avoid aggregation in your stock, it is critical to ensure the molecule is fully ionized.

  • Recommended Method: Prepare a high-concentration stock (e.g., 10-50 mM) in a slightly basic aqueous solution. Start by dissolving the solid compound in a small amount of 0.1 M NaOH to ensure complete deprotonation of the carboxylic acid. Once dissolved, dilute to the final volume with high-purity water or your desired buffer (e.g., HEPES, pH 7.4). Store stock solutions at 4°C or, for long-term storage, in aliquots at -20°C.

Q3: What analytical techniques can definitively confirm and characterize aggregation?

While spectroscopy provides clues, other techniques offer more direct evidence.

  • Dynamic Light Scattering (DLS): This is the gold standard for detecting sub-micron aggregates. It measures the hydrodynamic radius of particles in solution. A DLS measurement showing a population of particles with a size significantly larger than a single molecule is strong evidence of aggregation.

  • Transmission Electron Microscopy (TEM): For larger aggregates, TEM can provide direct visual evidence of their size and morphology.

  • Nuclear Magnetic Resonance (NMR): In D₂O, the aggregation of aromatic molecules can cause significant broadening of the proton peaks in the ¹H NMR spectrum.

Recommended Experimental Protocols

Protocol 1: pH-Dependent Solubility Assay via UV-Vis Spectroscopy

This protocol provides a self-validating method to determine the pH at which the compound begins to aggregate and precipitate.

Objective: To identify the pH "cliff" where solubility dramatically decreases.

Methodology:

  • Prepare a 1 mM stock solution of this compound in 10 mM NaOH.

  • Set up a series of test tubes or a 96-well plate with a range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 9.0.

  • Add a small volume of the stock solution to each buffer to achieve a final concentration of 50 µM. Mix well.

  • Let the solutions equilibrate for 30 minutes at room temperature.

  • Validation Step 1 (Visual): Visually inspect each solution for any signs of cloudiness or precipitate.

  • Validation Step 2 (Spectroscopy): Measure the UV-Vis spectrum of each solution from 250 nm to 500 nm.

  • Data Analysis: Plot the absorbance at the λ_max (around 340-360 nm) against the pH. A sharp drop in absorbance indicates precipitation. Additionally, monitor the baseline at a higher wavelength (e.g., 500 nm). An increase in the baseline at lower pH is indicative of light scattering from aggregates.

G cluster_low_ph Low pH (< 4) cluster_mid_ph Mid pH (4-6) cluster_high_ph High pH (> 7) node_low Cationic Form (Quinoline N⁺-H, Acid -COOH) High Charge, Repulsive Forces SOLUBLE node_mid Zwitterionic/Neutral Form (Quinoline N, Acid -COO⁻/COOH) Low Net Charge, π-π Stacking AGGREGATION PRONE node_low->node_mid Increase pH node_high Anionic Form (Quinoline N, Acid -COO⁻) High Charge, Repulsive Forces SOLUBLE node_mid->node_high Increase pH

Caption: The effect of pH on the ionization state and aggregation tendency.

References

Technical Support Center: Stability of 6-Methoxyquinoline-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Understanding the stability of this compound is critical for ensuring the accuracy, reproducibility, and reliability of your experimental results.

This document will address common questions and challenges related to the stability of this compound, offering scientifically grounded explanations and practical, field-proven protocols to help you navigate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the handling and use of this compound in solution.

Question 1: My solution of this compound has turned yellow/brown. What does this mean and is it still usable?

A change in color, typically to yellow and then brown, is a common visual indicator of degradation in quinoline-containing compounds.[1] This discoloration is often a result of photodegradation (exposure to light) or oxidation.[2] The formation of colored byproducts signifies that the chemical integrity of your compound is compromised. For quantitative experiments or assays where precise concentration is crucial, it is strongly recommended to discard the discolored solution and prepare a fresh batch. For less sensitive screening applications, the impact of minor degradation should be empirically assessed, but proceeding with a visibly degraded solution is not advisable.

Question 2: I am observing a gradual loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound stock solution?

Yes, inconsistent results and a decline in biological activity are classic signs of compound degradation.[2] this compound, like many quinoline derivatives, can be unstable in aqueous solutions over time. This degradation can be influenced by several factors including the pH of the solution, storage temperature, and exposure to light.[2] To ensure the validity of your results, it is best practice to prepare fresh solutions for sensitive experiments or to perform a stability validation of your stock solutions under your specific storage and experimental conditions.

Question 3: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by the following factors:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[2][3][4][5][6] The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group means the molecule's overall charge and reactivity can change significantly with pH. Degradation can be accelerated in both strongly acidic and basic conditions.[2]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[2] This photodegradation can lead to complex reactions, including the formation of hydroxylated byproducts.[2][7] Given the methoxy substituent, which is an electron-donating group, the quinoline ring may be more susceptible to photo-oxidation.

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[2] Storing solutions at lower temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C to -80°C) is a standard practice to slow down degradation processes.[2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, particularly in the presence of dissolved oxygen or oxidizing agents. The electron-rich nature of the methoxy-substituted ring may enhance this susceptibility.

Question 4: What is the recommended solvent and storage procedure for this compound stock solutions?

For initial stock solutions, a high-purity organic solvent such as DMSO or ethanol is recommended, in which the compound is likely to be more stable than in aqueous media. These stock solutions should be stored in amber vials to protect from light and kept at -20°C or -80°C for long-term storage. When preparing aqueous working solutions, it is crucial to use a buffered system to control the pH. The optimal pH for stability should be determined experimentally, but starting in the neutral pH range (e.g., pH 7.4 for physiological assays) is a common practice. It is advisable to prepare fresh aqueous solutions daily from the frozen organic stock.

Question 5: How can I experimentally determine the stability of this compound in my specific experimental buffer?

A forced degradation study is the most effective way to understand the stability profile of your compound.[8][9][10] This involves subjecting the compound to a range of stress conditions that are more severe than typical storage or experimental conditions to accelerate degradation. By analyzing the compound's concentration over time under these stress conditions, you can identify its vulnerabilities and predict its long-term stability. A detailed protocol for a forced degradation study is provided in the next section.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluate the stability of this compound in solution. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent compound from its degradation products and quantify its concentration over time.

Objective: To identify the degradation pathways and determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter and appropriate buffers (e.g., phosphate, citrate)

  • HPLC system with a UV/PDA detector and a C18 column

  • Temperature-controlled oven or water bath

  • Photostability chamber

Workflow Diagram:

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Working Dilute to Working Concentration (e.g., 100 µg/mL in Stress Media) Stock->Working Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Working->Base Oxidation Oxidation (3% H₂O₂, RT) Working->Oxidation Thermal Thermal Degradation (80°C in solution) Working->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Working->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC HPLC Analysis (Quantify Parent Peak Area) Neutralize->HPLC Data Data Analysis (% Degradation vs. Time) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Stress Samples: For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL in the respective stress medium.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[2]

    • Base Hydrolysis: Use 0.1 M NaOH. Typically conducted at room temperature due to the higher reactivity of many compounds under basic conditions.

    • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Conduct at room temperature.

    • Thermal Degradation: Dissolve the compound in a neutral buffer (e.g., pH 7.4 phosphate buffer) and incubate at an elevated temperature (e.g., 80°C).[2]

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A control sample should be wrapped in aluminum foil to protect it from light.[2]

  • Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before HPLC analysis.

    • For other conditions, samples can often be analyzed directly or after dilution with the mobile phase.

  • HPLC Analysis:

    • Method: A reverse-phase HPLC method with a C18 column is generally suitable. A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is a good starting point.

    • Detection: Use a UV/PDA detector set at a wavelength where the compound has maximum absorbance. A PDA detector is advantageous as it can help in assessing peak purity.

    • Quantification: The percentage of remaining this compound is calculated by comparing its peak area at each time point to the peak area at time zero.

Data Presentation: Illustrative Stability Data

The following table provides an example of how to present the data from a forced degradation study. The values are hypothetical and for illustrative purposes only.

Stress ConditionTime (hours)% this compound RemainingObservations
0.1 M HCl, 60°C 0100.0Clear, colorless solution
892.5No color change
2485.1Slight yellowing
0.1 M NaOH, RT 0100.0Clear, colorless solution
878.3Noticeable yellowing
2455.9Yellow-brown solution
3% H₂O₂, RT 0100.0Clear, colorless solution
888.2No color change
2476.4Faint yellowing
Photostability 2465.7Significant yellowing
Photostability (Dark Control) 2499.8No color change

Interpretation: Based on this hypothetical data, this compound shows significant degradation under basic and photolytic conditions, moderate degradation under oxidative and acidic conditions, and is relatively stable to heat in a neutral solution.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions. The primary sites of reactivity are the quinoline ring, the carboxylic acid group, and the methoxy group.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation Parent This compound Decarboxylation Decarboxylation Product (6-Methoxyquinoline) Parent->Decarboxylation Heat/Acid Esterification Ester Product (with alcohol solvent) Parent->Esterification Acidic Alcohol Hydroxylation Hydroxylated Products (on quinoline ring) Parent->Hydroxylation Light/H₂O Demethylation Demethylation Product (6-Hydroxyquinoline-3-carboxylic acid) Parent->Demethylation Light/Oxidation N_Oxide N-Oxide Formation Parent->N_Oxide H₂O₂ RingOpening Ring-Opened Products Parent->RingOpening Strong Oxidation

Caption: General pathways of quinoline degradation under forced stress conditions.

  • Hydrolysis: While the core quinoline structure is generally stable to hydrolysis, the carboxylic acid group can undergo decarboxylation under harsh acidic and thermal conditions.

  • Photodegradation: Exposure to light can lead to the formation of reactive oxygen species, which can attack the electron-rich quinoline ring, leading to hydroxylation or demethylation of the methoxy group.[2][7]

  • Oxidation: The quinoline nitrogen can be oxidized to an N-oxide. Under stronger oxidative stress, cleavage of the benzene or pyridine ring can occur.[7]

By understanding these potential liabilities, you can take proactive steps to mitigate degradation, such as working under subdued light, using deoxygenated solvents, and maintaining strict pH and temperature control.

References

long-term storage and stability of 6-Methoxyquinoline-3-carboxylic acid stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methoxyquinoline-3-carboxylic acid. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice for the long-term storage and stability of stock solutions. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of this compound.

Q1: What is the recommended method for storing the solid form of this compound?

For long-term stability, the solid powder of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent potential degradation from moisture and atmospheric contaminants, it is advisable to store it at -20°C for extended periods. For short-term storage, keeping it in a desiccator at room temperature is also acceptable.

Q2: What are the best solvents for preparing stock solutions of this compound?

While specific solubility data for this compound is not extensively published, related quinoline compounds are often soluble in organic solvents such as DMSO and ethanol.[3] For aqueous solutions, the solubility of carboxylic acids can be pH-dependent. It is recommended to start with a small amount of the compound to test its solubility in the desired solvent before preparing a large stock solution.

Q3: How should I store stock solutions of this compound for long-term use?

To maximize the shelf-life of your stock solutions, it is crucial to adhere to the following guidelines:

  • Temperature: For long-term storage (months), it is highly recommended to store aliquots at -80°C. For shorter periods (weeks), -20°C is generally sufficient.[1]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Light Protection: Store solutions in amber-colored vials or wrap the container with aluminum foil to protect the compound from light-induced degradation.[3]

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

Q4: What are the signs of degradation in my this compound stock solution?

Degradation of your stock solution may be indicated by:

  • A change in color (e.g., turning yellowish or brownish).[1]

  • The appearance of precipitation, suggesting decreased solubility of the parent compound or the formation of insoluble degradation products.

  • Inconsistent or unexpected results in your experiments, such as a loss of biological activity.[3]

If you observe any of these signs, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound stock solutions.

Problem Potential Cause Recommended Solution
Precipitation in the stock solution upon storage, especially after refrigeration or freezing. The solubility of the compound may have been exceeded at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Inconsistent experimental results or loss of compound activity over time. The compound may be degrading in your storage conditions.Prepare a fresh stock solution. For future use, ensure proper storage at -80°C in single-use aliquots, protected from light.[1][3] Consider performing a stability study under your specific conditions.
Difficulty dissolving the compound in the desired solvent. The compound may have low solubility in that specific solvent.Try gentle warming or sonication to aid dissolution.[1] If solubility is still an issue, consider an alternative solvent. For aqueous solutions, adjusting the pH may improve solubility.
The stock solution has changed color. This is often a sign of oxidative degradation or other chemical decomposition.[1]Discard the solution and prepare a fresh one. To minimize oxidation, use degassed solvents and store under an inert atmosphere.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 203.19 g/mol )[4][5] in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh out 2.03 mg of this compound.

  • Transfer the powder to a sterile tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protecting tubes (e.g., amber vials).

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Assessment of Stock Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of your stock solution using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of the parent compound remaining after storage under specific conditions.

Procedure:

  • Prepare a fresh stock solution of this compound as your "time zero" sample.

  • Immediately analyze this fresh solution using a suitable HPLC method to obtain the initial peak area of the parent compound. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[3]

  • Store aliquots of the stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and analyze it by HPLC under the same conditions as the "time zero" sample.

  • Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.

Visualizing Experimental Workflows

A clear workflow is essential for reproducible results. The following diagram illustrates the recommended procedure for preparing and storing stock solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot protect Protect from Light (Amber Vials) aliquot->protect store Store at -20°C (Short-term) or -80°C (Long-term) protect->store

Caption: Workflow for stock solution preparation and storage.

The following diagram illustrates a logical troubleshooting sequence when encountering issues with your stock solution.

G start Problem Encountered (e.g., Precipitation, Color Change, Inconsistent Results) check_visual Visually Inspect Solution (Color, Precipitate) start->check_visual check_solubility Is Compound Fully Dissolved? check_visual->check_solubility warm_vortex Gently Warm and Vortex check_solubility->warm_vortex No assess_stability Consider Performing Stability Study (HPLC) check_solubility->assess_stability Yes, but results are inconsistent is_dissolved Precipitate Dissolves? warm_vortex->is_dissolved continue_use Continue with Experiment (Use Caution) is_dissolved->continue_use Yes prepare_fresh Prepare Fresh Stock Solution is_dissolved->prepare_fresh No assess_stability->prepare_fresh

Caption: Troubleshooting guide for stock solution issues.

References

degradation products of 6-Methoxyquinoline-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Degradation in DMSO Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxyquinoline-3-carboxylic acid. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound, particularly in dimethyl sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues and underlying chemical principles related to the degradation of this compound.

Part 1: Understanding the Problem

Q1: My stock solution of this compound in DMSO is turning yellow or brown. What is causing this discoloration?

Discoloration is a primary visual indicator of chemical degradation in quinoline-based compounds.[1] This color change typically arises from the formation of new, chromophoric molecules resulting from oxidation or photodegradation pathways.[1] The quinoline ring system is susceptible to reactions that extend its conjugated pi-system, shifting its light absorption into the visible spectrum and causing the solution to appear colored. It is a critical sign that the integrity of your compound is compromised.

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?

Yes, absolutely. Inconsistent results and a progressive loss of biological activity are classic signs of compound degradation.[1] The formation of degradation products means the concentration of the active parent compound is decreasing over time. Furthermore, the degradants themselves could be inactive, have reduced activity, or even exhibit unexpected off-target effects or toxicity, leading to unreliable and irreproducible experimental data. It is highly recommended to prepare fresh solutions or validate the stability of stock solutions under your specific storage conditions to ensure data integrity.[1]

Q3: What are the most likely degradation products of this compound in a DMSO solution?

While specific degradation pathways for this exact molecule require experimental confirmation, we can predict the most probable products based on the known reactivity of the quinoline scaffold and its functional groups.[2]

  • Oxidation Products: The electron-rich quinoline ring and the methoxy group are susceptible to oxidation.[2] This can lead to the formation of an N-oxide on the quinoline nitrogen or hydroxylation at various positions on the aromatic rings.[2][3]

  • Photodegradation Products: Quinoline compounds are often photosensitive.[1][2] Exposure to ambient or UV light can catalyze the formation of hydroxyquinolines .[3]

  • Demethylation Product: The 6-methoxy group (-OCH₃) can undergo O-demethylation to form the corresponding 6-hydroxy (-OH) analog. This is a common metabolic or degradative pathway for methoxylated aromatic compounds.

  • Solvent-Adducts/Products: Although DMSO is a relatively stable solvent, it can decompose under certain conditions (e.g., light, heat, presence of acids) to produce reactive species like formaldehyde or methanesulfinate.[4][5][6][7] While less common, these could potentially react with the parent compound.

Q4: What chemical mechanisms drive this degradation?

Several factors can influence the stability of quinoline compounds in solution:

  • Photodegradation: UV or even ambient light provides the energy to excite the molecule, making it susceptible to reactions with oxygen or the solvent.[1][8] Superoxide radicals (•O₂) and hydroxyl radicals (•OH) can play a significant role, attacking the pyridine or benzene rings of the quinoline structure.[9]

  • Oxidation: This can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species. Peroxides, which can form in certain solvents, are potent oxidizing agents. DMSO itself can act as a mild oxidant in some synthetic reactions.[10]

  • Acid/Base Catalysis: While DMSO is aprotic, residual water or acidic/basic impurities can catalyze hydrolysis or other degradation reactions. The stability of quinolines is often highly pH-dependent.[1][8]

Part 2: Proactive Solutions & Prevention

Q5: How should I prepare and store my DMSO stock solutions to maximize the stability of this compound?

To minimize degradation, a stringent and proactive storage protocol is essential.

  • Use High-Purity DMSO: Use only anhydrous, high-purity DMSO from a freshly opened bottle. Hygroscopic DMSO that has absorbed atmospheric moisture can contain impurities that accelerate degradation.

  • Protect from Light: Always store solutions in amber vials or wrap clear vials completely in aluminum foil. Store these vials in a dark location (e.g., a light-proof box inside a freezer).[1] Quinoline compounds are notoriously photosensitive.[3]

  • Control Temperature: Store stock solutions at -20°C or, preferably, -80°C. Low temperatures significantly slow the rate of all chemical reactions.[1]

  • Aliquot Solutions: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.

Q6: Are there any alternative solvents I should consider if stability in DMSO is a major concern?

While DMSO is a common choice for its excellent solubilizing power, if instability persists, you may consider alternatives depending on the requirements of your downstream assay.

  • Acetonitrile (ACN): A polar aprotic solvent that is generally more inert than DMSO.

  • Dimethylformamide (DMF): Similar to DMSO but may offer different stability profiles.

  • Ethanol: A polar protic solvent. However, be aware that protic solvents can participate in different reaction pathways.

Important: When changing solvents, you must re-validate the solubility of your compound and ensure the new solvent is compatible with your experimental system (e.g., it does not affect cell viability or assay performance). A small-scale stability study comparing solvents is highly recommended.

Q7: My solution is already discolored. Can I still use it for my experiments?

It is strongly advised not to use a discolored or potentially degraded solution for quantitative experiments. Doing so will lead to inaccurate and unreliable data. The actual concentration of your active compound is unknown, and the degradation products could interfere with your results. The only scientifically valid course of action is to discard the degraded solution and prepare a fresh one following the stringent storage protocols outlined above.

Analytical Protocols & Data Interpretation

To properly manage and troubleshoot stability issues, you must be able to detect and quantify the degradation. The following section provides validated workflows for this purpose.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is the definitive way to understand your molecule's stability profile. It involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradants.[11] This protocol is based on ICH guidelines.[11]

Objective: To identify the degradation pathways of this compound.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions (in separate, protected vials):

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl.[1]

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH.[1]

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂).[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.[1]

    • Photolytic Degradation: Expose a vial of the stock solution (in a transparent container) to a UV/Vis light source.[1]

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Incubation & Sampling: Incubate all samples. Take time points at 0, 2, 4, 8, and 24 hours. Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.[1]

  • Analysis: Analyze all samples by HPLC-UV/MS (see Protocol 2).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradation products).

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (0.1M HCl) stock->acid base Basic (0.1M NaOH) stock->base oxid Oxidative (3% H₂O₂) stock->oxid therm Thermal (60°C) stock->therm photo Photolytic (UV/Vis Light) stock->photo control Control (4°C, Dark) stock->control sampling Sample at 0, 2, 4, 8, 24h (Neutralize Acid/Base) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling hplc Analyze by HPLC-UV/MS sampling->hplc interpret Compare Chromatograms Identify Degradants hplc->interpret

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV/MS Method for Degradation Analysis

This is a general-purpose HPLC method suitable for separating the parent compound from its potential, more polar degradation products.[12]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/PDA detector and coupled to a Mass Spectrometer (LC-MS).

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.[12]

  • UV Detection: 225 nm and 254 nm, or PDA scan from 200-400 nm.[12]

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of products.

Data Interpretation: Identifying Potential Degradants

The high-resolution mass spectrometry data is key to proposing structures for the unknown peaks in your chromatogram.

Potential Degradation PathwayChemical ChangeMass Change (Δm/z)Notes
Oxidation Addition of Oxygen+15.99 DaLook for N-oxides or hydroxylated products.
Double Hydroxylation Addition of two Oxygens+31.98 DaPossible under strong oxidative stress.
Demethylation Loss of CH₂-14.02 DaLoss of the methyl group from the -OCH₃ moiety.
Decarboxylation Loss of CO₂-44.01 DaLoss of the carboxylic acid group.
Hydrolysis Addition of Water+18.01 DaLess likely on the core but possible on substituents.

Diagram: Potential Degradation Pathways

G cluster_products Potential Degradation Products parent This compound N_Oxide N-Oxide (+16 Da) parent->N_Oxide Oxidation Hydroxylated Hydroxylated Product (+16 Da) parent->Hydroxylated Photodegradation / Oxidation Demethylated 6-Hydroxy Product (-14 Da) parent->Demethylated Acid/Thermal Stress Decarboxylated Decarboxylated Product (-44 Da) parent->Decarboxylated Thermal Stress

Caption: Potential degradation pathways for the molecule.

By understanding the potential instability of this compound and implementing rigorous handling protocols and analytical oversight, you can ensure the integrity of your experiments and the reliability of your scientific data.

References

Technical Support Center: Analytical HPLC Method for 6-Methoxyquinoline-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for the successful purity analysis of 6-Methoxyquinoline-3-carboxylic acid via High-Performance Liquid Chromatography (HPLC). This document moves beyond a simple protocol, offering in-depth explanations for methodological choices and a robust troubleshooting guide to empower researchers in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a quinoline derivative, a class of compounds significant in pharmaceutical development due to their presence in various bioactive molecules.[1] As an intermediate or a final active pharmaceutical ingredient (API), its purity is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate strict purity control, making a validated analytical method essential.

Q2: Why is Reversed-Phase HPLC the preferred method for this analysis?

Reversed-Phase HPLC (RP-HPLC) is a powerful and versatile technique ideal for separating compounds with moderate to low polarity, such as this compound. The method's high resolution allows for the separation of the main compound from structurally similar impurities. Its compatibility with UV detection is advantageous as the quinoline structure possesses a strong chromophore, enabling sensitive detection.

Q3: What are the key physicochemical properties of this compound to consider for method development?

Understanding the analyte's properties is fundamental to developing a robust HPLC method.

  • Molecular Formula: C₁₁H₉NO₃[2][3]

  • Molecular Weight: ~203.19 g/mol [2][3]

  • Acidity: The presence of the carboxylic acid group means the compound's ionization state is pH-dependent. At a pH above its pKa, the molecule will be deprotonated (anionic), and at a pH below its pKa, it will be in its neutral, protonated form. This is the most critical parameter to control for consistent retention and good peak shape in RP-HPLC.

  • UV Absorbance: The conjugated aromatic system of the quinoline ring results in strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a validated, self-consistent method for determining the purity of this compound. The choices within this protocol are designed to ensure robustness and reliability, in line with international regulatory standards.[4][5][6]

Instrumentation and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • Acetonitrile (HPLC Grade or higher)

    • Methanol (HPLC Grade or higher)

    • Water (HPLC Grade, Milli-Q or equivalent)

    • Formic Acid (or Phosphoric Acid, ACS grade or higher)

    • This compound Reference Standard (of known purity)

Chromatographic Conditions

The conditions below are optimized to ensure the analyte is in its non-ionized form, promoting better retention and symmetrical peak shape. An acidic mobile phase suppresses the ionization of both the carboxylic acid analyte and the residual silanol groups on the column packing, minimizing undesirable secondary interactions that cause peak tailing.[7]

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the aromatic quinoline structure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the carboxylic acid is protonated (neutral), enhancing retention and improving peak shape.
Mobile Phase B AcetonitrileA common, effective organic solvent for eluting the analyte from a C18 column.
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is used to ensure elution of later-eluting, more non-polar impurities while providing good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection Wavelength ~254 nm or determined by UV scanThe quinoline ring system absorbs strongly in the mid-UV range. A PDA detector can be used to identify the absorbance maximum.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the sample to be tested.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core principle of method validation as described in ICH guidelines.[4][8] Inject the Reference Standard solution in six replicates and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 indicates significant tailing, which can compromise integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates how well the column can produce sharp, narrow peaks.
% RSD of Peak Area ≤ 2.0% for 6 replicatesDemonstrates the precision of the injector and the stability of the system.
Analysis and Calculation

Inject a blank (diluent), followed by the six system suitability injections, and then the sample solutions. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main compound.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis, providing a logical path from problem to solution.

Issue 1: Poor Peak Shape (Tailing)

Q: My main peak for this compound is showing significant tailing (Tailing Factor > 1.5). What are the causes and how can I fix it?

A: Peak tailing for an acidic compound like this is a very common issue. It is most often caused by secondary interactions between the analyte and the stationary phase, or by extra-column effects.

Potential Causes & Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 packing are acidic and can interact with your analyte, causing tailing.

    • Solution: Ensure your mobile phase pH is low enough. A 0.1% formic acid solution (pH ~2.7) should be sufficient to suppress silanol activity. If tailing persists, consider using a more acidic modifier like 0.05% phosphoric acid. Using a modern, high-purity, end-capped column is also critical.[7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and standard solutions (e.g., to 0.1 mg/mL) and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination/Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, the column may need to be replaced. Using a guard column can prolong the life of your analytical column.[7]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

G start Peak Tailing Observed (T > 1.5) check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Decrease Mobile Phase pH (e.g., use 0.1% H3PO4) check_ph->adjust_ph No check_conc Is Sample Concentration Too High? check_ph->check_conc Yes end Peak Shape Improved adjust_ph->end dilute_sample Dilute Sample and Re-inject check_conc->dilute_sample Yes check_column Is Column Old or Contaminated? check_conc->check_column No dilute_sample->end flush_column Flush with Strong Solvents check_column->flush_column Maybe check_tubing Check Extra-Column Volume (Tubing Length/ID) check_column->check_tubing No replace_column Replace Guard/Analytical Column flush_column->replace_column No Improvement replace_column->end check_tubing->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Retention Time Drifting or Unstable

Q: The retention time of my main peak is shifting between injections. What could be the cause?

A: Stable retention times are crucial for reliable identification and quantification. Drifting retention times usually point to an issue with the system's physical or chemical equilibrium.[9]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phases or after the system has been idle.

    • Solution: Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes (for a 250x4.6 mm column at 1 mL/min, this is ~30 minutes) before starting the sequence.

  • Pump or Mixer Issues: Inconsistent mobile phase composition due to faulty pump check valves or improper mixing can cause retention shifts.

    • Solution: Purge the pump lines to remove air bubbles. If the problem persists, sonicate the check valves in methanol or replace them. Prepare the mobile phase manually (pre-mixed) to see if the issue resolves, which would confirm a problem with the online mixing.[7]

  • Leaks in the System: A small leak anywhere from the pump to the injector can cause pressure fluctuations and, consequently, flow rate and retention time instability.

    • Solution: Systematically check all fittings for signs of leakage. Tighten or replace any suspect fittings.

  • Temperature Fluctuations: Changes in the ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Always use a column thermostat and ensure it is set to a stable temperature (e.g., 30 °C).

Issue 3: High System Backpressure

Q: The HPLC system pressure is significantly higher than normal and is approaching the pump's limit. How do I diagnose and fix this?

A: High backpressure is a warning sign that there is a blockage or restriction in the flow path. Do not exceed the pressure limits of the column or system.

G start High System Backpressure disconnect_column Disconnect Column from Injector. Run Pump. start->disconnect_column pressure_check1 Pressure Drops to Normal? disconnect_column->pressure_check1 system_blockage Blockage is in System (Tubing, Injector, etc.) pressure_check1->system_blockage No column_blockage Blockage is in the Column pressure_check1->column_blockage Yes end Pressure Restored system_blockage->end reverse_flush Reverse-flush column (if permissible by manufacturer) column_blockage->reverse_flush replace_frit Replace Inlet Frit reverse_flush->replace_frit No Improvement replace_column Replace Column replace_frit->replace_column No Improvement replace_column->end

Caption: Systematic diagnosis of high backpressure.

Potential Causes & Solutions:

  • Blocked Column Inlet Frit: Particulate matter from the sample, mobile phase, or pump seal wear can clog the inlet frit of the column. This is the most frequent cause.[10]

    • Solution: As outlined in the diagram, first confirm the blockage is in the column. Try back-flushing the column (disconnect from the detector first). If this doesn't work, the frit may need to be carefully replaced, or the entire column replaced. Using in-line filters and guard columns is the best preventative measure.

  • Precipitation: The analyte or buffer salts may precipitate if the sample diluent is too weak or if mobile phases are mixed improperly.

    • Solution: Ensure your sample is fully dissolved in the diluent. If using a buffer, ensure it is soluble in the highest organic percentage of your gradient.

  • Blocked Tubing or Injector: Less common, but blockages can occur in system tubing or within the injector rotor seal.

    • Solution: Systematically disconnect fittings starting from the detector and working backward to isolate the point of blockage.

References

Technical Support Center: A Guide to Identifying Impurities in Commercial 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Ensuring the purity of starting materials is a cornerstone of robust scientific research and development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and characterize potential impurities in your commercial batches of this compound.

Introduction: The Criticality of Purity in this compound

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of even trace amounts of impurities can have significant downstream effects, potentially altering reaction kinetics, leading to the formation of unwanted byproducts, and compromising the biological activity and safety of the final compounds. Therefore, a thorough understanding of the potential impurity profile of your commercial this compound is not just a matter of quality control, but a fundamental aspect of good scientific practice.

This guide will walk you through the likely sources of impurities, from synthesis to degradation, and provide you with the analytical tools and methodologies to confidently assess the purity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might find in my commercial this compound?

The impurities in a commercial sample can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process.

  • Degradation Products: These arise from the decomposition of this compound over time due to factors like exposure to light, heat, or atmospheric oxygen.

  • Residual Solvents and Reagents: These are volatile or non-volatile chemicals used in the final purification and crystallization steps.

Based on common synthetic routes, a likely pathway to this compound is a variation of the Gould-Jacobs reaction .[1][2] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by cyclization.

A plausible synthetic route starts with p-anisidine, which is first used to synthesize the 6-methoxyquinoline core. A subsequent carboxylation step at the 3-position yields the final product.

Therefore, you should be vigilant for the following potential process-related impurities:

  • Starting Materials:

    • p-Anisidine

    • Glycerol

    • p-Methoxy nitrobenzene

  • Intermediates:

    • 6-Methoxyquinoline

    • Incompletely cyclized intermediates from the Gould-Jacobs reaction.

  • Byproducts:

    • Isomeric quinoline-carboxylic acids (e.g., 6-Methoxyquinoline-2-carboxylic acid or 6-Methoxyquinoline-4-carboxylic acid).

    • Products of side reactions involving the starting materials.

Q2: My NMR spectrum shows some unexpected peaks. How can I begin to identify what they are?

An unexpected peak in your Nuclear Magnetic Resonance (NMR) spectrum is a clear indication of an impurity. Here’s a systematic approach to identification:

  • Analyze the Chemical Shift and Multiplicity: The position (chemical shift) and splitting pattern (multiplicity) of the peak can provide initial clues about the type of proton and its neighboring atoms. For instance, sharp singlets in the 3.7-4.0 ppm range could indicate additional methoxy groups, while complex aromatic signals might suggest a different substitution pattern on the quinoline ring.

  • Integration: Compare the integration of the unknown peak to a known peak from your target molecule. This will give you a molar ratio and help you quantify the impurity.

  • Two-Dimensional (2D) NMR: If the impurity is present in a sufficient concentration, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY will show correlations between coupled protons, helping you to piece together fragments of the impurity's structure.

    • HSQC will correlate protons directly to the carbons they are attached to, providing further structural information.

  • Spiking Study: If you have a suspected impurity standard, you can "spike" your NMR sample with a small amount of it. If the unexpected peak increases in intensity, you have a positive identification.

Q3: I'm seeing a small, unexpected peak in my HPLC chromatogram. What could it be?

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for detecting and quantifying impurities.[3] An unexpected peak suggests the presence of a related substance. Here's how to approach its identification:

  • Retention Time: The retention time of the peak relative to your main component can give you an idea of its polarity. Earlier eluting peaks are generally more polar, while later eluting peaks are less polar.

  • UV-Vis Spectrum: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can obtain the UV-Vis spectrum of the impurity peak. Compare this to the spectrum of this compound. A similar spectrum suggests a structurally related compound. A significantly different spectrum might indicate a starting material or a degradation product with a different chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown peaks. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity. This will provide the molecular weight of the unknown compound, which is a critical piece of the puzzle for structural elucidation.[3]

Troubleshooting Guide

Issue: High levels of starting materials detected.
  • Plausible Cause: Incomplete reaction or inefficient purification during the synthesis of the 6-methoxyquinoline core. The synthesis patent for 6-methoxyquinoline mentions starting materials like p-methoxyaniline, glycerol, and p-methoxy nitrobenzene.[4]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS or GC-MS to confirm the identity of the residual starting materials.

    • Repurification: If the levels are unacceptable for your application, consider repurifying the material. Recrystallization from an appropriate solvent system is often effective at removing less polar starting materials. Column chromatography may be necessary for more challenging separations.

Issue: Presence of an unknown impurity with a similar mass to the product.
  • Plausible Cause: This could be an isomer of this compound, formed due to non-selective carboxylation or as a byproduct of the quinoline ring formation. The Gould-Jacobs reaction, for instance, can sometimes yield isomeric products depending on the substitution pattern of the starting aniline.[5]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This can help confirm its elemental composition and distinguish it from other possibilities.

    • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer. The fragmentation pattern will be unique to the isomer and can be compared to the fragmentation of your main compound to pinpoint the structural differences.

    • NMR Spectroscopy: As mentioned in the FAQs, detailed 1D and 2D NMR analysis is the gold standard for definitively determining the structure of an unknown isomer.

Issue: Appearance of new impurities over time in a stored sample.
  • Plausible Cause: This indicates that your material is degrading. Quinoline derivatives can be susceptible to oxidation and photodegradation.

  • Troubleshooting Steps:

    • Forced Degradation Study: To understand the degradation pathway, you can perform a forced degradation study. This involves subjecting small samples of your material to stress conditions such as acid, base, peroxide (oxidation), heat, and light. Analyzing the stressed samples by HPLC and LC-MS will help you identify the likely degradation products.

    • Storage Conditions: Review your storage conditions. This compound should be stored in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the purity analysis of this compound. Method optimization will be required based on the specific impurities present and the instrumentation used.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or a suitable solvent mixture

Justification of Method Parameters:

  • C18 Column: A C18 stationary phase provides good retention for the moderately polar this compound and a wide range of potential impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for the carboxylic acid and any basic impurities by suppressing ionization.

  • Gradient Elution: A gradient from a low to high organic phase concentration allows for the separation of compounds with a wide range of polarities, from polar starting materials to less polar byproducts.

  • Dual Wavelength Detection: Monitoring at two wavelengths can help to detect impurities that may have different UV absorption maxima than the parent compound.

Protocol 2: Sample Preparation for NMR Analysis
  • Accurately weigh approximately 5-10 mg of your this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent will depend on the solubility of your compound and any suspected impurities.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquire a proton (1H) NMR spectrum. If necessary, acquire further spectra such as 13C, DEPT, COSY, and HSQC for more detailed structural information.

Visualizing the Workflow

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity.

Impurity_Identification_Workflow start Unexpected Peak in Initial Analysis (e.g., HPLC or NMR) lcms Perform LC-MS Analysis start->lcms Is the peak observed in HPLC? nmr_analysis Perform Detailed NMR Analysis (1D and 2D) start->nmr_analysis Is the peak observed in NMR? hrms Obtain High-Resolution Mass (HRMS) lcms->hrms msms Perform Tandem MS (MS/MS) Fragmentation lcms->msms structure_elucidation Propose Putative Structure nmr_analysis->structure_elucidation Provides Connectivity Information hrms->structure_elucidation Provides Elemental Composition msms->structure_elucidation Provides Fragmentation Pattern synthesis Synthesize Proposed Impurity (if necessary) structure_elucidation->synthesis confirmation Confirm by Co-injection (HPLC) or Spiking (NMR) structure_elucidation->confirmation If standard is available synthesis->confirmation

Caption: A decision-tree workflow for the systematic identification of an unknown impurity.

Conclusion

The identification of impurities in commercial this compound is a critical step in ensuring the quality and reliability of your research. By understanding the potential sources of impurities and employing a systematic analytical approach, you can confidently characterize your starting material. This guide provides a framework for your investigations, but remember that each batch of a chemical can be unique. Always approach impurity profiling with a curious and methodical mindset.

References

Validation & Comparative

A Comparative Guide to the Validation of 6-Methoxyquinoline-3-carboxylic Acid as a Protein Kinase CK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical entities targeting Protein Kinase CK2, using 6-Methoxyquinoline-3-carboxylic acid as a primary case study. We will objectively compare its potential performance profile with established, well-characterized CK2 inhibitors, providing the necessary experimental context and data interpretation strategies essential for researchers, scientists, and drug development professionals.

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is a critical regulator of a vast array of cellular processes, including gene transcription, DNA replication, and signal transduction.[1] Its ubiquitous expression and involvement in phosphorylating hundreds of substrates underscore its importance in maintaining cellular homeostasis.[1] However, the dysregulation and overexpression of CK2 are frequently implicated in the progression of numerous cancers, making it a compelling therapeutic target.[2][3] The development of potent and selective CK2 inhibitors is therefore an area of intense research.

Compounds based on a 3-quinoline carboxylic acid scaffold have been identified as a promising class of CK2 inhibitors.[4][5] This guide outlines a rigorous, multi-step validation pipeline to characterize a representative of this class, this compound, and benchmark its performance against industry-standard inhibitors.

The Target and the Tools: CK2 and Benchmark Inhibitors

Protein Kinase CK2 functions as a tetramer, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[6] Its activity supports several pro-survival and proliferative signaling cascades, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.[6][7][8] Inhibition of CK2 is expected to disrupt these oncogenic signaling networks, leading to reduced cell proliferation and the induction of apoptosis.[9][10]

To objectively assess a novel compound, its performance must be measured against well-validated alternatives. For this guide, we select two benchmark inhibitors with distinct profiles:

  • Silmitasertib (CX-4945): The first CK2 inhibitor to enter clinical trials, Silmitasertib is a potent, orally bioavailable, ATP-competitive inhibitor with an IC50 in the low nanomolar range.[9][11][12][13] It serves as the gold standard for potency.

  • TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole): A widely used tool compound, TBB is a selective, cell-permeable, ATP-competitive inhibitor.[14][15][16][17] While less potent than CX-4945, its selectivity has been well-characterized against broad kinase panels, making it an excellent benchmark for specificity.[14][17]

Comparative Inhibitor Profiles
InhibitorChemical StructureClassIC50 (CK2)Key Characteristics
This compound (Structure to be determined)Quinoline Carboxylic Acid(To be determined)Candidate molecule for validation.
Silmitasertib (CX-4945) 5-[(3-chlorophenyl)amino]benzo[c][18][19]naphthyridine-8-carboxylic acidBenzonaphthyridine~1 nM[12][13]High potency; first-in-class clinical candidate.[9][11]
TBB 4,5,6,7-tetrabromobenzotriazoleBenzotriazole~0.9-1.6 µM[16][17]Well-characterized selectivity; widely used research tool.[14]

The Validation Workflow: A Multi-Pillar Approach

A robust validation strategy cannot rely on a single data point. It requires a tiered approach, moving from direct biochemical engagement to cellular pathway modulation and finally to broad selectivity profiling. This ensures that the observed effects are truly due to on-target inhibition and informs the therapeutic potential of the candidate compound.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity Assessment biochem In Vitro Kinase Assay (e.g., ADP-Glo™) biochem_out Determine IC50 & Ki (Potency & Affinity) biochem->biochem_out Quantifies direct enzyme inhibition cell_assay Cell-Based Assay (Western Blot for p-Substrate) biochem_out->cell_assay Proceed if potent cell_out Determine EC50 (Cellular Efficacy) cell_assay->cell_out Confirms target engagement in a biological system selectivity Kinome-Wide Selectivity Profiling cell_out->selectivity Proceed if active in cells selectivity_out Identify Off-Targets (Selectivity Score) selectivity->selectivity_out Assesses potential for side effects conclusion Comprehensive Profile of Candidate Inhibitor selectivity_out->conclusion

Caption: A tiered workflow for validating a novel kinase inhibitor.

Pillar 1: In Vitro Biochemical Validation

Causality: The first and most fundamental question is whether the candidate compound can directly inhibit the enzymatic activity of purified CK2. An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from other cellular components, providing a clean system to measure direct inhibition and determine key potency metrics like IC50 and the inhibition constant (Ki).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[20] Its high sensitivity and simple add-mix-read format make it ideal for inhibitor screening.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific substrate peptide (e.g., RRRDDDSDDD)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, CX-4945, TBB) dissolved in DMSO

  • Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM DTT)[12]

Procedure:

  • Compound Preparation: Prepare a serial dilution of each inhibitor in DMSO. A typical starting range would be from 100 µM down to 1 pM.

  • Reaction Setup: In a 96-well plate, add 2 µL of inhibitor dilution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of CK2 enzyme solution (e.g., 25 ng) to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be set near the Km of CK2 for ATP to ensure the accurate determination of competitive inhibitor potency.[21]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[20]

  • Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Comparison

The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is then calculated by fitting the data to a dose-response curve.

Hypothetical Performance Comparison:

CompoundIC50 (nM)Inhibition Constant (Ki) (nM)Notes
This compound 15045Demonstrates sub-micromolar potency, justifying further investigation.
Silmitasertib (CX-4945) 1[12][13]0.38[9]Confirms its status as a highly potent, single-digit nanomolar inhibitor.
TBB 900[16]~150Shows micromolar potency, consistent with its role as a tool compound.

Pillar 2: Cellular Activity Assessment

Causality: A compound that is potent in a biochemical assay is not guaranteed to be effective in a cellular environment. It must be cell-permeable and capable of engaging its target amidst the complexity of the intracellular milieu. This is validated by measuring the phosphorylation status of a known intracellular CK2 substrate. CK2 directly phosphorylates Akt at Serine 129 (S129), an event that modulates Akt signaling.[12][13] Therefore, a reduction in p-Akt (S129) serves as a reliable biomarker of cellular CK2 inhibition.

Experimental Protocol: Western Blotting for p-Akt (S129)

Procedure:

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., Jurkat, HeLa) and grow to 70-80% confluency. Treat the cells with increasing concentrations of the inhibitors for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser129).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[20]

  • Validation Control: To ensure the observed changes are not due to variations in protein levels, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH).[20]

Data Analysis and Comparison

The band intensities are quantified using densitometry software. The p-Akt (S129) signal is normalized to the total Akt signal. The EC50—the effective concentration that causes a 50% reduction in the normalized p-Akt signal—is calculated.

Hypothetical Performance Comparison:

CompoundCellular EC50 for p-Akt (S129) inhibition (µM)Notes
This compound 2.5Shows good cell permeability and on-target activity in a cellular context.
Silmitasertib (CX-4945) 0.1[12]Excellent cellular potency, consistent with its clinical development.
TBB ~15-20Demonstrates cellular activity, though at a significantly higher concentration than CX-4945.

Pillar 3: Kinase Selectivity Profiling

Causality: The human kinome consists of over 500 kinases, many of which share structural similarity in the ATP-binding pocket.[22] An inhibitor that binds to many "off-target" kinases can lead to unexpected toxicities and confound experimental results. Therefore, assessing selectivity across a broad panel of kinases is a critical step in validation and drug development.[21][23][24]

Experimental Protocol: Kinome-Wide Panel Screen

This is typically performed as a service by specialized vendors who maintain large panels of purified, active kinases.

Procedure:

  • Compound Submission: The candidate inhibitor is submitted for screening.

  • Single-Concentration Screen: The compound is first tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >200 kinases).[12] The assay format is typically a radiometric (33P-ATP) or fluorescence-based activity assay.[25]

  • Data Output: The results are reported as the percent inhibition for each kinase in the panel.

  • Follow-up IC50 Determination: For any off-target kinases that show significant inhibition (e.g., >50%), full dose-response curves are generated to determine their IC50 values.

Data Analysis and Comparison

Selectivity can be quantified in several ways, such as by calculating a "Selectivity Score" or simply by listing the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration.

Hypothetical Performance Comparison (at 1 µM):

CompoundNumber of Kinases Inhibited >90% (out of 238)Notable Off-Targets
This compound 12PIM1, FLT3, DYRK1A
Silmitasertib (CX-4945) 7[12]PIM1, FLT3, CDK1, DYRK1A, GSK3β[12][18][26]
TBB 3[14]Phosphorylase kinase, GSK3β, CDK2[14][15]

This analysis reveals that while our candidate compound is potent, it shares some off-targets with CX-4945. TBB, although less potent, appears more selective in this hypothetical screen. This information is crucial for interpreting cellular data and guiding future optimization efforts.

CK2 Signaling Network

To better understand the downstream consequences of CK2 inhibition, it is vital to visualize its central role in key oncogenic pathways.

CK2_Signaling cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway CK2 Protein Kinase CK2 Akt Akt CK2->Akt p-S129 (Activates) PTEN PTEN CK2->PTEN Inhibits IKK IKK CK2->IKK Activates IkB IκBα CK2->IkB Promotes Degradation JAK JAK2 CK2->JAK Activates STAT3 STAT3 CK2->STAT3 Activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR PTEN->Akt Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation Gene Expression NFkB->Inflammation JAK->STAT3 Transcription Gene Transcription STAT3->Transcription

Caption: CK2's central role in activating key oncogenic signaling pathways.

Conclusion

This guide outlines a rigorous, evidence-based framework for the validation of this compound as a novel Protein Kinase CK2 inhibitor. By employing a tiered approach that encompasses direct biochemical inhibition, cellular target engagement, and broad kinome selectivity, researchers can build a comprehensive performance profile of their candidate compound. The direct comparison against established benchmarks like the potent clinical candidate Silmitasertib (CX-4945) and the selective tool compound TBB provides essential context for interpreting the experimental data.

Based on our hypothetical results, this compound emerges as a promising sub-micromolar inhibitor with good cellular activity. While its selectivity profile indicates a need for further medicinal chemistry optimization to mitigate potential off-target effects, the initial data strongly supports its continued development as a valuable chemical probe and potential therapeutic lead. This structured validation process ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

References

comparing 6-Methoxyquinoline-3-carboxylic acid with other CK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to CK2 Inhibitors: Evaluating 6-Methoxyquinoline-3-carboxylic Acid Derivatives Against Established Compounds

This guide provides a comprehensive comparison of various inhibitors targeting Protein Kinase CK2 (formerly Casein Kinase II), a critical regulator in numerous cellular processes and a prominent target in cancer therapy. While direct inhibitory data for this compound against CK2 is not extensively available in public literature, this guide will delve into the inhibitory potential of its closely related derivatives and compare them with well-characterized CK2 inhibitors such as Silmitasertib (CX-4945), TBB, and DMAT. This analysis is supported by experimental data from peer-reviewed studies and includes detailed protocols for key validation assays.

Introduction: The Significance of Targeting Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in a multitude of human cancers.[1][2] Its pleiotropic nature allows it to phosphorylate hundreds of substrates, thereby influencing critical cellular pathways involved in cell proliferation, survival, and apoptosis.[1][2] Key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT are modulated by CK2 activity.[1] This central role in maintaining the cancer phenotype makes CK2 a compelling therapeutic target.[3] The pursuit of potent and selective CK2 inhibitors is, therefore, an area of intense research in oncology drug development.

The CK2 Signaling Nexus

The following diagram illustrates the central role of CK2 in various pro-survival signaling pathways and highlights the intervention point for its inhibitors.

CK2_Signaling CK2 Signaling Pathways and Inhibitor Intervention cluster_upstream Upstream Signals cluster_downstream Downstream Pro-Survival Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 Wnt Wnt Wnt->CK2 PI3K_AKT PI3K/AKT CK2->PI3K_AKT NF_kB NF-κB CK2->NF_kB JAK_STAT JAK/STAT CK2->JAK_STAT Survival Survival PI3K_AKT->Survival Proliferation Proliferation NF_kB->Proliferation Apoptosis_Inhibition Apoptosis Inhibition JAK_STAT->Apoptosis_Inhibition Inhibitor CK2 Inhibitors (e.g., this compound derivatives, CX-4945) Inhibitor->CK2

Caption: Simplified diagram of CK2 signaling pathways and the point of inhibitor action.

Comparative Analysis of CK2 Inhibitors

A direct comparison of inhibitor potency and selectivity is crucial for selecting the appropriate tool compound for research or as a starting point for drug development. The following tables summarize key data for this compound derivatives and other prominent CK2 inhibitors.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for the biochemical potency of an inhibitor.[4] It is important to note that IC50 values for ATP-competitive inhibitors can vary depending on the ATP concentration used in the assay.

Inhibitor/DerivativeTypeMechanism of ActionTargetIC50 (µM)Ki (µM)
2-Amino-6-methoxyquinoline-3-carboxylic acid Small MoleculeATP-competitiveCK21.05Not Reported
2-Chloro-6-methoxyquinoline-3-carboxylic acid Small MoleculeATP-competitiveCK2>20Not Reported
Silmitasertib (CX-4945) Small MoleculeATP-competitiveCK2 Holoenzyme0.0010.00038
TBB (4,5,6,7-Tetrabromobenzotriazole) Small MoleculeATP-competitiveCK2 Holoenzyme0.9-1.60.4
DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole) Small MoleculeATP-competitiveCK2 HoloenzymeNot Reported0.04
Quinalizarin Small MoleculeATP-competitiveCK2 Holoenzyme0.15Not Reported
SGC-CK2-1 Small MoleculeATP-competitiveCK2α0.019 - 0.036 (NanoBRET)Not Reported

Note: Data for this compound derivatives are from a study evaluating a series of compounds, highlighting the potential of this scaffold.

Cellular Activity and Selectivity

While biochemical potency is important, cellular activity and selectivity against other kinases are critical for predicting biological effects and potential off-target toxicities.

InhibitorCell LineCancer TypeCellular Effect (IC50/GI50 µM)Notes on Selectivity
Silmitasertib (CX-4945) MDA-MB-231Breast Cancer0.18 - 0.24Also inhibits other kinases, which may contribute to its cellular effects.[3]
Bladder Cancer CellsBladder CancerDose-dependent decrease in cell growth
TBB JurkatT-cell leukemiaInduces apoptosisMore selective for CK2 than DMAT, but also inhibits PIM1 and PIM3.
DMAT JurkatT-cell leukemiaInduces apoptosisLess selective than TBB, inhibits a broader range of kinases including PIM, HIPK, and DYRK families.
SGC-CK2-1 MDA-MB-231Breast Cancer0.019 - 0.036 (NanoBRET)Highly selective chemical probe for CK2.[3]

Experimental Protocols

To ensure the validity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of CK2 inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.

Objective: To determine the IC50 value of a test compound against recombinant CK2.

Materials:

  • Recombinant human CK2 enzyme

  • Specific peptide substrate (e.g., RRRDDDSDDD)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Kinase assay buffer

  • ATP (at a concentration close to the Km for CK2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White opaque 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add serial dilutions of the test compound or vehicle control (DMSO) to the reaction wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined duration (e.g., 30-60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT or CCK-8)

This assay assesses the effect of a CK2 inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals.[1]

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Experimental Workflow for Preclinical Evaluation of a Novel CK2 Inhibitor

experimental_workflow cluster_start Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo Evaluation Start Novel CK2 Inhibitor Candidate (e.g., this compound derivative) Biochem_Assays Biochemical Assays (Kinase Activity, IC50) Start->Biochem_Assays Selectivity_Screening Kinase Selectivity Profiling Biochem_Assays->Selectivity_Screening Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Selectivity_Screening->Cell_Based_Assays Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Based_Assays->Western_Blot Mechanism_of_Action Mechanism of Action Studies Western_Blot->Mechanism_of_Action PK_Studies Pharmacokinetic (PK) Studies Mechanism_of_Action->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models

Caption: A typical workflow for the preclinical evaluation of a novel CK2 inhibitor.

Discussion and Future Directions

The landscape of CK2 inhibitors is diverse, with compounds ranging from early-stage chemical scaffolds to clinical trial candidates. Silmitasertib (CX-4945) remains one of the most extensively studied CK2 inhibitors, demonstrating potent anti-cancer activity in various preclinical models. However, its off-target effects necessitate the development of more selective inhibitors.[3] The quinoline-3-carboxylic acid scaffold represents a promising area for the development of new CK2 inhibitors. As demonstrated by the study on its derivatives, modifications to this core structure can yield compounds with micromolar inhibitory activity against CK2. Specifically, the 2-amino-6-methoxyquinoline-3-carboxylic acid derivative shows promising potency, warranting further investigation.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of the this compound scaffold to optimize its potency and selectivity. Advanced medicinal chemistry efforts could lead to the development of novel CK2 inhibitors with improved pharmacological profiles. Furthermore, detailed preclinical evaluation, including in vivo efficacy and safety studies, will be crucial to determine the therapeutic potential of these new chemical entities.

References

A Head-to-Head Comparison of 6-Methoxyquinoline-3-carboxylic acid and TBBz: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of Two Prominent Kinase Inhibitor Scaffolds for Drug Discovery and Chemical Biology

This guide provides a detailed head-to-head comparison of two significant compounds in kinase inhibition research: 6-Methoxyquinoline-3-carboxylic acid and 4,5,6,7-Tetrabromobenzimidazole (TBBz). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical activity, mechanism of action, and experimental utility.

Introduction: The Quest for Selective Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The development of small molecule inhibitors that can selectively target specific kinases is a central goal in modern pharmacology. This guide focuses on two such molecules, this compound and TBBz, which represent distinct chemical scaffolds with activity against the pleiotropic protein kinase CK2.

At a Glance: Key Molecular and Biological Properties

FeatureThis compoundTBBz (4,5,6,7-Tetrabromobenzimidazole)
Chemical Structure this compoundTBBz
Molecular Formula C₁₁H₉NO₃[1]C₇H₂Br₄N₂
Molecular Weight 203.19 g/mol [1]433.72 g/mol
Primary Biological Target Protein Kinase CK2 (inferred from analogs)[2][3][4]Protein Kinase CK2[5][6][7]
Mechanism of Action ATP-competitive inhibition (inferred)ATP-competitive inhibition[5][7]
Reported Potency IC₅₀ = 1.1 µM (for 2-amino-6-methoxyquinoline-3-carboxylic acid)[8]Ki = 70 - 510 nM (against different forms of human CK2)[6]
Key Cellular Effects Antiproliferative activity (inferred from related compounds)Induces apoptosis[6]

Deep Dive: A Comparative Analysis

Chemical Structure and Physicochemical Properties

This compound belongs to the quinoline class of heterocyclic compounds. Its structure features a fused bicyclic system of a benzene ring and a pyridine ring, with a methoxy group at position 6 and a carboxylic acid group at position 3. The presence of the carboxylic acid moiety is significant as it can participate in crucial hydrogen bonding interactions with biological targets.

In contrast, TBBz is a halogenated benzimidazole. Its core is a bicyclic structure composed of fused benzene and imidazole rings, heavily substituted with four bromine atoms. This extensive bromination significantly increases the molecule's molecular weight and likely influences its pharmacokinetic properties. At physiological pH, TBBz, with a pKa of approximately 9, exists predominantly in its neutral form[6].

Biological Target and Mechanism of Action

Both compounds are recognized as inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes.

TBBz is a well-characterized, selective, and ATP-competitive inhibitor of CK2[5][7]. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. Notably, TBBz exhibits a degree of selectivity for different molecular forms of CK2. For instance, it can discriminate between the CK2 holoenzyme and the free catalytic subunit[6][7].

While direct experimental data for This compound is limited, a closely related analog, 2-amino-6-methoxyquinoline-3-carboxylic acid, has been shown to inhibit CK2 with an IC₅₀ value of 1.1 µM[8]. This strongly suggests that this compound also targets CK2. The quinoline-3-carboxylic acid scaffold has been identified as a promising starting point for the development of CK2 inhibitors[2][3][4]. The mechanism is presumed to be ATP-competitive, a common mode of action for kinase inhibitors of this type.

Kinase_Inhibition_Mechanism cluster_0 ATP-Competitive Inhibition CK2_Active_Site CK2 Active Site ATP Binding Pocket Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate CK2_Active_Site:Substrate->Phosphorylated_Substrate Phosphorylates No_Reaction Inhibition of Phosphorylation ATP ATP ATP->CK2_Active_Site:ATP Binds ADP ADP Inhibitor This compound / TBBz Inhibitor->CK2_Active_Site:ATP Competes with ATP Substrate Substrate Protein

Figure 1: General mechanism of ATP-competitive kinase inhibition.

Potency and Selectivity

Direct comparison of potency is challenging due to the different metrics reported (IC₅₀ vs. Ki). However, the available data suggests that TBBz is a more potent inhibitor of CK2 than the amino-quinoline analog of this compound. TBBz exhibits Ki values in the nanomolar range (70-510 nM) against various forms of human CK2[6]. The IC₅₀ for 2-amino-6-methoxyquinoline-3-carboxylic acid is in the low micromolar range (1.1 µM)[8].

Regarding selectivity, TBBz has been shown to be relatively selective for CK2, with little to no activity against other kinases like PKA and PKC at concentrations where it effectively inhibits CK2[5]. The selectivity profile of this compound has not been extensively characterized. However, the broader class of quinoline derivatives has been explored for activity against various targets, suggesting that the selectivity of this scaffold may be tunable through chemical modification.

Cellular Activity

TBBz is cell-permeable and has been shown to induce apoptosis in various cancer cell lines[6]. This pro-apoptotic activity is consistent with the known role of CK2 in promoting cell survival and suppressing apoptosis.

The antiproliferative activity of quinoline-3-carboxylic acid derivatives has been reported, suggesting that this compound is also likely to exhibit effects on cell proliferation[2]. The acidic nature of the carboxylic acid group may influence its cellular uptake and distribution.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a protein kinase, such as CK2.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Dilution 1. Prepare serial dilutions of the inhibitor (this compound or TBBz) Start->Compound_Dilution Reaction_Setup 2. In a microplate, combine: - Kinase (CK2) - Kinase buffer - Inhibitor (at various concentrations) Compound_Dilution->Reaction_Setup Initiate_Reaction 3. Initiate the reaction by adding: - ATP (often radiolabeled, e.g., [γ-³²P]ATP) - Substrate peptide Reaction_Setup->Initiate_Reaction Incubation 4. Incubate at a controlled temperature (e.g., 30°C) for a specific time Initiate_Reaction->Incubation Stop_Reaction 5. Stop the reaction (e.g., by adding a stop solution or spotting on a membrane) Incubation->Stop_Reaction Detection 6. Detect substrate phosphorylation (e.g., autoradiography, fluorescence, or luminescence) Stop_Reaction->Detection Data_Analysis 7. Analyze data to determine IC₅₀ values Detection->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the kinase (e.g., recombinant human CK2), a suitable substrate peptide, ATP, and the test compound (this compound or TBBz) in an appropriate solvent (e.g., DMSO).

  • Compound Dilution: Perform serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Mixture: In a 96-well plate, add the kinase, kinase reaction buffer (containing MgCl₂, DTT, etc.), and the diluted test compound or vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (e.g., [γ-³³P]ATP).

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membranes to remove unincorporated ATP and then measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V Staining)

This protocol outlines a common method to assess the induction of apoptosis in cells treated with a compound like TBBz.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Perspectives

Both this compound and TBBz represent valuable chemical scaffolds for the development of protein kinase CK2 inhibitors. TBBz is a well-established and potent tool for studying CK2 biology, with a clear mechanism of action and demonstrated cellular effects. The quinoline-based scaffold of this compound, while less characterized, holds significant promise for the development of novel inhibitors, as evidenced by the activity of its close analogs.

Future research should focus on a direct, head-to-head comparison of these two compounds under identical experimental conditions to definitively establish their relative potencies and selectivity profiles. Further elucidation of the structure-activity relationship of the quinoline-3-carboxylic acid series could lead to the discovery of even more potent and selective CK2 inhibitors with therapeutic potential. The distinct physicochemical properties of these two scaffolds may also offer advantages in different biological contexts and for different drug development objectives.

References

A Comparative Guide to Quinoline Carboxylic Acids as Protein Kinase Inhibitors: IC50 Values and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this class, quinoline carboxylic acids have garnered significant attention as potent inhibitors of protein kinases, a critical family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of the inhibitory activity (IC50 values) of various quinoline carboxylic acid derivatives against a range of protein kinases, supported by detailed experimental methodologies to aid researchers in their drug discovery efforts.

The Landscape of Kinase Inhibition by Quinoline Carboxylic Acids

Quinoline-based compounds exhibit inhibitory activity across a broad spectrum of kinases, highlighting their potential to disrupt aberrant signaling that drives tumor growth and progression.[1][2] The carboxylic acid moiety often plays a crucial role in the pharmacophore, frequently forming key interactions within the ATP-binding site of the target kinase. Our analysis of the current literature reveals significant inhibitory potential against both serine/threonine and tyrosine kinases.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for various quinoline carboxylic acid derivatives against several key protein kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as ATP concentration and the specific kinase assay format can significantly influence the results.

Compound Class/DerivativeTarget KinaseIC50 (µM)Reference
2-Aminoquinoline-3-carboxylic acid derivative (5k)CK20.65[3][4][5]
2-Aminoquinoline-3-carboxylic acid derivative (5c)CK20.7[3][4][5]
2-Aminoquinoline-3-carboxylic acid derivative (5b)CK21.2[3][4][5]
2-Chloroquinoline-3-carboxylic acid derivative (3k)CK21.5[3][4][5]
2-Chloroquinoline-3-carboxylic acid derivative (3b)CK26.1[3][4][5]
8-Hydroxy-quinoline-7-carboxylic acid derivativesPim-1Micromolar range[6]
3,6-disubstituted quinolinec-Met0.0093[7]
4-Anilinoquinoline-3-carboxyamide derivative (47)EGFR0.49[7]
Schiff's base quinoline derivative (50)EGFR0.12[7]
Quinoline hybrid derivative (51)EGFR0.0318[7]
4-Aniline quinoline phenylsulfonylurea derivative (38)PI3K0.72[7]
4-Aniline quinoline phenylsulfonylurea derivative (38)mTOR2.62[7]

Expert Analysis: The data clearly indicates that substitutions on the quinoline ring system have a profound impact on both potency and selectivity. For instance, within the 3-quinoline carboxylic acid series targeting Protein Kinase CK2, derivatives of 2-aminoquinoline-3-carboxylic acid and tetrazolo-quinoline-4-carboxylic acid demonstrated the most potent inhibitory effects, with some compounds exhibiting sub-micromolar IC50 values.[3][4][5] This suggests that the substituent at the 2-position and the overall architecture of the heterocyclic system are key determinants of activity against this particular serine/threonine kinase. Similarly, for tyrosine kinases such as EGFR and c-Met, specific substitution patterns are crucial for achieving high potency, often in the nanomolar range.[7]

Key Signaling Pathways Targeted

To appreciate the therapeutic potential of these inhibitors, it is essential to understand the biological context of their targets. Protein kinases are central nodes in complex signaling networks that control cell fate.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_CK2 CK2 Signaling EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor_EGFR Quinoline Carboxylic Acid (e.g., Anilinoquinoline derivatives) Inhibitor_EGFR->EGFR CK2 Protein Kinase CK2 Apoptosis Apoptosis CK2->Apoptosis CellCycle Cell Cycle Progression CK2->CellCycle Inhibitor_CK2 Quinoline Carboxylic Acid (e.g., 3-Quinoline derivatives) Inhibitor_CK2->CK2

Caption: Major signaling pathways inhibited by quinoline carboxylic acids.

The diagram above illustrates two critical pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation and is often hyperactivated in various cancers. Quinoline carboxylic acid derivatives can directly inhibit EGFR, thereby blocking downstream signaling. Protein Kinase CK2 is a pleiotropic kinase involved in regulating a wide range of cellular processes, including cell cycle progression and apoptosis. Its inhibition by specific quinoline carboxylic acids can suppress tumor cell growth and survival.

Experimental Methodologies for IC50 Determination

The accurate determination of IC50 values is paramount for the comparative analysis of kinase inhibitors. A variety of assay formats are available, each with its own set of advantages and disadvantages.

Radiometric Kinase Assays: The Gold Standard

Historically, radiometric assays have been the benchmark for measuring kinase activity due to their high sensitivity and direct measurement of phosphate transfer.[8]

Step-by-Step Protocol: In Vitro CK2 Kinase Assay [4]

  • Reaction Mixture Preparation: Prepare a 30 µL reaction volume containing CK2 buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl2), 6 µg of a peptide substrate (e.g., RRRDDDSDDD), and 10 units of recombinant human CK2 holoenzyme.

  • Inhibitor Addition: Add the quinoline carboxylic acid derivative at varying concentrations. A vehicle control (DMSO) should be included.

  • Initiation of Reaction: Start the kinase reaction by adding 50 µM ATP supplemented with 0.05–0.1 µCi of [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture for 20 minutes at 30°C.

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of 10% o-phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper discs.

  • Washing: Wash the discs three times with 1% o-phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • Quantification: Air-dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Non-Radioactive Kinase Assays: Modern Alternatives

While robust, the reliance on radioactive isotopes presents safety and disposal challenges. Consequently, a range of non-radioactive methods have been developed and are now widely used, particularly in high-throughput screening (HTS).

Homogeneous Time-Resolved Fluorescence (HTRF®)

HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based technology that offers a homogeneous, no-wash assay format.

AlphaScreen® and AlphaLISA®

Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based system that measures the interaction of molecules in close proximity.

Comparative Analysis of Kinase Assay Platforms

FeatureRadiometric AssayHTRF®AlphaScreen®/AlphaLISA®
Principle Measures direct incorporation of [32P] or [33P]TR-FRET between donor and acceptor fluorophoresLuminescent oxygen channeling between donor and acceptor beads
Advantages "Gold standard", high sensitivity, direct measurementHomogeneous, high-throughput, robust signalHomogeneous, very high sensitivity, adaptable
Disadvantages Radioactive hazards and waste, labor-intensiveRequires specific antibodies, potential for compound interferenceSensitive to light and singlet oxygen quenchers, can be more expensive

Expert Insight: The choice of assay is dictated by the specific research question and available resources. For detailed mechanistic studies and validation of lead compounds, the radiometric assay remains a valuable tool. For high-throughput screening of large compound libraries, HTRF® and AlphaScreen®/AlphaLISA® offer significant advantages in terms of speed, automation, and safety. However, it is crucial to be aware of potential compound interference with fluorescence- or luminescence-based readouts and to perform appropriate counter-screens.

Caption: Generalized workflow for determining kinase inhibitor IC50 values.

Conclusion and Future Directions

Quinoline carboxylic acids represent a versatile and potent class of protein kinase inhibitors with demonstrated activity against a range of clinically relevant targets. The structure-activity relationship (SAR) for this scaffold is rich, allowing for fine-tuning of potency and selectivity through targeted chemical modifications.[4][9] Future research will likely focus on the development of derivatives with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic windows. The application of advanced screening platforms and a deeper understanding of the structural biology of kinase-inhibitor interactions will undoubtedly accelerate the discovery of novel quinoline carboxylic acid-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to the Structure-Activity Relationships of 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This document moves beyond a simple catalog of compounds to explore the causal relationships between structural modifications and biological outcomes, offering a comparative analysis across different therapeutic areas.

The 6-Methoxyquinoline Core: A Privileged Scaffold

The quinoline ring system, particularly when substituted with a methoxy group at the 6-position, is considered a "privileged structure."[3] This designation stems from its recurrence in molecules with a wide spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][4] The methoxy group, an electron-donating substituent, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, target binding affinity, and cellular uptake.[5] This guide will dissect the SAR of this core across several key biological applications.

Comparative SAR Analysis Across Therapeutic Targets

The strategic modification of the 6-methoxyquinoline scaffold has yielded derivatives with potent and often selective activity against various targets. Below, we compare how substitutions at different positions of the quinoline ring dictate the compound's therapeutic potential.

Anticancer Activity

The quinoline nucleus is a prolific source of anticancer agents.[6] For 6-methoxyquinoline derivatives, research has demonstrated that modifications at the C2, C4, and C8 positions are critical for cytotoxicity.

Key SAR Insights:

  • C2-Aryl Substitution: The introduction of aryl groups at the C2 position often imparts significant cytotoxic effects.[7][8] The nature and substitution pattern of this aryl ring are crucial.

  • C4-Substitutions: Modifications at the C4 position can dramatically alter activity. For instance, converting a C4-carboxylic acid to a C4-hydroxymethyl group was found to be key for P-glycoprotein (P-gp) inhibition, which is crucial for overcoming multidrug resistance in cancer.[8]

  • Metal Complexation: Coordinating 6-methoxyquinoline with metal ions like copper (Cu(II)) can significantly enhance cytotoxicity. Copper complexes have been shown to induce oxidative stress, DNA damage, and cell cycle arrest in lung carcinoma cells, outperforming cobalt, zinc, and silver complexes.[9][10]

Data Presentation: Comparative Cytotoxicity of 6-Methoxyquinoline Derivatives

Compound ClassSpecific Derivative/ModificationCancer Cell LinePotency (IC50)Key FindingReference
Metal Complexes Cu(6MQ)₂Cl₂A549 (Lung)57.9 µMCopper complex was most potent, inducing apoptosis via oxidative stress.[9][10]
Zn(6MQ)₂Cl₂A549 (Lung)>200 µMZinc complex was less active, inducing necrosis via S-phase arrest.[9]
P-gp Inhibitors 2-Aryl-4-hydroxymethyl (Compound 5b)EPG85-257RDB (Gastric)2.1-fold stronger than VerapamilThe hydroxymethyl group at C4 is critical for P-gp inhibition.[8]
2-Aryl-4-carboxylic acid (Compound 4a)EPG85-257RDB (Gastric)Not significantCarboxylic acid at C4 abolishes P-gp inhibitory activity.[7]
Quinolin-2(1H)-ones Compound 11eCOLO 205 (Colon)< 1 µMDisrupted microtubule assembly and induced G2/M arrest.[11]
Antimalarial Activity

The 6-methoxyquinoline core is famously the basis for quinine and other critical antimalarials.[12][13] The mechanism often involves inhibiting the polymerization of toxic heme released during hemoglobin digestion by the parasite.[12][13]

Key SAR Insights:

  • C2-Arylvinyl Substitutions: Extending the C2 position with an arylvinyl group leads to potent antiplasmodial compounds. Substituents on the terminal benzene ring, such as nitro or fluoro groups, significantly enhance activity against chloroquine-resistant strains.[3]

  • C6-Substituent Impact: While this guide focuses on 6-methoxy derivatives, it is noteworthy that replacing the 6-methoxy group with a 6-chloro group can further enhance potency in the 2-arylvinylquinoline series.[3]

  • C4 and C8 Amine Side Chains: As seen in primaquine, an aminoalkylamino side chain at the C8 position is crucial for activity. Modifications to this chain or at the C4 position can modulate both efficacy and toxicity.[14]

Data Presentation: Comparative Antiplasmodial Activity of 6-Methoxyquinoline Derivatives

Compound SeriesSpecific Derivative (R² substituent)P. falciparum StrainPotency (EC50)Key FindingReference
C6-Methoxy-2-arylvinylquinoline H (unsubstituted)Dd2 (CQ-resistant)41.2 ± 5.3 nMBaseline activity for the series.[3]
4-NO₂ (nitro)Dd2 (CQ-resistant)28.6 ± 0.9 nMPara-nitro substitution slightly increases potency.[3]
2-NO₂ (nitro)Dd2 (CQ-resistant)56.3 ± 8.1 nMOrtho-nitro substitution decreases potency compared to para.[3]
C6-Chloro-2-arylvinylquinoline 4-F (fluoro)Dd2 (CQ-resistant)4.8 ± 2.0 nM6-Chloro plus 4-fluoro substitution dramatically increases potency.[3]
Antibacterial Activity

Certain 6-methoxyquinoline derivatives function as novel inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), essential enzymes for bacterial DNA replication.[15][16]

Key SAR Insights:

  • C3-Fluoro Substitution: A fluorine atom at the C3 position is a key feature for potent antibacterial activity, enhancing the inhibition of Topoisomerase IV.[15]

  • Cyclobutylaryl Substitutions: A cyclobutylaryl moiety has been identified as an optimal substitution for this class of inhibitors, leading to excellent in vitro and in vivo activity against pathogens like Staphylococcus aureus.[15]

  • C3-Carbonitrile Derivatives: The introduction of a carbonitrile group at the C3 position has yielded compounds with moderate to high activity against both Gram-positive and Gram-negative bacteria.[17]

Data Presentation: Comparative Antibacterial Activity of 6-Methoxyquinoline Derivatives

Compound SeriesSpecific DerivativeBacterial StrainPotency (MIC90)TargetReference
3-Fluoro-cyclobutylaryl Compound 14S. aureus0.125 µg/mLDNA gyrase & Topoisomerase IV[15][16]
3-Carbonitrile Ester derivative 7bS. pneumonia (Gram +)High ActivityNot specified[17]
3-Carbonitrile Thioether derivative 9bP. aeruginosa (Gram -)High ActivityNot specified[17]

Visualizing SAR Principles and Workflows

To better understand the relationships discussed, the following diagrams illustrate key concepts.

SAR_Summary cluster_C2 C2 Position cluster_C3 C3 Position cluster_C4 C4 Position cluster_C8 C8 Position Core 6-Methoxyquinoline Core C2_node Aryl / Arylvinyl groups Core->C2_node C3_node Fluoro / Carbonitrile Core->C3_node C4_node Hydroxymethyl / Carboxylic Acid Core->C4_node C8_node Aminoalkylamino chain Core->C8_node C2_act Anticancer Antimalarial C2_node->C2_act Enhances C3_act Antibacterial C3_node->C3_act Critical for C4_act P-gp Inhibition (Anticancer) C4_node->C4_act Modulates C8_act Antimalarial C8_node->C8_act Essential for

Caption: Key modification sites on the 6-methoxyquinoline core.

SAR_Workflow A Lead Compound (e.g., Quinine) B Design & Synthesize Derivative Library A->B C In Vitro Screening (e.g., MTT, MIC assays) B->C D Data Analysis: Identify Hits & SAR Trends C->D E Lead Optimization (Iterative Design) D->E E->B Refine Library F In Vivo Testing E->F

Caption: A typical workflow for a Structure-Activity Relationship study.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, serving as an indicator of cell viability.[5][18]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (6-methoxyquinoline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Enzyme Inhibition Assay (General Framework)

This protocol provides a general method for assessing a compound's ability to inhibit a specific enzyme, such as a bacterial topoisomerase or a kinase.[19][20][21]

Materials:

  • Target enzyme (e.g., DNA Gyrase)

  • Substrate (e.g., supercoiled plasmid DNA)

  • Test compound (6-methoxyquinoline derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Assay buffer specific to the enzyme

  • Cofactors if required (e.g., ATP, MgCl₂)

  • Detection system (e.g., agarose gel electrophoresis for DNA, spectrophotometer for chromogenic substrates)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions in the assay buffer.

  • Assay Setup: In a microplate or microcentrifuge tube, combine the assay buffer, target enzyme, and various concentrations of the test compound or control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes at 37°C) to allow for binding.

  • Reaction Initiation: Add the substrate and any necessary cofactors to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a specific time and temperature suitable for the enzyme's optimal activity.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution like EDTA, heat inactivation).

  • Detection and Analysis: Quantify the product formation or substrate depletion using the chosen detection method. For a DNA gyrase assay, this would involve running the DNA on an agarose gel to visualize the change from supercoiled to relaxed forms.

  • IC50 Determination: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The 6-methoxyquinoline scaffold remains a highly productive starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle chemical modifications can profoundly redirect the biological activity of the core molecule, steering it towards anticancer, antimalarial, or antibacterial efficacy. Future research should focus on leveraging these established SAR principles to design next-generation derivatives with enhanced potency, improved selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The continued exploration of this privileged scaffold promises to yield new clinical candidates to address pressing global health challenges.

References

Comparative Analysis of 6-Methoxy-Substituted Quinoline-3-Carboxylic Acid in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

Introduction: The Quinoline Scaffold and the Quest for Kinase Specificity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with biological targets. Within the vast landscape of drug discovery, quinoline-3-carboxylic acid derivatives have emerged as a promising class of protein kinase inhibitors.[1][2][3] Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets.[5]

The efficacy and selectivity of a quinoline-based inhibitor are profoundly influenced by the nature and position of substituents on the ring system. Strategic modification allows for the fine-tuning of binding affinity, pharmacokinetic properties, and target specificity. This guide provides an in-depth comparative analysis of the impact of a specific, seemingly minor, substitution: the addition of a methoxy group at the 6-position of the quinoline-3-carboxylic acid core. We will explore, with supporting experimental data, how this modification alters inhibitory activity, focusing on Protein Kinase CK2 as a case study.

The Strategic Role of the Methoxy Group in Drug Design

Before delving into the specific data, it is crucial to understand the multifaceted role of the methoxy (-OCH₃) group in medicinal chemistry. Far from being a simple bulky addition, a methoxy group can significantly alter a molecule's properties:

  • Electronic Effects: It acts as an electron-donating group through resonance, which can modulate the reactivity and binding affinity of the core structure.[6]

  • Physicochemical Properties: It can enhance aqueous solubility and, depending on its placement, serve as a hydrogen bond acceptor, potentially forming new, favorable interactions within a protein's active site.[6][7]

  • Metabolic Stability: While often improving a compound's profile, methoxy groups can also be sites of metabolic O-demethylation, a factor that must be considered during drug development.[6]

Comparative Analysis: Inhibition of Protein Kinase CK2

A study on the derivatives of 3-quinoline carboxylic acid as inhibitors of Protein Kinase CK2 provides a direct dataset for our comparison.[1][2][8] CK2 is a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and survival, making it a key target in oncology.[2][9] The study synthesized and evaluated a series of compounds, allowing for a precise structure-activity relationship (SAR) analysis.

To understand the impact of the 6-methoxy group, we will compare the inhibitory activity of two key analogs from the 2-aminoquinoline-3-carboxylic acid series presented in the study.

Chemical Structures for Comparison

The following diagram illustrates the structural difference between the parent compound and its 6-methoxy derivative.

G cluster_0 2-aminoquinoline-3-carboxylic acid cluster_1 2-amino-6-methoxyquinoline-3-carboxylic acid a a b b

Caption: Core chemical structures under comparison.

Quantitative Data: Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The study measured the IC₅₀ values of various derivatives against human protein kinase CK2. The data for the compounds of interest are summarized below.

Compound ID (from source)StructureSubstitution at 6-positionIC₅₀ (µM) against CK2
5d 2-aminoquinoline-3-carboxylic acid-H (Hydrogen)1.8
5a 2-amino-6-methoxyquinoline-3-carboxylic acid-OCH₃ (Methoxy)0.9

Data extracted from Syniugin et al., "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."[8]

Analysis of Results

The experimental data reveals a clear and significant impact of the 6-methoxy group. The addition of this single functional group to the 2-aminoquinoline-3-carboxylic acid scaffold doubled the inhibitory potency against Protein Kinase CK2, as evidenced by the reduction of the IC₅₀ value from 1.8 µM to 0.9 µM.[8]

This enhancement in activity suggests that the methoxy group at the 6-position is involved in a favorable interaction within the ATP-binding pocket of CK2. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial bond with amino acid residues in the active site. Alternatively, the group may engage in favorable hydrophobic or van der Waals interactions that help to better orient the inhibitor for optimal binding.[6][8] The study's authors proposed that substituents on the benzene ring of the quinoline scaffold influence the formation of hydrogen bonds and hydrophobic interactions within the CK2 active site.[8]

Experimental Protocols: How to Validate Kinase Inhibition

To ensure scientific integrity, the described findings must be reproducible. Below is a detailed protocol for a standard in vitro kinase inhibition assay, based on widely accepted methodologies like the ADP-Glo™ assay, which quantifies kinase activity by measuring ADP production.

Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the key stages of the experimental process.

G start Start: Prepare Reagents prep_inhibitor 1. Serially dilute 6-methoxy derivative & parent compound start->prep_inhibitor reaction_setup 3. Add inhibitor dilutions and kinase mixture to 96-well plate prep_inhibitor->reaction_setup prep_kinase 2. Prepare kinase reaction mixture (Kinase, Substrate, Buffer) prep_kinase->reaction_setup pre_incubation 4. Pre-incubate to allow inhibitor-kinase binding reaction_setup->pre_incubation initiate_reaction 5. Initiate reaction by adding ATP pre_incubation->initiate_reaction reaction_incubation 6. Incubate at 30°C (e.g., 60 minutes) initiate_reaction->reaction_incubation stop_reaction 7. Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction detect_signal 8. Convert ADP to ATP & generate light (Add Kinase Detection Reagent) stop_reaction->detect_signal read_plate 9. Measure luminescence with a plate reader detect_signal->read_plate analyze_data 10. Plot data and calculate IC50 values read_plate->analyze_data end End: Compare Potency analyze_data->end

Caption: Standard workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology

Objective: To determine the IC₅₀ value of a test compound (e.g., 6-methoxy-quinoline-3-carboxylic acid) against a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human CK2)

  • Kinase Substrate (a specific peptide for the kinase)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (parent and 6-methoxy derivative) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase, diluted in assay buffer, to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.

    • Causality Explanation: This step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated, ensuring that the measured inhibition reflects the compound's true affinity.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Causality Explanation: This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP, preventing it from interfering with the signal generation in the next step.

  • Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Causality Explanation: This reagent contains enzymes that convert the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to the amount of ADP produced.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The direct comparison of 2-aminoquinoline-3-carboxylic acid and its 6-methoxy derivative demonstrates that this substitution is a highly effective strategy for enhancing inhibitory potency against Protein Kinase CK2.[8] The twofold increase in activity, as measured by IC₅₀ values, underscores the significant role that seemingly subtle structural modifications can play in optimizing drug-target interactions.[8] This enhancement is likely attributable to the formation of an additional hydrogen bond or other favorable hydrophobic/van der Waals interactions within the kinase's active site.[6][8]

For researchers in drug development, this guide highlights the value of exploring substitutions at the 6-position of the quinoline scaffold. The methoxy group, in particular, serves as a valuable tool for improving ligand efficiency. Future work should focus on co-crystallization of these inhibitors with their target kinases to elucidate the precise binding modes and confirm the specific interactions contributed by the 6-methoxy group. Such studies will provide invaluable structural insights to guide the rational design of the next generation of potent and selective kinase inhibitors.

References

A Comparative Guide to the Bioanalytical Method Validation for 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prevalent sample preparation methodologies for the validation of a bioanalytical method for 6-Methoxyquinoline-3-carboxylic acid in human plasma. Moving beyond a simple recitation of steps, we will explore the underlying scientific rationale for experimental choices, grounded in regulatory expectations, and present supporting data to guide researchers in selecting the optimal approach for their drug development programs.

Introduction: The Analytical Imperative for this compound

This compound is a quinoline derivative, a structural motif present in numerous pharmacologically active compounds.[1] As with any drug candidate, the journey from discovery to clinical application hinges on a thorough understanding of its pharmacokinetic (PK) profile. This requires a robust, reliable, and validated bioanalytical method to accurately quantify the analyte in complex biological matrices like plasma.

The validation of such a method is not merely a procedural checklist; it is a systematic process of demonstrating that the analytical procedure is suitable for its intended purpose.[2] This guide will compare two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—within the framework of a full method validation guided by the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3][4]

Pillar 1: The Regulatory & Scientific Foundation of Bioanalytical Method Validation

A bioanalytical method's credibility rests on the successful evaluation of several key performance characteristics.[5][6] These parameters ensure that the method is reliable and that the data generated can be trusted for critical decision-making in drug development.[2]

The essential characteristics for a full validation include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and concomitant medications.[7][8]

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision describes the reproducibility of measurements.[7] These are assessed at multiple quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]

  • Calibration Curve and Sensitivity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[6]

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components from the biological matrix. This is a critical parameter, especially in mass spectrometry-based methods.[8]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage scenarios.[9]

The acceptance criteria for these parameters are rigorously defined by regulatory bodies. For instance, for accuracy and precision, the mean value should be within ±15% of the nominal value for QC samples, and the coefficient of variation (CV) should not exceed 15% (except for the LLOQ, where ±20% and ≤20% CV are acceptable).[5][7]

Pillar 2: A Comparative Analysis of Sample Preparation Strategies

The choice of sample preparation is arguably the most critical factor influencing the performance of a bioanalytical method. It dictates the cleanliness of the final extract, which directly impacts selectivity, matrix effect, and overall robustness. Here, we compare two workhorse techniques for this compound.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique that involves adding an organic solvent (typically acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.

  • Causality: The high concentration of organic solvent disrupts the hydration sphere around protein molecules, causing them to aggregate and fall out of solution. The small molecule analyte remains in the supernatant for analysis.

  • Advantages: High throughput, low cost, and simplicity.

  • Potential Drawbacks: The resulting supernatant can still contain significant amounts of endogenous components like phospholipids, which are notorious for causing matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[10]

Method B: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates the analyte from matrix components based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).

  • Causality: By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be preferentially partitioned into the organic layer, leaving behind more polar, interfering substances in the aqueous layer. For a carboxylic acid like our analyte, acidifying the sample (pH < pKa) will protonate the carboxyl group, making the molecule less polar and more amenable to extraction into a non-polar organic solvent.

  • Advantages: Produces a much cleaner extract, leading to reduced matrix effects and potentially better sensitivity.

  • Potential Drawbacks: More labor-intensive, lower throughput, requires solvent optimization, and involves larger volumes of organic solvents.

G cluster_0 Method Selection Pathway start Project Goal throughput High Throughput Needed? (e.g., Early Discovery) start->throughput sensitivity High Sensitivity (Low LLOQ) Required? throughput->sensitivity No ppt Choose Protein Precipitation (PPT) throughput->ppt Yes matrix Significant Matrix Effect Observed with PPT? sensitivity->matrix No lle Choose Liquid-Liquid Extraction (LLE) sensitivity->lle Yes matrix->ppt No matrix->lle Yes G cluster_workflow Bioanalytical Validation Workflow cluster_params Key Validation Parameters dev Method Development (Selectivity, Initial Parameters) full_val Full Validation Batch dev->full_val cal Calibration Curve & LLOQ full_val->cal ap Accuracy & Precision (Intra- & Inter-day) full_val->ap matrix_eff Matrix Effect full_val->matrix_eff stability Stability (Freeze-Thaw, Bench-Top, Long-Term) full_val->stability report Validation Report full_val->report

References

Navigating the In Vivo Landscape of Quinolone-3-Carboxylic Acid Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. Among these, the quinoline-3-carboxylic acid framework has emerged as a versatile template for designing novel therapeutic agents. This guide provides a comparative analysis of the in vivo efficacy of various analogs derived from this scaffold, moving beyond the well-trodden path of antibiotics to explore their potential in oncology and other therapeutic areas. By examining the experimental data and the rationale behind the study designs, we aim to furnish our audience with the critical insights needed to navigate their own research endeavors in this promising chemical space.

The Rationale for Targeting Kinases with Quinolone-3-Carboxylic Acid Analogs

The quinoline-3-carboxylic acid scaffold has proven to be a successful pharmacophore for targeting ATP-binding sites of various kinases. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent and selective inhibition. Modifications at different positions of the quinoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

One notable area of investigation has been the development of inhibitors targeting receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptors (VEGFRs). Overexpression and aberrant signaling of VEGFRs are hallmarks of many solid tumors, playing a crucial role in tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFRs, anti-angiogenic therapies can effectively starve tumors, impeding their growth and metastasis.

Comparative In Vivo Efficacy in Oncology Models

A significant body of research has focused on evaluating quinoline-3-carboxylic acid derivatives as anti-cancer agents. Below, we compare the in vivo efficacy of representative analogs from different studies, focusing on their performance in xenograft models of human cancer.

Study Synopsis: Targeting VEGFR-2 in Glioblastoma

Glioblastoma, an aggressive form of brain cancer, is characterized by extensive vascularization, making it a prime target for anti-angiogenic therapies. A study by Ghattass et al. investigated a series of novel quinoline-3-carboxylic acid derivatives as potent and selective VEGFR-2 inhibitors.

Experimental Workflow: Glioblastoma Xenograft Model

cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Assessment a U87-MG glioblastoma cell culture b Subcutaneous injection into nude mice a->b c Tumor volume reaches ~100 mm³ d Randomization into control & treatment groups c->d e Oral administration of vehicle or test compound d->e f Tumor volume measurement (every 3 days) e->f g Body weight monitoring e->g h Sacrifice & tumor excision f->h i Immunohistochemical analysis (e.g., CD31 for microvessel density) h->i

Caption: Workflow for evaluating anti-tumor efficacy in a subcutaneous xenograft model.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture: U87-MG human glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Implantation: A suspension of 5 x 10⁶ U87-MG cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable size of approximately 100 mm³. Mice are then randomized into control and treatment groups.

  • Drug Administration: The test compounds are administered orally once daily at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle solution.

  • Monitoring: Tumor volume is measured every 3 days using calipers and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors are then excised for further analysis.

Comparative Efficacy Data

CompoundDosageTumor Growth Inhibition (%)Notes
Analog A 50 mg/kg, p.o., q.d.65%Showed significant reduction in tumor volume compared to control.
Sunitinib 40 mg/kg, p.o., q.d.72%Standard of care, used as a positive control.
Vehicle -0%Control group.

Data is representative and compiled for illustrative purposes based on typical findings in the field.

Mechanism of Action: The VEGFR-2 Signaling Pathway

The anti-angiogenic effects of these quinoline-3-carboxylic acid analogs are primarily mediated through the inhibition of the VEGFR-2 signaling cascade in endothelial cells.

cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Quinolone-3-Carboxylic Acid Analog Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways culminate in endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. The quinoline-3-carboxylic acid analogs act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation, thereby blocking these downstream effects.

Future Directions and Considerations

While the quinoline-3-carboxylic acid scaffold holds considerable promise, several factors must be considered for successful clinical translation.

  • Selectivity: Kinase inhibitors often have off-target effects due to the conserved nature of the ATP-binding site. Future design efforts should focus on enhancing selectivity to minimize toxicity.

  • Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for achieving sustained therapeutic concentrations in vivo.

  • Resistance Mechanisms: As with other targeted therapies, the development of resistance is a significant challenge. Combination therapies that target parallel or downstream pathways may be necessary to overcome resistance.

A Comparative Guide to Preclinical Animal Models for Evaluating 6-Methoxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of relevant preclinical animal models for evaluating the therapeutic potential of 6-methoxyquinoline-3-carboxylic acid derivatives. Drawing upon established experimental data and field-proven insights, this document details the rationale behind model selection, provides step-by-step protocols for key assays, and offers a comparative analysis to facilitate informed decision-making in your research endeavors.

Introduction to this compound Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.[1] Specifically, quinoline-3-carboxylic acid derivatives have shown promise as antiproliferative and anti-inflammatory agents.[2] Given the potential of this compound derivatives as novel therapeutic agents, the selection of appropriate and predictive animal models is a critical step in their preclinical development. This guide will focus on the most relevant in vivo models for assessing the anti-inflammatory, anticancer, and neuroprotective activities of this chemical class.

I. Models for Assessing Anti-Inflammatory Activity

Acute and chronic inflammatory conditions represent a significant area of unmet medical need. The following animal models are well-established for screening and characterizing novel anti-inflammatory compounds.

Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for evaluating acute inflammation.[3] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[3] The initial phase is mediated by histamine and serotonin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators.[4]

Rationale for Use: This model is excellent for initial, rapid screening of compounds with potential acute anti-inflammatory effects. Its simplicity and reproducibility make it a cost-effective first-line in vivo assay.

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (various doses of this compound derivative)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[3][5]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Evaluation acclimatization Acclimatization grouping Animal Grouping acclimatization->grouping baseline Baseline Paw Volume grouping->baseline admin Compound Administration baseline->admin carrageenan Carrageenan Injection admin->carrageenan measurement Paw Volume Measurement (hourly) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Collagen-Induced Arthritis (CIA)

The CIA model in mice is a well-established model of autoimmune arthritis that shares many immunological and pathological features with human rheumatoid arthritis (RA).[6][7] The induction of arthritis is achieved by immunization with type II collagen, leading to an inflammatory response in the joints.

Rationale for Use: This model is suitable for evaluating compounds intended for the treatment of chronic autoimmune inflammatory diseases like RA. It allows for the assessment of a compound's effect on both the immune and inflammatory components of the disease.

  • Animal Selection: Male DBA/1J mice (8-10 weeks old) are highly susceptible to CIA.[8]

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail.[9]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

    • Administer a 0.1 mL booster injection intradermally at a different site on the tail.[9]

  • Compound Administration: Begin treatment with the this compound derivative or controls before the onset of clinical signs (prophylactic) or after the onset of arthritis (therapeutic).

  • Clinical Assessment: Monitor the mice daily for signs of arthritis starting from day 21. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and redness).[9]

  • Histopathological Analysis: At the end of the study, collect joint tissues for histological evaluation of inflammation, pannus formation, and bone erosion.

FeatureCarrageenan-Induced Paw EdemaCollagen-Induced Arthritis
Inflammation Type Acute, non-immuneChronic, autoimmune
Disease Induction Carrageenan injectionCollagen immunization
Key Mediators Histamine, serotonin, prostaglandinsPro-inflammatory cytokines (TNF-α, IL-1β, IL-6), autoantibodies
Duration Hours to daysWeeks to months
Primary Endpoint Paw volume/edemaClinical arthritis score, joint histology
Suitability Rapid screening of acute anti-inflammatory agentsEvaluation of drugs for chronic autoimmune diseases (e.g., RA)

II. Models for Assessing Anticancer Activity

Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Xenograft models are the gold standard for evaluating the in vivo efficacy of potential anticancer agents.

Xenograft Tumor Models

Xenograft models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[10] This allows for the in vivo growth of human tumors and the evaluation of therapeutic interventions.

Rationale for Use: These models provide a clinically relevant system to assess the ability of a compound to inhibit tumor growth in a living organism. Patient-derived xenografts (PDXs) are particularly valuable as they are believed to better recapitulate the heterogeneity and microenvironment of human tumors.

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions.

  • Animal Selection: Use immunodeficient mice such as nude (nu/nu) or SCID mice, which lack a functional immune system to prevent rejection of the human cells.

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile medium or a mixture with Matrigel.

    • Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of each mouse.[10][11]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Compound Administration: Administer the this compound derivative, vehicle control, and positive control (e.g., a standard chemotherapeutic agent) according to the desired dosing schedule and route.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume.[11]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Collect tumors for further analysis (e.g., histology, biomarker analysis).

G cluster_prep Preparation cluster_implant Implantation cluster_eval Evaluation cell_culture Cancer Cell Culture cell_prep Cell Preparation cell_culture->cell_prep injection Subcutaneous Injection cell_prep->injection monitoring Tumor Growth Monitoring injection->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint & Analysis measurement->endpoint

Caption: Workflow for a subcutaneous xenograft tumor model.

III. Models for Assessing Neuroprotective Activity

Given the diverse biological activities of quinolines, exploring their neuroprotective potential is a logical extension. Several well-validated animal models exist to study neurodegenerative diseases.

MPTP-Induced Parkinson's Disease Model

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease (PD).[12][13] This model is widely used to screen for neuroprotective and neuro-restorative therapies.[14][15]

Rationale for Use: This model is valuable for investigating compounds that may protect dopaminergic neurons from degeneration, a key pathological feature of PD.

Scopolamine-Induced Cognitive Impairment

Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, modeling the cholinergic dysfunction observed in Alzheimer's disease (AD).[16][17] This model is useful for screening compounds with potential nootropic or anti-amnesic effects.

Rationale for Use: This is a rapid and straightforward model to assess a compound's ability to improve learning and memory, particularly those targeting the cholinergic system.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis (MS).[18][19] It is an inflammatory demyelinating disease of the central nervous system induced by immunization with myelin-derived proteins or peptides.[20][21]

Rationale for Use: This model is suitable for testing compounds that may have both anti-inflammatory and neuroprotective effects, relevant to the pathology of MS.

FeatureMPTP-Induced Parkinson'sScopolamine-Induced AmnesiaExperimental Autoimmune Encephalomyelitis (EAE)
Disease Modeled Parkinson's DiseaseAlzheimer's Disease (cholinergic deficit)Multiple Sclerosis
Pathology Dopaminergic neuron lossCholinergic dysfunction, memory impairmentCNS inflammation, demyelination, axonal damage
Induction MPTP neurotoxinScopolamine administrationImmunization with myelin antigens
Primary Endpoint Motor function tests, dopamine levels, neuron countsCognitive tests (e.g., Morris water maze, passive avoidance)Clinical score of paralysis, CNS histology
Suitability Neuroprotective agents for Parkinson's diseaseNootropic and anti-amnesic compoundsImmuno-modulatory and neuroprotective agents for MS

Conclusion

The selection of an appropriate animal model is paramount for the successful preclinical development of this compound derivatives. For assessing potential anti-inflammatory activity, the carrageenan-induced paw edema model offers a rapid initial screen, while the collagen-induced arthritis model provides a more chronic, immunologically relevant system. For anticancer evaluation, xenograft models remain the cornerstone of in vivo efficacy testing. Furthermore, should in vitro data suggest neuroprotective properties, models such as MPTP-induced Parkinson's, scopolamine-induced amnesia, or EAE can be employed. A thorough understanding of the strengths and limitations of each model, as outlined in this guide, will enable researchers to design robust preclinical studies and generate meaningful data to advance the development of this promising class of compounds.

References

A Researcher's Guide to Cross-Reactivity Profiling: The Case of 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended target. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth, technical framework for establishing a comprehensive cross-reactivity profile, using the exemplar molecule, 6-Methoxyquinoline-3-carboxylic acid.

While specific experimental data for this particular quinoline derivative is not broadly published, its structural alerts and the known activities of related compounds—particularly as potential protein kinase CK2 inhibitors and antiproliferative agents—provide a compelling rationale for a focused and tiered profiling strategy.[1][2][3] This guide will not present pre-existing data, but rather, will delineate the experimental and computational workflows necessary to generate and interpret a robust cross-reactivity profile for this and similar small molecules.

The Imperative of Early-Stage Cross-Reactivity Profiling

Defining a molecule's selectivity early in the drug discovery pipeline is a cornerstone of a successful program.[4][5] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately de-risks the progression of a compound into preclinical and clinical development.[6] A well-defined cross-reactivity profile is also a critical component of regulatory submissions.[4]

This guide will compare the hypothetical cross-reactivity profile of This compound (Compound X) with two well-characterized protein kinase CK2 inhibitors: TBB (4,5,6,7-tetrabromo-1H-benzotriazole) and CX-4945 (Silmitasertib) . This comparison will serve to illustrate how to interpret selectivity data in the context of known agents.

A Multi-pronged Approach to Profiling

A robust cross-reactivity assessment employs a combination of computational predictions and experimental validations. This tiered approach allows for a broad initial screen followed by more focused and quantitative analyses.

Tier 1: In Silico Profiling - The Predictive First Pass

Before embarking on costly and time-consuming wet lab experiments, computational tools can provide valuable insights into potential off-target interactions.[7][8] These methods leverage vast databases of known compound-target interactions and protein structures to predict the likelihood of a small molecule binding to a range of biological targets.

Methodology:

  • Ligand-Based Approaches: Utilize chemical similarity principles to compare Compound X to molecules with known biological activities. Tools like Similarity Ensemble Approach (SEA) and machine learning models can predict targets based on structural and physicochemical properties.[3]

  • Structure-Based Approaches: If a high-quality structure of a potential off-target is available, molecular docking simulations can be performed to predict the binding mode and estimate the binding affinity of Compound X.

Hypothetical In Silico Data for Compound X:

Prediction ToolPredicted Off-Target ClassConfidence ScoreRationale
SEAKinases (CMGC family)HighHigh structural similarity to known kinase inhibitors.
Molecular DockingPIM1 KinaseModerateFavorable predicted binding energy in the ATP-binding pocket.
AI-driven PlatformGPCRs (Adenosine A2A)LowShared substructures with known A2A receptor modulators.

This initial in silico assessment would guide the selection of experimental assays, prioritizing the kinase family and other potential high-risk targets.

Tier 2: Broad Experimental Profiling - Casting a Wide Net

The next step involves screening the compound against a broad panel of targets to identify potential off-target hits. Several contract research organizations (CROs) offer standardized and customizable panels for this purpose.

Experimental Workflow: Broad Panel Screening

Caption: Tier 2 Broad Panel Screening Workflow.

Key Experimental Protocols:

  • KINOMEscan® Profiling: This is a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[11][12] The output is typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.

  • Eurofins SafetyScreen™ Panels: These panels consist of a battery of in vitro binding and functional assays for a wide range of targets, including GPCRs, ion channels, transporters, and enzymes, that are known to be associated with adverse drug reactions.[6][13][14]

Hypothetical Broad Panel Screening Data Comparison:

TargetCompound X (% Inhibition @ 10 µM)TBB (% Inhibition @ 1 µM)CX-4945 (% Inhibition @ 1 µM)
CK2α 95% 98% 99%
PIM175%85%40%
DYRK1A60%70%35%
Lck45%30%15%
Adenosine A2A55%<10%<10%
hERG15%5%<5%

From this hypothetical data, Compound X shows potent activity against the intended target, CK2α. However, it also demonstrates significant off-target activity against PIM1 and DYRK1A, similar to TBB.[15][16] The interaction with the Adenosine A2A receptor, predicted by the in silico analysis, is also confirmed. The low inhibition of the hERG channel is a positive sign for cardiac safety.

Tier 3: Quantitative Validation and Selectivity Profiling

Hits identified in the broad screening panels must be validated and quantified through dose-response studies to determine their potency (e.g., IC₅₀ or Kᵢ).

Experimental Workflow: Quantitative Validation

Caption: Tier 3 Quantitative Validation Workflow.

Key Experimental Protocols:

  • Biochemical IC₅₀ Determination: For enzymatic targets like kinases, radiometric or TR-FRET based assays are commonly used to generate dose-response curves and calculate IC₅₀ values.

  • Cellular Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can be employed to confirm that the compound engages its target in a cellular context.

  • Functional Cellular Assays: For receptors like the Adenosine A2A receptor, functional assays (e.g., cAMP measurement) are crucial to determine if the compound acts as an agonist or antagonist.

Hypothetical Quantitative Data and Selectivity Comparison:

TargetCompound X (IC₅₀, µM)TBB (IC₅₀, µM)CX-4945 (IC₅₀, µM)
CK2α 0.1 0.2 0.001
PIM11.50.55.0
DYRK1A3.01.08.0
Adenosine A2A5.0 (EC₅₀, antagonist)>10>10
Selectivity Index (PIM1/CK2α) 15 2.5 5000
Selectivity Index (DYRK1A/CK2α) 30 5 8000

This quantitative data allows for a more nuanced interpretation. While Compound X is a potent CK2α inhibitor, it is significantly less selective than CX-4945. Its selectivity profile is more comparable to, albeit slightly better than, TBB. The antagonistic activity at the Adenosine A2A receptor, while weaker than the primary target activity, would need to be considered in the overall risk assessment.

Conclusion and Future Directions

This guide has outlined a systematic, tiered approach to building a comprehensive cross-reactivity profile for a novel small molecule, using this compound as a case study. By integrating in silico predictions with broad experimental screening and quantitative validation, researchers can gain a deep understanding of a compound's selectivity and potential liabilities.

The hypothetical data presented for Compound X suggests a potent but moderately selective kinase inhibitor. The off-target activities on PIM1 and DYRK1A would warrant further investigation, and the weak antagonism at the Adenosine A2A receptor should be noted. This information would be invaluable for guiding the next steps in a drug discovery program, which could include SAR studies to improve selectivity or further de-risking through in vivo safety pharmacology studies.

By adopting such a rigorous and data-driven approach to cross-reactivity profiling, the scientific community can enhance the quality and safety of novel therapeutic agents, ultimately increasing the probability of success in bringing new medicines to patients.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like 6-Methoxyquinoline-3-carboxylic acid are not merely procedural afterthoughts but are integral to responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory principles.

Hazard Assessment and Core Disposal Principles

This compound and its structural analogs are classified as hazardous materials. The primary hazards associated with similar quinoline derivatives include skin and eye irritation.[1][2] Some related compounds are also harmful if inhaled, swallowed, or on contact with skin.[3][4] The quinoline moiety itself can be toxic to aquatic life, underscoring the environmental imperative for proper disposal.[5]

Therefore, the foundational principle for disposing of this compound is to treat all forms of its waste as regulated hazardous chemical waste. [6][7]

Core Prohibitions:

  • DO NOT dispose of this chemical in the regular trash.[6]

  • DO NOT pour this chemical or solutions containing it down the sanitary sewer drain.[6][8][9]

  • DO NOT attempt to neutralize and dispose of it as common waste without explicit approval from your institution's Environmental Health and Safety (EHS) department. While it is a carboxylic acid, its quinoline structure presents additional hazards that are not mitigated by simple acid-base neutralization.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, ensuring adequate personal protection is paramount to minimize exposure risk. The causality here is direct: the right barrier protection prevents contact with a substance known to cause skin and eye irritation.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust particles. Must comply with OSHA 29 CFR 1910.133 or EN 166.[6]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator is required.[8]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to managing waste streams containing this compound. The goal is a self-validating system where waste is correctly identified, segregated, contained, and labeled, ensuring safe storage and compliant disposal.

Workflow for Waste Handling and Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposition start Waste Containing This compound Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Place in labeled hazardous solid waste container. is_solid->solid_container Yes is_labware Is it contaminated labware/PPE? is_liquid->is_labware No liquid_container Collect in labeled hazardous liquid waste container. is_liquid->liquid_container Yes ppe_container Place in designated solid waste container. is_labware->ppe_container Yes end_disposal Store securely for pickup by EHS / Licensed Waste Contractor. is_labware->end_disposal No (Error/Re-evaluate) solid_container->end_disposal liquid_container->end_disposal ppe_container->end_disposal

Caption: Decision workflow for segregating and containerizing waste.

A. Waste Identification and Segregation
  • Identify all Waste Streams: Any material that has come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (gloves, etc.).

    • Contaminated labware (weigh boats, pipette tips, wipes).[8]

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Mixing incompatible chemicals can lead to dangerous reactions.

B. Containerization and Labeling
  • Select Appropriate Containers:

    • Solid Waste: Use a designated, sealable, and chemically compatible container for solid hazardous waste.[7]

    • Liquid Waste: Use a designated, leak-proof, and sealable container for liquid hazardous waste. Leave adequate headspace (approx. 10%) to allow for expansion.[6]

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Ensure the label is legible and securely affixed.

C. Disposal of Solid Waste and Contaminated Materials
  • Unused Chemical: Carefully transfer any unused or waste solid this compound into the labeled solid hazardous waste container. Avoid creating dust during the transfer.[9]

  • Contaminated Disposables: Place all contaminated items such as gloves, weighing paper, and wipes directly into the solid hazardous waste container.[6]

D. Management of Empty Containers
  • Initial Cleaning: The original container of the chemical is also considered hazardous waste. If institutional policy allows for container recycling, it must be triple-rinsed.

  • Rinsate Collection: The first one or two rinses must be collected as hazardous liquid waste.[8] Given the hazards of quinoline derivatives, collecting all three rinses is a prudent best practice.

  • Final Disposal: After rinsing, deface the original label and manage the container according to your institution's specific guidelines for chemically contaminated glassware or plastic.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is critical.

  • Ensure Personal Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[10] If the spill is large or generates significant dust, leave the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain the Spill: For a small, solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[3]

  • Clean the Spill: Carefully sweep or scoop the material into a labeled hazardous waste container.[7][9] Avoid dry sweeping that creates dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (consult your SDS or EHS office) and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Regulatory and Compliance Imperative

The procedures outlined in this guide are based on general chemical safety principles. However, the ultimate authority for waste disposal rests with local, regional, and national regulatory bodies.[5] It is absolutely essential to consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as they will be aligned with these regulations.[7] The final disposal method will likely be incineration at a licensed facility, which is the most effective method for destroying hazardous organic compounds.[11]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling of 6-Methoxyquinoline-3-carboxylic acid. As a compound frequently used as a building block in the synthesis of bioactive molecules and pharmaceuticals, understanding its hazard profile is critical for ensuring laboratory safety.[1] The following procedures are designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety, grounded in authoritative data and field-proven practices.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is mandatory. The primary risks associated with this compound are skin and eye irritation.[2][3] Several safety data sheets (SDS) also indicate potential for respiratory tract irritation and harm if swallowed.[4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Hazard ClassHazard StatementGHS PictogramCommon Citations
Skin Corrosion / IrritationH315: Causes skin irritationGHS07[2][3][4]
Serious Eye Damage / Eye IrritationH319: Causes serious eye irritationGHS07[2][3][4]
Acute Toxicity, OralH302: Harmful if swallowedGHS07[4]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07[4][5]

Causality: The carboxylic acid functional group can act as a proton donor, leading to irritation upon contact with skin and mucous membranes.[6][7] The quinoline structure, while providing a valuable scaffold for synthesis, also necessitates careful handling due to the potential for systemic effects and irritation.[8][9] Therefore, the selection of Personal Protective Equipment (PPE) must directly counteract these identified risks.

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. The most effective safety protocols prioritize eliminating or controlling hazards at their source.

  • Elimination/Substitution: Not applicable when this compound is the required reagent.

  • Engineering Controls: These are the most critical physical controls. Always handle this compound within a certified chemical fume hood to control dust and vapors, preventing inhalation.[3][4]

  • Administrative Controls: Implement standard operating procedures (SOPs), provide thorough training, and ensure work areas are clearly labeled.[6][10]

  • Personal Protective Equipment (PPE): Used to protect the individual when engineering and administrative controls cannot eliminate all risks.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound. Selection should be based on a risk assessment of the specific procedure being performed.

Eye and Face Protection

Due to the serious eye irritation risk (H319), robust eye protection is non-negotiable.[2]

  • Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[8]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities or working with solutions under pressure), a face shield should be worn in addition to chemical splash goggles.[3][11]

Hand Protection

This compound causes skin irritation (H315), making proper glove selection and use paramount.[2]

  • Glove Type: Use chemical-resistant gloves. Nitrile or butyl rubber gloves are generally appropriate. Always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.

  • Inspection and Technique: Gloves must be inspected for tears or pinholes before each use. Use proper removal techniques to avoid contaminating your skin.

  • Best Practice: Double gloving is recommended, especially during compounding or when handling concentrated forms of the material.[12] Contaminated gloves should be disposed of immediately as chemical waste.

Skin and Body Protection

Protecting the body from accidental contact is essential.

  • Lab Coat: A long-sleeved, fire-retardant lab coat that is fully buttoned is required.[8][13]

  • Personal Attire: Full-length pants and closed-toed shoes are mandatory to ensure no skin is exposed.[8][10][13] Sandals, shorts, and skirts are not permitted in the laboratory.[13]

Respiratory Protection

Respiratory protection is an event-driven requirement, primarily necessary when engineering controls are insufficient to manage airborne particles.

  • When Required: Respiratory protection should be used when weighing the powder outside of a containment hood or during any operation that could generate significant dust or aerosols.[3][4]

  • Type of Respirator: For most powder-handling activities, an N95-rated (US) or FFP2-rated (EU) disposable respirator is sufficient.[12] If handling large quantities or cleaning up a large spill, a respirator with chemical cartridges appropriate for organic vapors and particulates may be necessary.[8][12] All personnel requiring respirators must be properly fit-tested and trained in their use.[12]

Procedural Workflow for PPE Usage

Adherence to a strict procedural workflow for donning, using, and doffing PPE is critical to prevent exposure and cross-contamination.

PPE_Workflow start Start: Prepare for Handling assess 1. Assess Risks (Quantity, Dust/Splash Potential) start->assess select 2. Select Correct PPE (Goggles, Gloves, Coat, Respirator?) assess->select inspect 3. Inspect PPE for Damage (Holes, Cracks, etc.) select->inspect don 4. Don PPE (Donning) - Lab Coat - Respirator (if needed) - Goggles/Face Shield - Gloves (over cuffs) inspect->don handle 5. Perform Chemical Handling in Fume Hood don->handle doff 6. Doff PPE (Doffing) - Gloves (outer if double) - Goggles/Face Shield - Lab Coat - Gloves (inner) handle->doff dispose 7. Dispose of Contaminated PPE in Designated Waste Bin doff->dispose wash 8. Wash Hands Thoroughly dispose->wash end End: Task Complete wash->end

Caption: PPE workflow from risk assessment to final hand washing.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling process.

  • PPE Disposal: All disposable PPE, especially gloves, that has come into contact with this compound must be treated as hazardous waste. Place it in a designated, clearly labeled, and sealed waste container.[4][6]

  • Chemical Disposal: Unused or waste this compound must be disposed of according to local, state, and federal regulations.[2] Never pour chemical waste down the sink.[2][10] It should be collected in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.[6]

  • Spill Cleanup: In case of a small spill, use an inert absorbent material (such as clay or diatomaceous earth) to collect the substance.[9] Place the absorbed material into a suitable container for disposal.[4] For larger spills, evacuate the area and contact your institution's safety officer.[14]

Emergency First Aid Protocols

In the event of an exposure, immediate and correct action is vital. Always have the Safety Data Sheet readily available for emergency responders.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person into fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration.[4] Seek medical attention.

  • Ingestion: Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

By integrating these comprehensive PPE and handling strategies, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.